molecular formula C18H29NO4 B142326 (-)-JA-L-Ile CAS No. 120330-93-0

(-)-JA-L-Ile

Cat. No.: B142326
CAS No.: 120330-93-0
M. Wt: 323.4 g/mol
InChI Key: IBZYPBGPOGJMBF-QRHMYKSGSA-N
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Description

(-)-Jasmonoyl-L-isoleucine is a N-acyl-amino acid and a secondary carboxamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZYPBGPOGJMBF-QRHMYKSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420572
Record name (-)-JA-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120330-93-0
Record name Jasmonic acid isoleucine conjugate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120330-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-JA-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Jasmonoylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(-)-JA-L-Ile discovery and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Characterization of (-)-Jasmonoyl-L-Isoleucine

Abstract

The jasmonate family of lipid-derived hormones are central regulators of plant immunity and development. For decades, jasmonic acid (JA) was considered the primary signaling molecule. However, a convergence of genetic, biochemical, and structural studies unveiled that a specific amino acid conjugate, (-)-jasmonoyl-L-isoleucine (JA-Ile), is the true bioactive ligand that orchestrates jasmonate signaling. This guide provides a comprehensive technical overview of the pivotal discoveries that identified JA-Ile as the active hormone, details its multi-compartmental biosynthetic pathway, elucidates the sophisticated "molecular glue" mechanism of its perception by the COI1-JAZ co-receptor complex, and outlines the analytical workflows essential for its characterization and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical signaling molecule.

The Pivotal Discovery: Unmasking the True Active Jasmonate

The journey to understanding jasmonate signaling was marked by a crucial question: which of the many jasmonate derivatives present in a plant cell is the active hormone? While jasmonic acid (JA) was the first to be identified, its direct role in signaling remained enigmatic. The breakthrough came from elegant genetic studies in the model plant Arabidopsis thaliana.

Genetic Evidence from the jar1 Mutant

The key player in this discovery was the jasmonate resistant 1 (jar1-1) mutant. This mutant exhibited a clear insensitivity to the root growth inhibition typically caused by exogenous JA, a classic assay for jasmonate response. The critical insight emerged when researchers tested the ability of various JA derivatives to restore the wild-type phenotype. They found that applying JA-Ile, the conjugate of jasmonic acid and the amino acid L-isoleucine, successfully inhibited root growth in the jar1-1 mutant to the same degree as in wild-type plants.[1] In contrast, JA itself or conjugates with other amino acids like valine, leucine, or phenylalanine were ineffective.[1] This strongly suggested that the JAR1 protein was responsible for synthesizing JA-Ile, and that JA-Ile, not JA, was the active signal required for the response.

Biochemical Confirmation: The Specificity of the JAR1 Enzyme

The Biosynthesis of (-)-JA-L-Ile: A Coordinated Cellular Pathway

The production of JA-Ile is a remarkable example of metabolic channeling, requiring the coordinated action of enzymes located in three distinct cellular compartments: the chloroplast, the peroxisome, and the cytoplasm. The pathway begins with a fatty acid precursor and culminates in the final conjugation step that yields the active hormone.

The biosynthetic route is initiated in the chloroplast , where lipases release α-linolenic acid (18:3) from membrane galactolipids.[5] A series of enzymatic reactions catalyzed by 13-lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into 12-oxophytodienoic acid (OPDA).[6][7]

OPDA is then transported into the peroxisome . Here, it is first reduced by 12-oxophytodienoic acid reductase 3 (OPR3). The resulting product undergoes three successive cycles of β-oxidation, a process analogous to fatty acid degradation, to shorten the carboxylic acid side chain and produce jasmonic acid (JA).[5][8]

Finally, JA is exported to the cytoplasm for the crucial activation step. The enzyme JASMONATE RESISTANT 1 (JAR1) catalyzes the ATP-dependent conjugation of JA to L-isoleucine, forming the biologically active (-)-jasmonoyl-L-isoleucine (JA-Ile).[5][6] This final step is a critical control point, as only the conjugated form can activate the downstream signaling cascade.[9]

JA-Ile Biosynthesis Pathway cluster_0 Chloroplast cluster_1 Peroxisome cluster_2 Cytoplasm a_linolenic_acid α-Linolenic Acid (from membrane lipids) hpote 13-HPOT a_linolenic_acid->hpote LOX opda 12-oxo-phytodienoic acid (OPDA) hpote->opda AOS, AOC opda_p OPDA opda->opda_p Transport opc8 OPC-8:0 ja Jasmonic Acid (JA) opc8->ja 3x β-oxidation ja_c JA ja->ja_c Transport opda_p->opc8 OPR3 ja_ile This compound (Active Hormone) ja_c->ja_ile JAR1 (+ L-Isoleucine)

Fig. 1: Multi-compartmental biosynthesis of this compound.

Mechanism of Action: A "Molecular Glue" and the COI1-JAZ Co-Receptor

The characterization of how JA-Ile is perceived revealed a highly sophisticated and elegant mechanism. Rather than a simple lock-and-key interaction with a single receptor protein, JA-Ile functions as a "molecular glue," inducing the association of two proteins that otherwise have little affinity for one another.

The COI1-JAZ Co-Receptor Complex

The core of the jasmonate signaling pathway consists of three main components:

  • CORONATINE INSENSITIVE 1 (COI1): An F-box protein that serves as the substrate-recognition component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[10][11]

  • JASMONATE ZIM-DOMAIN (JAZ) Proteins: A family of transcriptional repressor proteins. In the absence of a signal, JAZ proteins bind to and inhibit the activity of various transcription factors, such as MYC2, thereby keeping jasmonate-responsive genes switched off.[5][12]

  • Inositol Pentakisphosphate (InsP5): A signaling molecule that acts as an essential cofactor, potentiating the interaction between COI1 and JAZ.[10][13]

Structural and pharmacological studies revealed that JA-Ile does not bind with high affinity to either COI1 or JAZ proteins alone. Instead, the hormone settles into a pocket on the surface of COI1, and in doing so, creates a new binding surface that is perfectly complementary to a degron sequence on the JAZ protein.[10][13] This JA-Ile-mediated interaction is what triggers the downstream signaling cascade.

The Signaling Cascade

The sequence of events is as follows:

  • Basal State (Low JA-Ile): JAZ repressors are stable and bind to transcription factors (TFs) like MYC2, preventing the transcription of target genes.[5]

  • Stress Signal (High JA-Ile): Biotic or abiotic stress triggers the rapid biosynthesis of JA-Ile.[9]

  • Co-Receptor Assembly: JA-Ile binds to COI1 and acts as molecular glue to promote the formation of a stable ternary complex: COI1-JA-Ile-JAZ.[3][10]

  • JAZ Ubiquitination and Degradation: The recruitment of the JAZ protein to the SCFCOI1 complex leads to its polyubiquitination. This marks the JAZ protein for degradation by the 26S proteasome.[12][14]

  • Transcriptional Activation: With the JAZ repressor destroyed, the transcription factors are released. They can then bind to the promoters of jasmonate-responsive genes, activating a massive transcriptional reprogramming that leads to defense responses, such as the production of secondary metabolites and defensive proteins.[15]

JA-Ile Signaling Pathway cluster_0 Basal State (Low JA-Ile) cluster_1 Active State (High JA-Ile) JAZ_1 JAZ Repressor TF_1 MYC2 / TFs JAZ_1->TF_1 binds & inhibits DNA_1 JA-Responsive Genes TF_1->DNA_1 Repressed Stress Wounding / Herbivory JA_Ile This compound Stress->JA_Ile biosynthesis Complex COI1-JA-Ile-JAZ Co-Receptor Complex JA_Ile->Complex COI1 SCF-COI1 (E3 Ligase) COI1->Complex JAZ_2 JAZ Repressor JAZ_2->Complex Proteasome 26S Proteasome JAZ_2->Proteasome Degradation TF_2 MYC2 / TFs (Active) JAZ_2->TF_2 releases Complex->JAZ_2 Ubiquitination Ub Ubiquitin Ub->Complex DNA_2 JA-Responsive Genes TF_2->DNA_2 Activation Response Defense Response DNA_2->Response Analytical Workflow start Plant Tissue (e.g., leaf) homogenization Homogenization (in cold solvent + internal standard) start->homogenization extraction Solid Phase Extraction (SPE Purification) homogenization->extraction lc UHPLC Separation (e.g., C18 column) extraction->lc ms Tandem MS/MS (MRM Detection) lc->ms quant Quantification (vs. standard curve) ms->quant

Sources

role of (-)-JA-L-Ile in jasmonate signaling pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of (-)-JA-L-Ile in the Jasmonate Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The jasmonate signaling pathway is a critical regulator of plant defense and development, orchestrating complex transcriptional responses to a myriad of environmental and internal cues. Central to this pathway is the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine, often referred to as JA-Ile. This guide provides a detailed examination of the pivotal role of JA-Ile, from its biosynthesis to its function as the molecular key that unlocks the transcriptional machinery. We will explore the sophisticated co-receptor mechanism involving CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins, detailing how JA-Ile acts as a "molecular glue" to trigger the degradation of transcriptional repressors. Furthermore, this document furnishes field-proven experimental protocols and workflows for investigating this pathway, offering researchers a robust framework for their studies.

Introduction: The Jasmonate Family of Hormones

Jasmonates (JAs) are a class of lipid-derived hormones that are instrumental in regulating a plant's life cycle, from growth and photosynthesis to reproductive development.[1] Their most well-understood function, however, is in orchestrating defense responses against herbivory and necrotrophic pathogens.[2][3] The synthesis of jasmonic acid (JA), the precursor to all jasmonates, begins in the chloroplast and is completed in the peroxisome, initiated by stress signals such as wounding.[1] While several derivatives of JA exist, the conjugation of JA to the amino acid L-isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) creates the most biologically active form: (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[4][5][6] This specific conjugate is the primary ligand responsible for activating the downstream signaling cascade.

The Core Signaling Cassette: A Tale of Repression and Derepression

The jasmonate signaling pathway operates on a simple yet elegant principle: the relief of repression. In the absence of a stimulus, transcriptional activators are held in an inactive state by a family of repressor proteins. The arrival of the JA-Ile signal triggers the removal of these repressors, freeing the transcription factors to activate gene expression.

Key Players in the Pathway
  • This compound (The Ligand): The bioactive hormone. Its accumulation is a direct response to stress.[7]

  • COI1 (The F-box Protein/Co-Receptor): A component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 functions as a critical part of the jasmonate receptor.[7][8][9]

  • JAZ Proteins (The Repressors): A family of repressor proteins that, in the basal state, bind to and inhibit transcription factors.[2][10] They are the direct targets of the SCFCOI1 complex for degradation.[10]

  • MYC2 (The Transcription Factor): A primary transcription factor that is released upon JAZ degradation. It binds to the G-box sequence in the promoters of JA-responsive genes, initiating their transcription.[11]

  • 26S Proteasome (The Degradation Machinery): The cellular complex responsible for degrading ubiquitinated JAZ proteins.[1]

Mechanism of Action: JA-Ile as a Molecular Glue

In the unstimulated state, JAZ proteins are stable and bind to MYC2, preventing it from activating gene expression. Many JAZ proteins also recruit the co-repressor TOPLESS (TPL), further ensuring the silencing of target genes.[7][11]

Upon wounding or pathogen attack, JA-Ile levels rise rapidly.[4][7] JA-Ile then functions as a molecular glue, facilitating a direct physical interaction between the COI1 protein and a conserved degron sequence within the JAZ protein, known as the Jas motif.[2][10][12][13] Structural and pharmacological studies have revealed that the true JA receptor is this ternary complex of COI1, the JAZ degron, and JA-Ile.[12] A third component, inositol pentakisphosphate (InsP5), has been identified as an essential cofactor that potentiates the complex, interacting with both COI1 and JAZ to stabilize the ligand in its binding pocket.[5][12][13]

This hormone-induced formation of the COI1-JA-Ile-JAZ complex allows the SCFCOI1 E3 ubiquitin ligase to polyubiquitinate the JAZ repressor.[14] This modification marks the JAZ protein for degradation by the 26S proteasome.[14][15] The subsequent destruction of the JAZ repressors liberates MYC2, which can then activate the transcription of a wide array of early JA-responsive genes, leading to the appropriate physiological response.[11][16]

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 + L-Isoleucine JA_Ile This compound JAR1->JA_Ile JA_Ile_nuc This compound JA_Ile->JA_Ile_nuc Transport COI1 SCF-COI1 JAZ JAZ Repressor COI1->JAZ Ub Ubiquitin MYC2 MYC2 TF JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Promoter JA-Responsive Gene Promoter MYC2->Promoter Blocked MYC2_active MYC2 TF Ub->JAZ Ubiquitination JA_Ile_nuc->COI1 MYC2_active->Promoter Activates Transcription

Caption: The core this compound signaling pathway.

Investigating the Pathway: Key Experimental Protocols

Validating and exploring the interactions within the jasmonate pathway requires robust biochemical and molecular biology techniques. Here, we detail methodologies to probe the central JA-Ile-dependent COI1-JAZ interaction and its downstream consequences.

Protocol: Yeast Two-Hybrid (Y2H) Assay for JA-Ile-Dependent Interaction

The Y2H system is a powerful in vivo technique to test for protein-protein interactions.[17][18] It is exceptionally well-suited to demonstrate the ligand-dependent interaction between COI1 and JAZ proteins.[19][20]

Causality: This assay is chosen because it reconstitutes a transcription factor within a living yeast cell. If COI1 (fused to a DNA-binding domain) and JAZ (fused to an activation domain) only interact in the presence of JA-Ile, a reporter gene will be expressed, providing a clear, quantifiable readout of the hormone's "molecular glue" activity.

Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence (CDS) of COI1 into a GAL4 DNA-Binding Domain (BD) vector (e.g., pGBKT7).

    • Clone the full-length CDS of a JAZ gene (e.g., JAZ1) into a GAL4 Activation Domain (AD) vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform the BD-COI1 and AD-JAZ constructs into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • Plate the transformed yeast on synthetic defined (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay:

    • From a single colony on the SD/-Leu/-Trp plate, inoculate a liquid culture in the same medium and grow overnight.

    • Spot serial dilutions of the yeast culture onto selection plates:

      • Control: SD/-Leu/-Trp (shows growth of all co-transformants).

      • High-Stringency Selection (Interaction): SD/-Leu/-Trp/-His/-Ade (lacks Histidine and Adenine).

    • Prepare two sets of high-stringency plates. To one set, add this compound (typically 50 µM) to the medium. To the other, add the vehicle control (e.g., DMSO).

  • Data Analysis:

    • Incubate plates at 30°C for 3-5 days.

    • Growth on the high-stringency plates indicates a protein-protein interaction. A positive result is defined by robust growth only on the plate supplemented with this compound.

Y2H_Workflow cluster_plates Selective Plates start Hypothesis: JA-Ile mediates COI1-JAZ interaction clone Clone COI1 into BD vector Clone JAZ into AD vector start->clone transform Co-transform yeast with BD-COI1 and AD-JAZ clone->transform select Select for dual plasmid presence (e.g., on SD/-Leu/-Trp) transform->select spot Spot yeast onto selective media select->spot plate_control Control: SD/-Leu/-Trp spot->plate_control plate_no_hormone High Stringency: SD/-Leu/-Trp/-His/-Ade spot->plate_no_hormone plate_hormone High Stringency + JA-Ile spot->plate_hormone result Analyze Growth plate_control->result plate_no_hormone->result plate_hormone->result conclusion Conclusion: Interaction is JA-Ile dependent result->conclusion

Caption: Workflow for a Yeast Two-Hybrid (Y2H) experiment.
Protocol: In Vitro Pull-Down Assay

While Y2H is a powerful in vivo tool, a pull-down assay provides direct in vitro evidence of a physical interaction.[21][22]

Causality: This experiment validates the Y2H result by demonstrating that the COI1-JAZ interaction can occur with purified components, ruling out the requirement for other yeast-specific proteins. It confirms a direct physical binding event mediated by JA-Ile.

Methodology:

  • Protein Expression and Purification:

    • Express JAZ as a fusion protein with a high-affinity tag (e.g., Maltose-Binding Protein, MBP-JAZ) in E. coli. Purify using amylose resin.

    • Express COI1 (often in complex with ASK1 for stability) with a different tag (e.g., a 6xHis tag) in E. coli or an insect cell system. Purify using Ni-NTA resin.

  • Bait Immobilization:

    • Incubate the purified MBP-JAZ (bait) with amylose resin in a binding buffer to immobilize it.

    • Wash the resin several times to remove unbound protein.

  • Interaction Step:

    • Incubate the immobilized MBP-JAZ with purified His-COI1/ASK1 (prey) in separate reaction tubes.

    • To different tubes, add:

      • This compound (e.g., 50 µM)

      • Vehicle control (DMSO)

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the resin using a buffer containing maltose.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with an anti-His antibody to detect the presence of "pulled-down" His-COI1/ASK1.

    • A strong band for His-COI1/ASK1 in the JA-Ile-treated lane, and a weak or absent band in the control lane, confirms a ligand-dependent interaction.[23][24]

Protocol: RT-qPCR Analysis of JA-Responsive Genes

To connect the upstream signaling events with the downstream physiological output, it is essential to measure the transcriptional activation of target genes.[25]

Causality: This protocol is used to quantify the end-result of the signaling cascade. An increase in the mRNA levels of known JA-responsive genes following treatment with JA-Ile provides functional validation that the COI1-JAZ interaction and subsequent JAZ degradation successfully activated downstream transcription.

Methodology:

  • Plant Treatment:

    • Grow seedlings (e.g., Arabidopsis thaliana) in sterile liquid or on solid media.

    • Treat one set of seedlings with a solution containing this compound (e.g., 10-50 µM).

    • Treat a control set with a vehicle-only solution.

    • Harvest tissue at various time points (e.g., 0, 30, 60, 120 minutes).

  • RNA Extraction and cDNA Synthesis:

    • Immediately freeze harvested tissue in liquid nitrogen.

    • Extract total RNA using a commercial kit or Trizol-based method.

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for:

      • Target Genes: e.g., VSP2, PDF1.2, JAZ7 (JA-responsive marker genes).[26][27]

      • Reference Gene: A constitutively expressed gene for normalization (e.g., ACTIN2, UBQ10).

    • Run the qPCR reaction on a real-time PCR machine.

  • Data Analysis:

    • Calculate the quantification cycle (Cq) values for each gene.

    • Normalize the Cq values of the target genes to the reference gene (ΔCq).

    • Calculate the fold change in gene expression in JA-Ile-treated samples relative to the control samples using the 2-ΔΔCq method.[28]

    • A significant increase in the transcript levels of the marker genes in response to JA-Ile treatment confirms pathway activation.

Quantitative Insights and Broader Significance

The study of the jasmonate pathway has yielded quantitative data that underscores the specificity and sensitivity of the signaling mechanism. For example, in vitro binding assays using radiolabeled coronatine (a potent JA-Ile mimic) have determined the dissociation constant (Kd) of the COI1-JAZ1 complex to be approximately 48 nM, indicating a high-affinity interaction that is strictly dependent on the presence of the JAZ protein.[12][13]

ParameterValueSignificanceReference
Binding Affinity (Kd) ~48-68 nMDemonstrates a high-affinity co-receptor complex for the hormone mimic coronatine.[12][13]
JAR1 Km for Isoleucine 0.03 mMShows high substrate specificity for isoleucine compared to other amino acids (60-80 fold lower Km).[4]
JA-Ile Accumulation ~60-fold increaseRapid and substantial increase in the bioactive hormone within 40 minutes of wounding.[4]

Table 1: Key Quantitative Parameters in JA-Ile Signaling

The precise and rapid regulation afforded by the JA-Ile signaling module allows plants to mount robust defense responses, including the production of anti-herbivore secondary metabolites and defensive proteins.[5][29] Beyond defense, this pathway is integral to developmental processes such as pollen maturation, root growth inhibition, and senescence.[3][9] The central role of the COI1-JAZ co-receptor complex, activated specifically by this compound, highlights it as a master regulatory switch that balances the crucial trade-offs between growth and defense, ensuring plant survival in a challenging environment.[7][30]

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  • Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin. PubMed Central.[Link]

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An In-Depth Technical Guide to the Enzymatic Synthesis of (-)-Jasmonoyl-L-Isoleucine by JAR1

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of JAR1 in Jasmonate Signaling

In the intricate world of plant biochemistry, the conjugation of hormones to amino acids is a critical mechanism for activating biological signals. One of the most significant examples of this is the synthesis of (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile), the potent signaling molecule at the heart of plant defense and development.[1][2] This conjugation is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), a jasmonate-amino acid synthetase.[3][4] Understanding and harnessing the synthetic capability of JAR1 is of paramount importance for researchers in agrochemistry, plant biology, and drug development who seek to modulate plant defense pathways or produce this bioactive compound for further study.

JAR1 belongs to the firefly luciferase superfamily of adenylate-forming enzymes, which activate the carboxyl groups of their substrates in an ATP-dependent manner.[5][6] The discovery that JAR1 specifically conjugates jasmonic acid (JA) to L-isoleucine was a pivotal moment in understanding jasmonate signaling.[3] It clarified that JA itself is a pro-hormone, and that its conversion to JA-Ile is the essential activation step. This active form, this compound, is the specific ligand recognized by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[1][7] The binding of JA-Ile to COI1 triggers the ubiquitination and subsequent degradation of Jasmonate-ZIM domain (JAZ) repressor proteins, thereby de-repressing transcription factors like MYC2 and activating a cascade of defense gene expression.[1][2]

This guide provides a comprehensive, field-proven technical overview of the enzymatic synthesis of this compound using recombinant JAR1. We will delve into the causality behind experimental choices, from enzyme production to product purification and analysis, providing researchers with a self-validating framework for producing and studying this key plant hormone.

Core Reaction Mechanism

The synthesis of JA-Ile by JAR1 is a two-step process initiated by the adenylation of the jasmonic acid carboxyl group, followed by the nucleophilic attack of the L-isoleucine amino group.

  • Adenylation: JA + ATP ⇌ Jasmonoyl-AMP + PPi

  • Conjugation: Jasmonoyl-AMP + L-Isoleucine → JA-L-Ile + AMP

This Mg²⁺ and ATP-dependent mechanism is a hallmark of the adenylate-forming enzyme superfamily to which JAR1 belongs.[5]

JAR1_Mechanism cluster_enzyme JAR1 Enzyme JA (-)-Jasmonic Acid JAR1 JAR1 JA->JAR1 Ile L-Isoleucine Ile->JAR1 Second Substrate ATP ATP ATP->JAR1 JA_Ile This compound JAR1->JA_Ile Conjugation AMP AMP JAR1->AMP PPi PPi JAR1->PPi

Fig. 1: Simplified reaction schematic for JAR1-catalyzed synthesis of this compound.

Section 1: Recombinant JAR1 Production and Purification

The foundation of any enzymatic synthesis is a pure, active enzyme. For JAR1, a Glutathione S-transferase (GST) fusion protein system expressed in Escherichia coli is a robust and widely adopted method.[5][6] The GST tag not only facilitates a straightforward affinity purification but often enhances the solubility and expression of the recombinant protein.[6][8]

Experimental Workflow: From Gene to Purified Enzyme

The overall process involves transforming E. coli with an expression vector containing the GST-JAR1 coding sequence, inducing protein expression, lysing the cells, and purifying the fusion protein using glutathione affinity chromatography.

Protein_Purification_Workflow start pGEX Vector (GST-JAR1) transformation Transformation into E. coli BL21 start->transformation culture Cell Culture Growth (LB + Antibiotics) transformation->culture induction Induction with IPTG culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Lysate Clarification (Centrifugation) lysis->clarification binding Glutathione Agarose Binding clarification->binding washing Wash Steps binding->washing elution Elution with Reduced Glutathione washing->elution qc QC: SDS-PAGE & Activity Assay elution->qc

Sources

The Decisive Role of Stereochemistry in the Biological Activity of Jasmonate-Isoleucine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phytohormone jasmonoyl-L-isoleucine (JA-Ile) is a critical regulator of plant defense and development. Its biological activity is exquisitely dependent on its stereochemical configuration. This technical guide provides an in-depth exploration of the stereochemistry of JA-Ile isomers, their differential biological activities, and the underlying molecular mechanisms. We will delve into the stereoselective recognition of the most active isomer, (+)-7-iso-JA-Ile, by the COI1-JAZ co-receptor complex, and discuss the experimental methodologies for the synthesis, separation, and bio-activity assessment of these isomers. This guide is intended for researchers, scientists, and drug development professionals in the fields of plant biology, chemical biology, and agrochemistry.

Introduction: The Jasmonate Signaling Cascade and the Centrality of JA-Ile

Jasmonates (JAs) are a class of lipid-derived signaling molecules that orchestrate a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses.[1][2] The core of the jasmonate signaling pathway involves the perception of the bioactive hormone, which triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3][4] This de-repression allows for the activation of transcription factors, such as MYC2, that regulate the expression of JA-responsive genes.[1][5]

While several jasmonate compounds exist, the conjugate of jasmonic acid (JA) with the amino acid L-isoleucine, known as JA-Ile, has been identified as the key bioactive molecule that initiates this signaling cascade.[3][6] The formation of JA-Ile is a critical regulatory step, and its levels are tightly controlled through biosynthesis and catabolism.[1][2] However, the biological activity of JA-Ile is not solely dependent on its concentration but is profoundly influenced by its three-dimensional structure.

The Stereochemical Landscape of JA-Ile

Jasmonic acid possesses two chiral centers at the C3 and C7 positions of its cyclopentanone ring, leading to the existence of four possible stereoisomers. When conjugated with L-isoleucine, which itself has two chiral centers, the number of potential JA-Ile stereoisomers increases. However, the naturally occurring and most biologically active form has been unequivocally identified as (+)-7-iso-JA-L-Ile , which has the (3R,7S) configuration.[3][7]

The other stereoisomers, including (-)-JA-Ile, (+)-JA-Ile, and (-)-7-iso-JA-Ile, exhibit significantly reduced or no biological activity. This strict stereochemical requirement highlights the highly specific nature of the jasmonate perception machinery.[7]

Table 1: Biological Activity of JA-Ile Stereoisomers
StereoisomerConfigurationRelative Biological Activity
(+)-7-iso-JA-L-Ile(3R,7S)High
(-)-JA-L-Ile(3S,7R)Low to negligible
(+)-JA-L-Ile(3R,7R)Low
(-)-7-iso-JA-L-Ile(3S,7S)Negligible

This table summarizes the generally observed relative activities. Specific activities can vary depending on the bioassay.

JA_Ile_Isomers cluster_JA Jasmonic Acid Moiety cluster_Ile Isoleucine Moiety cluster_JA_Ile JA-Ile Stereoisomers JA_3R7S (3R,7S) (+)-7-iso-JA JA_Ile_active (+)-7-iso-JA-L-Ile (HIGH ACTIVITY) JA_3R7S->JA_Ile_active conjugation JA_3S7R (3S,7R) (-)-JA JA_Ile_inactive1 This compound (Low Activity) JA_3S7R->JA_Ile_inactive1 conjugation JA_3R7R (3R,7R) (+)-JA JA_Ile_inactive2 (+)-JA-L-Ile (Low Activity) JA_3R7R->JA_Ile_inactive2 conjugation JA_3S7S (3S,7S) (-)-7-iso-JA JA_Ile_inactive3 (-)-7-iso-JA-L-Ile (Negligible Activity) JA_3S7S->JA_Ile_inactive3 conjugation L_Ile L-Isoleucine

Caption: Stereoisomers of JA-Ile and their relative biological activity.

The Molecular Basis of Stereoselective Recognition: The COI1-JAZ Co-receptor

The differential activity of JA-Ile isomers is rooted in their interaction with the jasmonate co-receptor complex, which consists of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a JAZ repressor protein.[8][9] COI1 functions as the substrate-recruiting component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[10]

Structural studies have revealed that COI1 possesses a binding pocket that specifically accommodates the (+)-7-iso-JA-L-Ile isomer.[7][11] The hormone acts as a "molecular glue," promoting the interaction between COI1 and the Jasmon (Jas) domain of the JAZ protein.[3][8] This ternary complex formation (COI1-JA-Ile-JAZ) is a prerequisite for the ubiquitination and subsequent degradation of the JAZ repressor by the 26S proteasome.[1][4]

The stereochemical features of (+)-7-iso-JA-L-Ile, particularly the orientation of the cyclopentanone ring substituents and the L-isoleucine moiety, are critical for optimal fitting into the COI1 binding pocket and for establishing the necessary contacts to stabilize the interaction with the JAZ protein.[7] Isomers with different stereochemistries fail to bind with high affinity, thus preventing the formation of a stable co-receptor complex and subsequent JAZ degradation.[7]

The phytotoxin coronatine (COR), produced by the bacterium Pseudomonas syringae, is a structural and functional mimic of (+)-7-iso-JA-L-Ile.[12][13] Its potent biological activity is attributed to its ability to bind tightly to the COI1-JAZ co-receptor, effectively hijacking the plant's jasmonate signaling pathway.[9][12]

JA_Signaling_Pathway cluster_perception Hormone Perception cluster_transduction Signal Transduction cluster_response Cellular Response JA_Ile (+)-7-iso-JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor JA_Ile->JAZ stabilizes interaction COI1->JAZ recruits SCF SCF Complex COI1->SCF part of Proteasome 26S Proteasome JAZ->Proteasome Degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses SCF->JAZ Ubiquitination Ub Ubiquitin Proteasome->TF releases Genes JA-Responsive Genes TF->Genes activates Response Defense & Development Genes->Response

Caption: The JA-Ile signaling pathway highlighting stereoselective perception.

Experimental Methodologies

The study of JA-Ile isomers necessitates specialized analytical and biochemical techniques. Here, we outline key experimental protocols.

Chiral Separation and Analysis of JA-Ile Isomers

The separation of stereoisomers is crucial for determining their individual biological activities. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common method for this purpose.[14][15]

Protocol: Chiral HPLC Separation of JA-Ile Isomers

  • Sample Preparation: Extract and purify jasmonates from plant tissue or use synthetic standards.

  • Column Selection: Employ a chiral column, such as one based on cyclodextrins or other chiral selectors, that has been validated for the separation of jasmonate isomers.[16][17]

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer, to achieve optimal resolution of the isomers.[14]

  • Detection: Use UV detection (around 210 nm) or, for higher sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS).[18]

  • Quantification: Generate calibration curves using pure standards of each isomer to quantify their concentrations in the sample.

Chiral_Separation_Workflow Start Sample (Plant Extract or Synthetic Mixture) HPLC Chiral HPLC System Start->HPLC Column Chiral Stationary Phase Column HPLC->Column inject Detector Detector (UV or MS) Column->Detector elute Data Data Acquisition & Analysis Detector->Data Result Separated & Quantified Isomers Data->Result

Caption: A typical workflow for the chiral separation of JA-Ile isomers.

In Vitro Bioassays for Receptor Binding

To directly assess the interaction of JA-Ile isomers with the co-receptor complex, in vitro binding assays are employed. Surface plasmon resonance (SPR) and pull-down assays are powerful techniques for this purpose.

Protocol: In Vitro COI1-JAZ Pull-Down Assay

  • Protein Expression and Purification: Express and purify recombinant COI1 and a JAZ protein (or its Jas domain) with appropriate tags (e.g., His-tag, GST-tag).

  • Immobilization: Immobilize one of the proteins (e.g., His-COI1) onto a resin (e.g., Ni-NTA agarose).

  • Binding Reaction: Incubate the immobilized protein with the other protein (e.g., GST-JAZ) in the presence of a specific JA-Ile isomer or a control solvent.

  • Washing: Wash the resin to remove unbound proteins.

  • Elution and Detection: Elute the bound proteins and analyze the eluate by SDS-PAGE and Western blotting using antibodies against the tags (e.g., anti-GST). The presence of the JAZ protein in the eluate indicates a positive interaction.

In Vivo Bioassays for Biological Activity

The biological activity of JA-Ile isomers can be assessed in vivo using various plant-based assays.

Common In Vivo Bioassays:

  • Root Growth Inhibition: Jasmonates inhibit primary root growth in seedlings. The potency of different isomers can be compared by measuring root length after treatment.

  • Gene Expression Analysis: Quantify the expression of known JA-responsive genes (e.g., VSP2, PDF1.2) in response to treatment with different isomers using quantitative real-time PCR (qRT-PCR).

  • JAZ Protein Degradation: Monitor the degradation of a JAZ protein (often fused to a reporter like GUS or LUC) in transgenic plants after treatment with the isomers.

Metabolic Inactivation and Stereochemistry

The biological activity of JA-Ile is also regulated by its metabolic inactivation.[2] Hydroxylation of the pentenyl side chain to form 12-OH-JA-Ile is a key catabolic step.[6][19] Interestingly, recent studies have shown that the stereochemistry of this metabolite is also crucial, with (3R,7S)-12-OH-JA-Ile being the naturally occurring and bioactive form.[20][21] This suggests that even the inactivation pathway is stereoselective, adding another layer of complexity to the regulation of jasmonate signaling.

Conclusion and Future Perspectives

The stereochemistry of JA-Ile is a paramount determinant of its biological activity. The highly specific recognition of (+)-7-iso-JA-L-Ile by the COI1-JAZ co-receptor complex underscores the precision of plant hormone signaling. For researchers in drug discovery and agrochemical development, a thorough understanding of these stereochemical requirements is essential for the rational design of potent and selective agonists or antagonists of the jasmonate pathway.

Future research will likely focus on elucidating the subtle differences in the binding of various natural and synthetic jasmonates to the co-receptor complex, the role of different JAZ proteins in modulating ligand specificity, and the development of novel chiral separation techniques for the sensitive and accurate quantification of JA-Ile isomers in complex biological matrices.[8][18]

References

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The Phytohormone (-)-Jasmonoyl-L-isoleucine: A Technical Guide to its Structure, Properties, and Signaling Role

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile), a critical lipid-derived hormone central to plant growth, development, and immunity. We will explore its chemical architecture, physicochemical characteristics, intricate biosynthetic and catabolic pathways, and its precise mechanism of action in mediating plant responses to a myriad of environmental cues. This document is intended for researchers, scientists, and professionals in drug development and agriculture seeking a comprehensive understanding of this pivotal signaling molecule.

Chemical Identity and Physicochemical Properties

(-)-Jasmonoyl-L-isoleucine is a conjugate of jasmonic acid and the amino acid L-isoleucine.[1][2] The conjugation to L-isoleucine is a crucial step for its biological activity.[1][3] While several stereoisomers exist, the naturally occurring and most bioactive form is (+)-7-iso-jasmonoyl-L-isoleucine.[4] However, for the purpose of this guide, we will refer to the broadly studied this compound.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a cyclopentanone ring derived from jasmonic acid, linked via an amide bond to an L-isoleucine residue.

IUPAC Name: (2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid[5]

Physicochemical Data Summary

A compilation of key physicochemical properties for this compound is presented in Table 1. These parameters are essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₁₈H₂₉NO₄[5][6]
Molecular Weight 323.43 g/mol [5][6]
Predicted pKa 3.61 ± 0.10[7][8]
Predicted XLogP3 2.7[5]
Solubility DMF: 25 mg/ml, DMSO: 16 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 3 mg/ml[2][7][8][9]

Biosynthesis and Metabolism: A Tightly Regulated Lifecycle

The cellular concentration of this compound is meticulously controlled through a balance of its biosynthesis and catabolism, ensuring appropriate responses to developmental and environmental stimuli.

Biosynthesis Pathway

The synthesis of this compound originates from α-linolenic acid, a fatty acid found in chloroplast membranes. The pathway involves enzymes located in both the chloroplast and peroxisome, with the final conjugation step occurring in the cytoplasm.[10][11]

The key steps are:

  • Oxygenation and Cyclization: In the chloroplast, α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) by the sequential action of 13-lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[10][12]

  • Reduction and β-Oxidation: OPDA is transported to the peroxisome where it is reduced by OPDA reductase (OPR) and undergoes three cycles of β-oxidation to yield jasmonic acid (JA).[10][13]

  • Conjugation: Jasmonic acid is then transported to the cytoplasm where the enzyme JASMONATE RESISTANT 1 (JAR1), an amino acid synthetase, catalyzes its conjugation to L-isoleucine to form the biologically active this compound.[1][11][14][15]

JA-Ile Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX OPDA OPDA 13-HPOT->OPDA AOS/AOC OPDA_perox OPDA OPDA->OPDA_perox Transport JA JA OPDA_perox->JA OPR3, β-oxidation JA_cyto JA JA->JA_cyto Transport JA-L-Ile JA-L-Ile JA_cyto->JA-L-Ile JAR1

Figure 1: Simplified workflow of this compound biosynthesis.
Catabolism and Deactivation

The transient nature of this compound signaling is ensured by rapid catabolic pathways that deactivate the hormone. This is crucial for attenuating the response once the initial stimulus has subsided.[13] The primary routes of deactivation are:

  • Oxidation: Cytochrome P450 enzymes from the CYP94 family, specifically CYP94B3 and CYP94C1, play a major role in the oxidative catabolism of this compound.[4][16] CYP94B3 hydroxylates this compound to 12-OH-JA-Ile, which is then further oxidized to 12-COOH-JA-Ile by CYP94C1.[4][14]

  • Hydrolysis: Amidohydrolases, such as IAR3 and ILL6, can cleave the amide bond of this compound to release jasmonic acid and L-isoleucine, thereby inactivating the hormone.[14]

JA-Ile Catabolism JA-L-Ile JA-L-Ile 12-OH-JA-Ile 12-OH-JA-Ile JA-L-Ile->12-OH-JA-Ile CYP94B3 JA JA JA-L-Ile->JA IAR3, ILL6 L-Isoleucine L-Isoleucine JA-L-Ile->L-Isoleucine IAR3, ILL6 12-COOH-JA-Ile 12-COOH-JA-Ile 12-OH-JA-Ile->12-COOH-JA-Ile CYP94C1

Figure 2: Major catabolic pathways of this compound.

Mode of Action: The COI1-JAZ Co-Receptor Complex

The perception of this compound and the subsequent initiation of downstream signaling cascades are mediated by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][9][14][17]

Mechanism of Action:

  • Basal State (Low JA-L-Ile): In the absence or at low levels of this compound, JAZ proteins bind to and repress transcription factors such as MYC2, preventing the expression of jasmonate-responsive genes.[14][18][19]

  • Hormone Perception (High JA-L-Ile): Upon stress or developmental cues, the levels of this compound rise.[15] this compound then acts as a molecular "glue," promoting the interaction between COI1 and the Jas motif of JAZ proteins.[17][20][21]

  • Ubiquitination and Degradation: The formation of the COI1-JAZ-(-)-JA-L-Ile complex leads to the ubiquitination of JAZ proteins by the SCFCOI1 E3 ubiquitin ligase complex.[14][19][22] The polyubiquitinated JAZ proteins are subsequently targeted for degradation by the 26S proteasome.[4][10][18]

  • Gene Activation: The degradation of JAZ repressors releases the transcription factors, which can then activate the expression of a wide array of jasmonate-responsive genes involved in defense, secondary metabolite production, and growth regulation.[2][16][23]

JA-Ile Signaling Pathway cluster_low Low JA-L-Ile cluster_high High JA-L-Ile JAZ_low JAZ TF_low Transcription Factor (e.g., MYC2) JAZ_low->TF_low Repression Genes_low JA-responsive genes TF_low->Genes_low JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 JAZ_high JAZ COI1->JAZ_high Interaction SCF SCF Complex JAZ_high->SCF Recruitment Proteasome 26S Proteasome JAZ_high->Proteasome SCF->Proteasome Ubiquitination & Degradation TF_high Transcription Factor Genes_high JA-responsive genes TF_high->Genes_high Activation

Figure 3: The core this compound signaling module.

Biological Activities and Applications

This compound is a master regulator of a diverse array of physiological processes in plants. Its primary and most studied role is in mediating defense responses against a wide range of biotic and abiotic stresses.

Plant Defense
  • Herbivory: this compound plays a crucial role in inducing defenses against insect herbivores.[13][23][24] This includes the production of anti-feedant compounds, proteinase inhibitors, and volatile organic compounds that can attract natural enemies of the herbivores.[14]

  • Pathogen Infection: The JA signaling pathway is particularly important for defense against necrotrophic pathogens.[3][14] Mutants deficient in JA biosynthesis or signaling often exhibit increased susceptibility to these types of pathogens.[14]

Growth and Development

Beyond its role in defense, this compound is involved in regulating various aspects of plant growth and development, including root growth inhibition, fertility, and senescence.[14][25] The interplay between the JA signaling pathway and other hormone pathways, such as those for auxin and gibberellins, is critical for balancing growth and defense priorities.[26]

Agricultural Applications

The central role of this compound in plant defense presents opportunities for agricultural applications. Understanding and manipulating the JA signaling pathway could lead to the development of crops with enhanced resistance to pests and diseases, potentially reducing the need for chemical pesticides.

Analytical Methodologies

Accurate quantification of this compound in plant tissues is essential for studying its physiological roles. The most common analytical techniques employed are based on chromatography coupled with mass spectrometry.

Extraction and Purification

A general workflow for the extraction and purification of this compound from plant material is as follows:

  • Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with an organic solvent, typically an acidic solution of methanol or acetone, often containing internal standards for quantification.

  • Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering compounds and enrich for jasmonates.

  • Elution and Concentration: The retained jasmonates are eluted with a suitable solvent (e.g., methanol or acetonitrile) and the eluate is dried down and reconstituted in a small volume of a solvent compatible with the subsequent analytical method.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate this compound from other metabolites. A C18 column is commonly employed with a gradient elution of water and acetonitrile or methanol, both often containing a small amount of formic acid to improve peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of this compound. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

References

  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (n.d.).
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  • Cytochrome P450 CYP94B3 mediates catabolism and inactivation of the plant hormone jasmonoyl-L-isoleucine - PMC - PubMed Central. (n.d.).
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  • Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine. (2025-08-06).
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  • COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC - NIH. (n.d.).
  • Major pathways for the biosynthesis and catabolism of JA-Ile. Confirmed... - ResearchGate. (n.d.).
  • and pathway-specific impacts of impaired jasmonoyl-isoleucine (JA-Ile) catabolism on defense signaling and biotic stress resistance in Arabidopsis | bioRxiv. (2019-06-28).
  • Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling - Frontiers. (2012-03-07).
  • The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC. (n.d.).
  • Jasmonate biosynthesis. Simplified scheme showing the generation of... - ResearchGate. (n.d.).
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  • Synthesis of JA and its amino acid-conjugate JA-Ile in plants and... - ResearchGate. (n.d.).
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An In-depth Technical Guide to the Epimerization of (+)-7-iso-JA-L-Ile to (-)-JA-L-Ile: A Core Regulatory Mechanism in Jasmonate Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phytohormone jasmonoyl-L-isoleucine (JA-L-Ile) is a critical regulator of plant defense and development. Its biological activity is exquisitely dependent on its stereochemistry. The (+)-7-iso-JA-L-Ile (a cis diastereomer) is the biologically active form, which binds to the COI1-JAZ co-receptor complex to initiate signaling. In contrast, its epimer, (-)-JA-L-Ile (a trans diastereomer), is biologically inactive. The conversion between these two forms, known as epimerization, is a crucial, non-enzymatic process that serves as a key mechanism for modulating the jasmonate signal. This technical guide provides an in-depth exploration of the chemical basis, biological significance, and analytical methodologies for studying the epimerization of (+)-7-iso-JA-L-Ile to this compound. This document is intended for researchers, scientists, and drug development professionals working in plant biology, chemical biology, and agrochemical development.

Introduction: The Stereochemical Nuances of Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived signaling molecules that orchestrate a wide array of physiological processes in plants, from growth and development to defense against herbivores and pathogens[1][2]. The most potent of these signaling molecules is the amino acid conjugate, jasmonoyl-L-isoleucine (JA-L-Ile)[3]. The biosynthesis of JA-L-Ile, catalyzed by the enzyme JAR1 (JASMONATE RESISTANT 1), results in the formation of the (+)-7-iso-JA-L-Ile stereoisomer[4]. This specific stereoisomer, with a cis orientation of the two side chains on the cyclopentanone ring, is the endogenous bioactive form that is recognized by the COI1-JAZ co-receptor complex, triggering the degradation of JAZ repressor proteins and the subsequent activation of jasmonate-responsive genes[5][6].

However, the signaling activity of (+)-7-iso-JA-L-Ile is tightly regulated. One of the key mechanisms for attenuating the jasmonate signal is the epimerization of the active cis isomer to its inactive trans epimer, this compound. This technical guide will delve into the core principles of this epimerization, providing a comprehensive understanding of its mechanism, thermodynamics, and biological implications.

The Chemistry of Epimerization: A Non-Enzymatic, pH-Dependent Process

The conversion of (+)-7-iso-JA-L-Ile to this compound is a chemical process driven by the relative thermodynamic stability of the two diastereomers. The epimerization occurs at the C7 position of the cyclopentanone ring, which is adjacent to the carbonyl group. This process is not known to be catalyzed by any specific enzyme, such as an "epimerase," but is instead a spontaneous process influenced by the chemical environment, most notably pH.

Mechanism of Epimerization

The epimerization proceeds through a keto-enol tautomerism mechanism, which is catalyzed by either acid or base. The alpha-proton at the C7 position is acidic due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Base-Catalyzed Epimerization: Under basic conditions, a base (e.g., hydroxide ion) abstracts the acidic proton at C7, forming a planar enolate intermediate. This intermediate is achiral at the C7 position. Reprotonation of the enolate can occur from either face of the planar structure. While protonation can lead back to the cis isomer, it can also form the more thermodynamically stable trans isomer.

  • Acid-Catalyzed Epimerization: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the acidity of the alpha-proton at C7. A weak base (e.g., water) can then remove this proton to form a planar enol intermediate. Tautomerization back to the keto form can result in the formation of either the cis or the more stable trans isomer.

The following diagram illustrates the base-catalyzed epimerization mechanism.

G cluster_cis (+)-7-iso-JA-L-Ile (cis) cluster_enolate Planar Enolate Intermediate cluster_trans This compound (trans) cis cis isomer with acidic H at C7 enolate Achiral enolate intermediate cis->enolate - H+ (Base catalysis) enolate->cis + H+ trans trans isomer (thermodynamically favored) enolate->trans + H+ (favored)

Caption: Base-catalyzed epimerization of (+)-7-iso-JA-L-Ile via a planar enolate intermediate.

Thermodynamic Stability

The driving force for the epimerization is the greater thermodynamic stability of the this compound (trans) isomer compared to the (+)-7-iso-JA-L-Ile (cis) isomer. In the trans configuration, the two bulky side chains on the cyclopentanone ring are on opposite sides, which minimizes steric hindrance. In contrast, the cis configuration forces these groups onto the same side of the ring, leading to increased steric strain.

Parameter(+)-7-iso-JA-L-Ile (cis)This compound (trans)
Relative Stability Less StableMore Stable
Receptor Binding (COI1) High Affinity (Active)No Affinity (Inactive)
Equilibrium % (at pH > 13) ~6%~94%
Biological Activity SignalInactive Metabolite

Biological Significance: A Switch to Turn Off Jasmonate Signaling

The epimerization of (+)-7-iso-JA-L-Ile to this compound serves as a crucial "off-switch" for jasmonate signaling. The active (+)-7-iso-JA-L-Ile binds to the COI1 receptor, initiating a signaling cascade. However, over time, this active pool can be depleted through epimerization to the inactive this compound, which does not bind to COI1 and cannot trigger the degradation of JAZ repressors[5][7]. This non-enzymatic decay of the active signal provides a mechanism for temporal regulation of the jasmonate response, allowing the plant to fine-tune the duration and intensity of its defense and developmental programs.

The pH-dependent nature of this epimerization suggests that changes in the subcellular pH of plant cells could potentially influence the rate of JA-L-Ile inactivation. For instance, cellular stress conditions that lead to alkalization of the cytoplasm could accelerate the conversion of the active hormone to its inactive form.

The following diagram illustrates the role of epimerization in the jasmonate signaling pathway.

G cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_inactivation Inactivation JA Jasmonic Acid JAR1 JAR1 JA->JAR1 Active_JA_Ile (+)-7-iso-JA-L-Ile (Active) JAR1->Active_JA_Ile COI1_JAZ COI1-JAZ Complex Active_JA_Ile->COI1_JAZ Binds Inactive_JA_Ile This compound (Inactive) Active_JA_Ile->Inactive_JA_Ile Epimerization (pH-dependent) Degradation JAZ Degradation COI1_JAZ->Degradation TF Transcription Factors (e.g., MYC2) Degradation->TF Release Response JA Response Genes TF->Response Activates Inactive_JA_Ile->COI1_JAZ Does not bind G cluster_binding 1. Bait Binding cluster_interaction 2. Prey Interaction cluster_analysis 3. Analysis GST_COI1 GST-COI1 Beads Glutathione Beads GST_COI1->Beads Incubate His_JAZ1 His-JAZ1 Beads_Bound Beads with GST-COI1 His_JAZ1->Beads_Bound Incubate Hormone (+)-7-iso-JA-L-Ile or this compound Hormone->Beads_Bound Incubate Wash Wash Beads Beads_Bound->Wash Elute Elute Proteins Wash->Elute WB Western Blot Elute->WB Analyze

Caption: Workflow for the GST pull-down assay to test JA-L-Ile epimer activity.

Conclusion and Future Perspectives

The epimerization of (+)-7-iso-JA-L-Ile to this compound is a fundamental, non-enzymatic mechanism for regulating jasmonate signaling in plants. This process, driven by the inherent thermodynamic stability of the trans isomer and influenced by pH, provides a simple yet elegant means to control the duration of the hormonal signal. For researchers in drug development and agrochemical design, understanding this stereochemical inactivation is critical. The development of synthetic, non-epimerizable analogs of (+)-7-iso-JA-L-Ile could lead to the creation of potent and stable agonists or antagonists of the jasmonate pathway, with potential applications in enhancing plant defense or manipulating plant growth. The methodologies outlined in this guide provide a robust framework for investigating this pivotal aspect of plant chemical biology.

References

  • Fonseca, S., Chini, A., Hamberg, M., Adie, B., Porzel, A., Kramell, R., ... & Solano, R. (2009). (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate. Nature chemical biology, 5(5), 344-350. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058. [Link]

  • Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis–structure, function, regulation. Phytochemistry, 70(13-14), 1532-1549. [Link]

  • Wasternack, C., & Strnad, M. (2019). Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds. International journal of molecular sciences, 20(3), 630. [Link]

  • Ueda, M. (2020). Recent Advances in Plant Chemical Biology of Jasmonates. International journal of molecular sciences, 21(4), 1124. [Link]

  • Fonseca, S., Chico, J. M., & Solano, R. (2009). The jasmonate pathway: the ligand, the receptor and the core signalling module. Current opinion in plant biology, 12(5), 539-547. [Link]

  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. [Link]

  • Lienhard, G. E., & Jencks, W. P. (1966). Mechanism of acid-catalyzed enolization of ketones. Journal of the American Chemical Society, 88(17), 3982-3995. [Link]

  • Fonseca, S., et al. (2009). Supplementary Information for: (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate. Nature Chemical Biology. [Link]

  • Tureček, F. (2002). The role of stereochemistry in mass spectrometry. Journal of mass spectrometry, 37(1), 1-20. [Link]

  • Staswick, P. E., & Tiryaki, I. (2004). The oxylipin signal jasmonic acid is activated by an enzyme that conjugates it to isoleucine in Arabidopsis. The Plant Cell, 16(8), 2117-2127. [Link]

  • Schuman, M. C., et al. (2018). The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. Frontiers in plant science, 9, 787. [Link]

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An In-depth Technical Guide to the Evolution of Jasmonate Conjugate Perception

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Jasmonates (JAs) are a class of lipid-derived phytohormones that are central regulators of plant defense and development.[1][2][3] The perception of the bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile), by the COI1-JAZ co-receptor complex is the critical event that initiates downstream signaling cascades.[4][5][6] This guide provides a technical exploration of the evolutionary trajectory of this perception system, from its ancient origins to its diversification across the plant kingdom. We will dissect the molecular evolution of the core receptor components, analyze the shifting landscape of bioactive ligands, and detail the experimental methodologies required to investigate these evolutionary processes. This document is intended for researchers in plant biology, protein evolution, and drug development seeking a deep, mechanistic understanding of how this vital signaling hub arose and adapted.

The Core Perception Machinery: A Molecular Glue Mechanism

At the heart of jasmonate signaling lies a sophisticated protein-protein interaction mediated by a small molecule. The perception mechanism does not involve a classical lock-and-key receptor but rather a "molecular glue" model, which has profound implications for its evolution and regulation.

The key players are:

  • CORONATINE INSENSITIVE 1 (COI1): An F-box protein that serves as the substrate-recognition subunit of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, termed SCFCOI1.[7][8][9]

  • JASMONATE ZIM-DOMAIN (JAZ) Proteins: A family of transcriptional repressors that bind to and inhibit transcription factors (TFs) like MYC2, which are responsible for activating JA-responsive genes.[5][6][7][10][11]

  • Jasmonoyl-L-Isoleucine (JA-Ile): The bioactive hormone conjugate. Jasmonic acid itself has low biological activity; it must be conjugated to L-isoleucine by the enzyme JAR1 to become a potent signal.[3][4][7]

In the absence of a stimulus, JAZ proteins repress transcription.[6] Upon stress or developmental cues, JA-Ile levels rise. JA-Ile then binds to a pocket on the COI1 protein, creating a composite surface that enhances the binding affinity for a specific degron motif within the JAZ protein.[8][12] This JA-Ile-dependent formation of the COI1-JAZ ternary complex tags the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[5][9][13] The degradation of JAZ repressors liberates the transcription factors, allowing them to activate the expression of hundreds of downstream genes.[4][7]

Signaling Pathway Diagram

The following diagram illustrates the canonical JA signaling pathway, highlighting the core perception and derepression mechanism.

Jasmonate Signaling Pathway cluster_perception Perception & Degradation JA_Ile JA-Ile (Hormone) COI1 COI1 JA_Ile->COI1 binds SCF SCF Complex COI1->SCF part of JAZ JAZ Repressor SCF->JAZ Ubiquitinates JAZ->COI1 interacts with Proteasome 26S Proteasome JAZ->Proteasome Degraded JAZ_2 JAZ Repressor MYC2 MYC2 (Transcription Factor) JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates JAZ_2->MYC2 Represses

Figure 1: The canonical jasmonate signaling pathway.

Evolutionary Origins and Diversification

The jasmonate signaling pathway is a key innovation that arose as plants transitioned from aquatic to terrestrial environments, likely as a response to new pressures from herbivores and pathogens.[14] Phylogenetic analyses date the origin of the core signaling components to between 473 and 515 million years ago, during the early Ordovician to middle Cambrian periods.[14]

Emergence of the Core Components

While algae possess some enzymes for oxylipin biosynthesis, the canonical perception machinery is absent.[7][14] Key evolutionary events include:

  • From TIFY to JAZ: JAZ proteins evolved from the TIFY gene family, which is present in charophyte algae.[14] The key innovation in early land plants was the acquisition of the C-terminal Jas domain, which contains the degron sequence essential for COI1 interaction.[7][15] Charophyte TIFY proteins lack this Jas domain.[7]

  • Divergence of COI1 and TIR1: The JA receptor COI1 and the auxin receptor TIR1 share a common ancestor and significant structural similarity, suggesting they arose from a gene duplication event early in the evolution of land plants.[5][7][9] Orthologs of both can be found in bryophytes, but not in charophytes, pinpointing their divergence to the dawn of land plants.[7][14]

The Shifting Ligand: From dn-OPDA to JA-Ile

A fascinating aspect of JA perception evolution is the change in the specific bioactive ligand. While vascular plants utilize JA-Ile, the model bryophyte Marchantia polymorpha uses a precursor, dinor-12-oxo-phytodienoic acid (dn-OPDA), as its primary signaling molecule.[16][17]

This evolutionary switch was not a complete overhaul of the receptor but a subtle yet critical co-evolution of the ligand and the receptor pocket.[17] Research has shown that despite 450 million years of divergence, the Arabidopsis COI1 can functionally complement a Marchantiacoi1 mutant, but it confers JA-Ile sensitivity, not dn-OPDA sensitivity.[17] This specificity is largely determined by a single amino acid residue within the COI1 ligand-binding pocket.[17]

More recent work has revealed a previously unrecognized role for JAZ proteins in determining ligand specificity alongside COI1.[18][19] Specific features conserved in bryophyte and lycophyte JAZ proteins permit the perception of dn-OPDA. In later vascular plants, JAZ proteins evolved in a way that restricted binding to JA-Ile, effectively locking in the new, more specific ligand.[18][19] Lycophytes appear to represent a key transitional state, possessing a COI1/JAZ system that can perceive both dn-OPDA and JA-Ile, even though they do not synthesize JA-Ile.[18]

Expansion and Diversification of the JAZ Family

The JAZ gene family has undergone significant expansion and diversification throughout plant evolution.[10][15] While a single JAZ gene exists in the liverwort Marchantia polymorpha, Arabidopsis thaliana has 13 JAZ paralogs.[10] This expansion is a major driver of signaling specificity.

Causality: The diversification of JAZ proteins allows for the fine-tuning of JA responses. This is achieved through several mechanisms:

  • Differential Expression: JAZ paralogs exhibit distinct tissue-specific and stimulus-responsive expression patterns.

  • Varying Protein Stability: Different JAZ proteins have different degradation rates, affecting the duration of the signal.

  • Selective TF Interaction: JAZ proteins have evolved to interact with different subsets of transcription factors, thereby channeling the JA signal into specific downstream responses (e.g., defense vs. development).[10]

  • Domain Architecture Variation: The presence or absence of domains like the EAR motif (for recruiting the co-repressor TPL) or the cryptic MYC2-interacting domain (CMID) varies among JAZ proteins, altering their regulatory capacity.[15][20]

This expansion provides a modular system where different combinations of JAZ repressors can tailor the plant's response to a vast array of environmental and developmental cues.[10]

Evolutionary Timeline Diagram

This diagram illustrates the appearance of key jasmonate signaling components across major plant lineages.

JA Signaling Evolution Algae Charophyte Algae Bryophytes Bryophytes (e.g., Marchantia) Lycophytes Lycophytes Angiosperms Angiosperms (e.g., Arabidopsis) TIFY TIFY Domain Proteins TIFY->Algae COI1_TIR1_Ancestor COI1/TIR1 Ancestor COI1_TIR1_Ancestor->Algae JAZ JAZ Proteins (with Jas Domain) JAZ->Bryophytes dnOPDA Bioactive Ligand: dn-OPDA dnOPDA->Bryophytes JAR1 JAR1 Enzyme JAR1->Lycophytes JAIle Bioactive Ligand: JA-Ile JAIle->Angiosperms JAZ_Expansion JAZ Family Expansion JAZ_Expansion->Angiosperms

Figure 2: Evolutionary emergence of key JA signaling components.

Experimental Methodologies

Investigating the evolution of JA conjugate perception requires a multi-faceted approach combining bioinformatics, biochemistry, and molecular genetics. The protocols described here are self-validating systems designed to provide robust, cross-verifiable data.

Phylogenetic Analysis of COI1 and JAZ Proteins

Expertise & Causality: Phylogenetic analysis is the foundational step to trace the evolutionary history of the receptor components. By comparing protein sequences from diverse plant lineages, we can infer gene duplication events, identify orthologs, and pinpoint the emergence of key functional domains. The choice of algorithm (e.g., Maximum Likelihood) and substitution model is critical for accuracy, as it directly impacts the topology of the resulting tree.

Protocol: Maximum Likelihood Phylogenetic Tree Construction

  • Sequence Retrieval: Identify and download COI1 and JAZ protein sequences from various species representing key evolutionary nodes (e.g., algae, bryophytes, lycophytes, gymnosperms, angiosperms) from databases like Phytozome, NCBI, or OneKP.

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using a robust aligner like MAFFT or Clustal Omega. Visually inspect the alignment to remove poorly aligned regions or large gaps, which can introduce noise.

  • Substitution Model Selection: Use a program like ModelTest-NG or ProtTest to determine the best-fit amino acid substitution model for the alignment based on criteria like the Akaike Information Criterion (AIC). This step is crucial for an accurate phylogenetic inference.

  • Tree Inference: Construct the phylogenetic tree using a Maximum Likelihood method with software such as RAxML, IQ-TREE, or PhyML.

  • Bootstrap Analysis: Perform 1,000 bootstrap replicates to assess the statistical support for each node in the tree. Bootstrap values >70% are generally considered well-supported.

  • Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL. Root the tree using an appropriate outgroup (e.g., a TIFY protein for the JAZ tree) and analyze the branching patterns to infer evolutionary relationships.

Ligand-Dependent Interaction Assays

Trustworthiness: Demonstrating a direct, ligand-dependent interaction between COI1 and a JAZ protein is the gold standard for confirming a functional co-receptor pair. The Yeast Two-Hybrid (Y2H) system is a powerful in vivo method for this purpose. A positive result is self-validating: yeast will only grow on the selective medium if the interaction occurs, bringing the transcription factor domains together to activate reporter genes.

Protocol: Yeast Two-Hybrid (Y2H) Assay

  • Vector Construction: Clone the full-length or LRR domain of COI1 into a Y2H "bait" vector (e.g., pGBKT7, containing the GAL4 DNA-Binding Domain). Clone the full-length JAZ protein into a Y2H "prey" vector (e.g., pGADT7, containing the GAL4 Activation Domain).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Control Plates: Plate a dilution series of the transformed yeast onto non-selective medium (SD/-Leu/-Trp) to confirm successful transformation and assess cell viability.

  • Selective Plates: Plate the transformed yeast onto high-stringency selective medium (SD/-Leu/-Trp/-His/-Ade). Crucially, prepare parallel plates supplemented with the ligand to be tested (e.g., 50 µM JA-Ile, dn-OPDA, or coronatine) and a vehicle control (e.g., ethanol).

  • Incubation and Analysis: Incubate plates at 30°C for 3-5 days. Growth on the high-stringency plates only in the presence of the specific ligand demonstrates a ligand-dependent interaction.

Y2H Experimental Workflow Diagram

Y2H Workflow cluster_results Result Interpretation Start Start: Cloned Genes Cloning 1. Clone COI1 into Bait vector (BD) Clone JAZ into Prey vector (AD) Start->Cloning Transform 2. Co-transform Yeast Cloning->Transform Plate_Control 3a. Plate on Control Medium (SD/-Leu/-Trp) Transform->Plate_Control Plate_Test 3b. Plate on Selective Medium (SD/-Leu/-Trp/-His/-Ade) Transform->Plate_Test Add_Ligand 4. Add Ligand (e.g., JA-Ile) or Vehicle Plate_Test->Add_Ligand Incubate 5. Incubate 3-5 days Add_Ligand->Incubate No_Interaction No Interaction: No Growth Incubate->No_Interaction + Vehicle Interaction Interaction: Growth Incubate->Interaction + Ligand

Figure 3: Workflow for a ligand-dependent Yeast Two-Hybrid assay.
Quantitative Binding Affinity Assays

Expertise & Causality: To understand the evolution of ligand specificity, it is essential to quantify the binding affinity (Kd) of different COI1-JAZ pairs for various jasmonate conjugates. Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique for measuring real-time biomolecular interactions. The choice to immobilize one partner (e.g., COI1) and flow the other (JAZ) as the analyte in the presence of the small molecule ligand allows for precise determination of association (kon) and dissociation (koff) rates, providing deeper kinetic insight than endpoint assays.

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Protein Purification: Express and purify recombinant COI1 (often as a complex with an Skp1 homolog, like ASK1, for stability) and the JAZ protein using an appropriate system (e.g., insect cells or E. coli).[13]

  • Chip Immobilization: Covalently immobilize the purified COI1/ASK1 complex onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Kinetic Analysis: a. Prepare a dilution series of the JAZ protein (analyte) in running buffer. b. For each JAZ concentration, prepare two samples: one with a saturating concentration of the jasmonate conjugate (e.g., 10 µM JA-Ile) and one with vehicle control. c. Inject the samples sequentially over the sensor surface and a reference flow cell. d. Record the binding response (in Response Units, RU) over time, including association and dissociation phases.

  • Data Processing: Subtract the reference channel signal and the vehicle control signal to obtain the specific binding sensorgram.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to calculate kon, koff, and the equilibrium dissociation constant (Kd = koff / kon).

  • Comparative Analysis: Compare the Kd values obtained for different COI1 orthologs with various JAZ orthologs in the presence of different ligands (JA-Ile, dn-OPDA, etc.).

Data Presentation Table

All quantitative data should be summarized for clear comparison.

COI1 OrthologJAZ OrthologLigandBinding Affinity (Kd, nM)Source
A. thaliana COI1A. thaliana JAZ1(+)-7-iso-JA-Ile48 ± 5[8]
A. thaliana COI1A. thaliana JAZ6(+)-7-iso-JA-Ile68 ± 7[8]
A. thaliana COI1A. thaliana JAZ1Coronatine20 ± 3Sheard et al., 2010
M. polymorpha COI1M. polymorpha JAZdn-OPDA~150Monte et al., 2018
M. polymorpha COI1M. polymorpha JAZ(+)-7-iso-JA-IleNo BindingMonte et al., 2018

Note: Data are representative and should be replaced with specific experimental findings.

Conclusion and Future Directions

The evolution of jasmonate conjugate perception is a compelling story of molecular adaptation. It began with the co-option of an ancestral F-box protein and a TIFY-family repressor, which were repurposed into a sophisticated co-receptor system at the dawn of terrestrial plant life.[7][14] The key innovations were the acquisition of the Jas domain in JAZ proteins and the divergence of COI1 from the auxin receptor TIR1.[7] This foundational system then underwent a critical shift in ligand specificity, moving from the precursor dn-OPDA in bryophytes to the highly specific JA-Ile in vascular plants, a transition mediated by subtle changes in both COI1 and JAZ.[17][18] Finally, the massive expansion and sub-functionalization of the JAZ family in angiosperms provided the regulatory plasticity needed to fine-tune growth, defense, and development in response to complex environmental challenges.[10]

Future research will focus on:

  • Exploring Transitional Lineages: Detailed analysis of JA perception in ferns, gymnosperms, and other intermediate plant groups to map the step-by-step evolution of ligand specificity and JAZ diversification.

  • Structural Biology of Ancestral Complexes: Solving the crystal structures of COI1-JAZ-ligand complexes from bryophytes and lycophytes to visualize the precise molecular basis of ancestral ligand recognition.

  • Neofunctionalization of JAZ Paralogs: Using systems biology and comparative genomics to unravel the specific roles of individual JAZ proteins in different plant species and how they contribute to ecological adaptation.

Understanding this evolutionary pathway not only provides fundamental insights into plant biology but also offers a roadmap for engineering more resilient crops and developing novel agrochemicals that can precisely manipulate these ancient signaling networks.

References

  • Rensing, S. A., et al. (2020). Origin and evolution of jasmonate signaling. Elsevier. [Link]

  • Hu, P., et al. (2023). Jasmonate perception: Ligand–receptor interaction, regulation, and evolution. ResearchGate. [Link]

  • Garrido-Gala, J., et al. (2019). Evolutionary Analysis of JAZ Proteins in Plants: An Approach in Search of the Ancestral Sequence. PMC. [Link]

  • Paponov, I. A., et al. (2021). On plant defense signaling networks and early land plant evolution. PMC. [Link]

  • Johnson, L. Y., et al. (2023). Diversification of JAZ-MYC signaling function in immune metabolism. PMC. [Link]

  • Garrido-Gala, J., et al. (2019). Evolutionary Analysis of JAZ Proteins in Plants: An Approach in Search of the Ancestral Sequence. PubMed. [Link]

  • Li, L., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]

  • Ye, H., & Zhang, J. (2017). Evolution of jasmonate biosynthesis and signaling mechanisms. Oxford Academic. [Link]

  • Monte, I., et al. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. PNAS. [Link]

  • Li, L., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. PubMed. [Link]

  • Monte, I., et al. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. SciProfiles. [Link]

  • Yan, C., et al. (2021). Jasmonic Acid Signaling Pathway in Plants. MDPI. [Link]

  • Ye, H., & Zhang, J. (2017). Evolution of jasmonate biosynthesis and signaling mechanisms. ResearchGate. [Link]

  • Katsir, L., et al. (2008). Jasmonate signaling: a conserved mechanism of hormone sensing. PMC. [Link]

  • Wasternack, C., & Strnad, M. (2019). Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds. MDPI. [Link]

  • Howe, G. A., & Yoshida, Y. (2019). Evolutionary Origin of JAZ Proteins and Jasmonate Signaling. PubMed. [Link]

  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. PMC. [Link]

  • Johnson, L. Y. D., et al. (2023). Diversification of JAZ‐MYC signaling function in immune metabolism. OSTI.GOV. [Link]

  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. PubMed. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. PMC. [Link]

  • Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Oxford Academic. [Link]

  • Zhang, C., et al. (2022). Jasmonates: signal transduction components and their roles in environmental stress responses. ResearchGate. [Link]

  • Yan, J., et al. (2009). The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor. PMC. [Link]

  • Monte, I., et al. (2018). Ligand-receptor co-evolution shaped the jasmonate pathway in land plants. PubMed. [Link]

  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. SciSpace. [Link]

  • Farmer, E. E., & Goossens, A. (2019). Jasmonates: biosynthesis, perception and signal transduction. Portland Press. [Link]

  • Sheard, L. B., et al. (2010). Crystal structure of the COI1–ASK1 complex with JA-Ile and the JAZ degron peptide. ResearchGate. [Link]

  • Yan, J., et al. (2009). Structural Model of COI1. ResearchGate. [Link]

  • Farmer, E. E., & Goossens, A. (2019). Jasmonates: biosynthesis, perception and signal transduction. Semantic Scholar. [Link]

  • Yan, J., et al. (2009). The Arabidopsis CORONATINE INSENSITIVE1 protein is a jasmonate receptor. PubMed. [Link]

Sources

Methodological & Application

Protocol for the Chemical Synthesis of (-)-Jasmonoyl-L-Isoleucine ((-)-JA-L-Ile)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(-)-Jasmonoyl-L-isoleucine ((-)-JA-L-Ile) is a key signaling molecule in the jasmonate family of plant hormones. It plays a crucial role in regulating a wide array of physiological and developmental processes in plants, including defense against herbivores and pathogens, stress responses, and reproductive development. The precise stereochemistry of this compound is critical for its biological activity, as it is the specific ligand for the COI1-JAZ co-receptor complex, which is central to jasmonate signaling.[1][2]

The chemical synthesis of this compound is essential for producing this molecule in sufficient quantities and high purity for research purposes, enabling detailed studies of its biological functions and the development of synthetic analogs with potential applications in agriculture and medicine. This application note provides a detailed, step-by-step protocol for the chemical synthesis of this compound, focusing on a stereoselective route to ensure the correct configuration of the final product.

The synthesis is conceptually divided into two main stages: the enantioselective synthesis of the (-)-jasmonic acid core and its subsequent coupling with the amino acid L-isoleucine. A key strategy for achieving the desired stereochemistry of (-)-jasmonic acid involves the use of a chiral building block, often a Corey-lactone type intermediate, which allows for the controlled introduction of the stereocenters.[3][4][5][6]

Overall Synthetic Strategy

The synthesis of this compound will be accomplished through a convergent approach. The first part of the synthesis focuses on the stereoselective preparation of (-)-jasmonic acid. This is followed by the protection of the carboxylic acid of L-isoleucine as a methyl ester. The two fragments, (-)-jasmonic acid and L-isoleucine methyl ester, are then coupled to form an amide bond. Finally, the methyl ester protecting group is removed to yield the target molecule, this compound.

G cluster_0 Part 1: Synthesis of (-)-Jasmonic Acid cluster_1 Part 2: Preparation of L-Isoleucine Methyl Ester cluster_2 Part 3: Coupling and Deprotection Starting Material Starting Material Corey-type Lactone Intermediate Corey-type Lactone Intermediate Starting Material->Corey-type Lactone Intermediate Multiple Steps (-)-Jasmonic Acid (-)-Jasmonic Acid Corey-type Lactone Intermediate->(-)-Jasmonic Acid Elaboration of side chains This compound Methyl Ester This compound Methyl Ester (-)-Jasmonic Acid->this compound Methyl Ester Amide Coupling L-Isoleucine L-Isoleucine L-Isoleucine Methyl Ester L-Isoleucine Methyl Ester L-Isoleucine->L-Isoleucine Methyl Ester Esterification L-Isoleucine Methyl Ester->this compound Methyl Ester This compound This compound This compound Methyl Ester->this compound Saponification

Caption: Overall workflow for the synthesis of this compound.

Part 1: Stereoselective Synthesis of (-)-Jasmonic Acid

The enantioselective synthesis of (-)-jasmonic acid is the most challenging part of the overall synthesis. A reliable method involves the use of a chiral starting material that sets the stereochemistry of the cyclopentanone ring.

Protocol 1: Synthesis of (-)-Jasmonic Acid

This protocol is a conceptual outline based on established strategies in the literature. Researchers should consult the primary literature for detailed experimental procedures and characterization data.

Materials:

  • Commercially available chiral starting material (e.g., a Corey-lactone derivative)

  • Appropriate reagents for side-chain introduction (e.g., organocuprates, Wittig reagents)

  • Oxidizing and reducing agents

  • Solvents (e.g., THF, diethyl ether, dichloromethane)

  • Purification materials (e.g., silica gel for column chromatography)

Step-by-Step Methodology:

  • Preparation of the Chiral Cyclopentanone Core:

    • Begin with a commercially available chiral building block, such as a Corey-lactone derivative. These intermediates are widely used in the synthesis of prostaglandins and related molecules.[3][4][7]

    • Through a series of established chemical transformations, convert the starting material into a functionalized cyclopentanone ring with the correct stereochemistry. This may involve protection of functional groups, reduction of the lactone to a lactol, and subsequent oxidation.

  • Introduction of the Pentenyl Side Chain:

    • The pentenyl side chain is typically introduced via a Wittig reaction or a related olefination protocol.

    • Prepare the appropriate phosphonium ylide from (Z)-1-bromo-2-pentene.

    • React the ylide with the aldehyde functionality on the cyclopentanone core to form the cis-double bond of the pentenyl side chain.

  • Introduction of the Acetic Acid Side Chain:

    • The acetic acid side chain can be introduced through various methods, such as alkylation of an enolate or a conjugate addition reaction.

    • For example, a Michael addition of a suitable nucleophile to an α,β-unsaturated cyclopentenone intermediate can be employed.

    • Subsequent functional group manipulations will be required to convert the introduced fragment into the acetic acid moiety.

  • Final Functional Group Manipulations and Deprotection:

    • Perform any necessary final adjustments to the functional groups, such as oxidation or reduction steps, to arrive at the structure of (-)-jasmonic acid.

    • If any protecting groups were used during the synthesis, they are removed in the final steps.

Part 2: Preparation of L-Isoleucine Methyl Ester

To facilitate the amide coupling reaction, the carboxylic acid of L-isoleucine must be protected, typically as a methyl ester.

Protocol 2: Esterification of L-Isoleucine

Materials:

  • L-Isoleucine

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

Step-by-Step Methodology:

  • Reaction Setup:

    • Suspend L-isoleucine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and will generate HCl gas, so it should be performed in a well-ventilated fume hood.

  • Reaction:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting solid is L-isoleucine methyl ester hydrochloride. This can be used directly in the next step or neutralized to the free amine if required by the specific coupling conditions.

Part 3: Amide Coupling and Deprotection

This final stage involves the formation of the amide bond between (-)-jasmonic acid and L-isoleucine methyl ester, followed by the removal of the methyl ester protecting group.

Protocol 3: Amide Coupling and Saponification

Materials:

  • (-)-Jasmonic acid (from Part 1)

  • L-Isoleucine methyl ester hydrochloride (from Part 2)

  • Coupling reagent (e.g., DCC, EDC/HOBt, or isobutyl chloroformate)

  • Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) and water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Step-by-Step Methodology:

  • Amide Coupling Reaction:

    • Dissolve (-)-jasmonic acid in an anhydrous solvent such as DCM or THF.

    • Add the coupling reagent (e.g., 1.1 equivalents of EDC and 1.1 equivalents of HOBt).

    • In a separate flask, dissolve L-isoleucine methyl ester hydrochloride in the same solvent and add a base (e.g., 2.2 equivalents of TEA) to neutralize the hydrochloride and provide the free amine.

    • Add the solution of L-isoleucine methyl ester to the activated (-)-jasmonic acid solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification of the Methyl Ester Conjugate:

    • Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the organic solution sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound methyl ester.

  • Saponification to the Free Acid:

    • Dissolve the purified this compound methyl ester in a mixture of methanol and water.

    • Add a solution of NaOH or LiOH (e.g., 1.1 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data Summary

Step Reactants Key Reagents Typical Yield
Esterification L-IsoleucineThionyl chloride, Methanol>95%
Amide Coupling (-)-Jasmonic acid, L-Isoleucine methyl esterEDC, HOBt, TEA70-85%
Saponification This compound methyl esterNaOH or LiOH>90%

Visualization of the Final Coupling and Deprotection Steps

G JA (-)-Jasmonic Acid Coupling Amide Coupling (EDC, HOBt, TEA) JA->Coupling Ile-OMe L-Isoleucine Methyl Ester Ile-OMe->Coupling JA-Ile-OMe This compound Methyl Ester Coupling->JA-Ile-OMe Saponification Saponification (NaOH or LiOH) JA-Ile-OMe->Saponification JA-Ile This compound Saponification->JA-Ile

Sources

Application Note: Quantification of (-)-JA-L-Ile in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving High Sensitivity and Accuracy in Phytohormone Analysis

Introduction: The Significance of (-)-JA-L-Ile in Plant Biology

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of developmental processes and defense responses against biotic and abiotic stresses.[1][2] The biologically active form, (-)-jasmonoyl-L-isoleucine (this compound), is formed through the conjugation of jasmonic acid (JA) with the amino acid L-isoleucine.[3][4] This molecule acts as a key signal in the jasmonate signaling pathway, mediating responses to wounding, pathogen attacks, and insect herbivory.[3] Given its central role in plant defense and development, the accurate quantification of this compound in plant tissues is crucial for researchers in plant science, agronomy, and drug discovery to understand and manipulate these vital processes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of phytohormones due to its high sensitivity, specificity, and throughput.[2][5][6] This application note provides a comprehensive, field-proven protocol for the robust quantification of this compound in plant extracts, emphasizing the rationale behind each step to ensure methodological integrity and data reliability.

The Analytical Workflow: A Holistic Approach

The successful quantification of this compound necessitates a meticulously planned workflow, from sample collection to data interpretation. Each stage presents unique challenges that must be addressed to minimize analyte degradation, reduce matrix interference, and ensure accurate measurement.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation SampleCollection 1. Sample Collection & Flash Freezing Homogenization 2. Cryogenic Homogenization SampleCollection->Homogenization Prevent degradation Extraction 3. Solvent Extraction with Internal Standard Homogenization->Extraction Increase surface area Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification Isolate analytes LC_Separation 5. UPLC Separation Purification->LC_Separation Remove interferences MS_Detection 6. Tandem MS Detection (MRM) LC_Separation->MS_Detection Resolve isomers Quantification 7. Quantification & Data Analysis MS_Detection->Quantification Generate data Validation 8. Method Validation Quantification->Validation Ensure accuracy

Figure 1: A comprehensive workflow for the quantification of this compound.

Part 1: Sample Preparation - The Foundation of Accurate Quantification

The primary objective of sample preparation is to efficiently extract this compound from the complex plant matrix while minimizing its degradation and removing interfering compounds.

Sample Collection and Handling

The first critical step is to halt all biological activity at the moment of collection to preserve the in vivo concentration of this compound.

  • Rationale: Wounding during harvesting can rapidly induce the jasmonate signaling pathway, leading to artificially inflated levels of JA-Ile.[5]

  • Protocol: Immediately upon collection, plant tissue should be flash-frozen in liquid nitrogen and stored at -80°C until further processing.[7] This ensures that enzymatic activity is instantly stopped.

Tissue Homogenization

To ensure efficient extraction, the surface area of the plant tissue must be maximized.

  • Rationale: The solvent needs to penetrate the tissue to extract the analyte. Grinding the frozen tissue into a fine powder significantly increases the contact area between the sample and the extraction solvent.

  • Protocol: Keep the plant tissue frozen in liquid nitrogen during homogenization using a pre-chilled mortar and pestle or a cryogenic grinder.[7] This prevents thawing and subsequent enzymatic degradation.

Extraction

The choice of extraction solvent is paramount for achieving high recovery of this compound.

  • Rationale: A slightly acidified polar organic solvent is typically used to disrupt cell membranes and efficiently solubilize acidic phytohormones like JA-Ile. A common and effective extraction solution is a mixture of methanol, water, and a small amount of acid.[5]

  • Internal Standard: For accurate quantification, a stable isotope-labeled (SIL) internal standard, such as d-JA-L-Ile, should be added to the extraction solvent.[8][9] SIL internal standards have nearly identical chemical and physical properties to the analyte, allowing them to compensate for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.[10][11][12]

  • Protocol:

    • Weigh approximately 100 mg of the frozen, powdered plant tissue into a 2 mL microcentrifuge tube.[5]

    • Add 1 mL of pre-chilled extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid) containing the SIL internal standard at a known concentration.[5][13]

    • Vortex thoroughly and incubate on a shaker at 4°C for at least 30 minutes.[5]

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.[5]

    • Carefully transfer the supernatant to a new tube.

Purification and Concentration

Crude plant extracts contain numerous compounds that can interfere with LC-MS/MS analysis. Solid-phase extraction (SPE) is a widely used technique to clean up the sample and concentrate the analyte.

  • Rationale: SPE removes interfering compounds such as pigments, lipids, and sugars, which can cause matrix effects and contaminate the LC-MS system.[14][15] A mixed-mode SPE cartridge can be particularly effective for purifying acidic compounds like JA-Ile.[1]

  • Protocol:

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove non-polar and neutral interferences.

    • Elute the acidic phytohormones, including this compound, with an acidified organic solvent (e.g., methanol with 1% formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis - Achieving Specificity and Sensitivity

The purified extract is now ready for instrumental analysis. The LC system separates the analytes, and the tandem mass spectrometer provides highly selective and sensitive detection.[2][6]

Liquid Chromatography

The goal of the chromatographic separation is to resolve this compound from other isomers and matrix components.

  • Rationale: A reversed-phase C18 column is commonly used for the separation of phytohormones.[6] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) provides good peak shape and resolution.

  • Typical LC Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient: A typical gradient might start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low-abundance phytohormones.[16][17][18] The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode.

  • Rationale: In MRM mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻, for JA-Ile) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from other co-eluting compounds.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is most suitable for acidic molecules like this compound.

Table 1: Exemplary MRM Transitions for this compound and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound322.2130.120
d-JA-L-Ile (IS)327.2130.120

Part 3: Method Validation - Ensuring Trustworthiness and Reliability

A validated analytical method is crucial for generating reliable and comparable data.[5] The method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, and matrix effects.[5][19]

  • Linearity: A calibration curve should be prepared by spiking known concentrations of the analytical standard into a representative blank matrix. The response should be linear over the expected concentration range in the samples.

  • Accuracy and Precision: These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter among replicate measurements.

  • Matrix Effect: The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[14][20] It can be assessed by comparing the response of the analyte in a neat solution to that in a matrix-matched standard. The use of a SIL internal standard is the most effective way to compensate for matrix effects.[8][12]

Table 2: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy85-115% of nominal value
Precision (%RSD)≤ 15%

Detailed Protocol: Step-by-Step Quantification of this compound

This protocol outlines the complete procedure for the quantification of this compound in plant tissue.

Materials and Reagents
  • This compound analytical standard

  • d-JA-L-Ile internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Liquid nitrogen

  • Solid-phase extraction (SPE) cartridges (mixed-mode anion exchange)

  • 2 mL microcentrifuge tubes

  • Vortex mixer, centrifuge, and nitrogen evaporator

Procedure
  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh 100 ± 5 mg of frozen powder into a pre-chilled 2 mL tube.

    • Add 1 mL of extraction solvent (70:30 methanol:water with 0.1% formic acid) containing the d-JA-L-Ile internal standard (e.g., at 10 ng/mL).

    • Vortex for 1 minute and shake at 4°C for 30 minutes.

    • Centrifuge at 16,000 x g and 4°C for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash with 1 mL of water.

    • Elute with 1 mL of methanol containing 1% formic acid.

    • Dry the eluate under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Run the LC gradient and acquire data in MRM mode using the optimized parameters for this compound and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Quantify the concentration of this compound in the sample using the calibration curve.

Conclusion

This application note provides a robust and reliable framework for the quantification of this compound in plant extracts. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can generate high-quality, reproducible data. The use of a stable isotope-labeled internal standard and a fully validated method are critical for overcoming the challenges associated with analyzing complex biological matrices and ensuring the scientific integrity of the results. This methodology can be adapted for the analysis of other jasmonates and phytohormones, providing a powerful tool for advancing our understanding of plant biology.

References

  • MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL MSU_MSMC_003 version 1.1. PROTOCOL: Extraction of phytohormones for subsequent LC/MS/MS analysis. Michigan State University. [Link]

  • Balcke, G. U., Handrick, V., Bergau, N., Fichtner, M., Henning, A., Stellmach, H., Tissier, A., Vogt, T., & Wasternack, C. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 47. [Link]

  • Floková, K., Feussner, I., & Göbel, C. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. [Link]

  • Vital, C. E., Gómez, J. D., Vidigal, P. M., Barros, E., Pontes, C. S. L., Vieira, N. M., & Ramos, H. J. O. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link]

  • Khan, M. I., Khan, I., Ali, S., & Adnan, M. (2023). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Metabolites, 13(9), 1005. [Link]

  • Liu, X., Yang, Y. L., Lin, W. H., Tong, J. H., Huang, Z. G., & Xiao, L. T. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(21), 2231–2235. [Link]

  • ResearchGate. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. [Link]

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  • Sumner, L. W., Amberg, A., Barrett, D., Beale, M. H., Beger, R., Daykin, C. A., Fan, T. W.-M., Fiehn, O., Goodacre, R., Griffin, J. L., Hankemeier, T., Hardy, N., Hartung, T., Havenaar, R., van der Heyden, Y., Hill, D., Kaddurah-Daouk, R., Kende, H., Lange, B. M., … van der Werf, M. (2007). Proposed minimum reporting standards for chemical analysis Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI). Metabolomics, 3(3), 211–221. [Link]

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  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

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Application Note: The Strategic Use of (-)-Jasmonoyl-L-Isoleucine as a Negative Control in Jasmonate Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of the phytohormone jasmonate (JA) is critical for understanding plant defense, growth, and development. Bioactive jasmonates, particularly (+)-7-iso-jasmonoyl-L-isoleucine ((+)-7-iso-JA-L-Ile), trigger a well-defined signaling cascade by promoting the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, leading to JAZ degradation and the activation of downstream gene expression.[1][2][3] The specificity of this signaling pathway is highly dependent on the stereochemistry of the ligand. This application note provides a detailed guide for researchers on the proper use of (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile), the biologically inactive epimer of the endogenous hormone, as a robust negative control in a variety of bioassays. By explaining the mechanistic basis of its inactivity and providing detailed protocols, we aim to enhance the rigor and reliability of experiments in jasmonate research.

Introduction: The Critical Role of Stereochemistry in Jasmonate Signaling

Jasmonates are a class of lipid-derived hormones essential for coordinating a plant's response to biotic and abiotic stresses, such as herbivory and wounding.[3][4] The central signaling pathway is initiated by the bioactive conjugate (+)-7-iso-JA-L-Ile. This specific stereoisomer acts as a molecular glue, facilitating the formation of a co-receptor complex consisting of COI1 and a JAZ repressor protein.[5][6] This interaction targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome, which in turn de-represses transcription factors like MYC2 to activate JA-responsive genes.[2][3]

Crucially, the biological activity is highly stereospecific. The natural bioactive form is the (3R,7S) isomer, known as (+)-7-iso-JA-L-Ile.[1][7] Its C7 epimer, this compound, which has a (3R,7R) configuration, is biologically inactive.[1][8][9] This inactivity stems from its inability to fit correctly into the ligand-binding pocket of the COI1-JAZ co-receptor complex, thus failing to promote their interaction.[1][5] This makes pure this compound an ideal negative control, as it allows researchers to distinguish between specific, receptor-mediated responses and non-specific or off-target effects of the treatment. Early studies sometimes used preparations of this compound that were contaminated with small amounts of the active (+)-7-iso-JA-L-Ile epimer, leading to confusing results; however, it has since been demonstrated that purified this compound is inactive.[1][8][9]

Mechanism of Action: The Basis for Specificity

The jasmonate signaling pathway is a paradigm of molecular specificity. The perception of the hormonal signal depends on a precise lock-and-key mechanism involving the hormone, the COI1 protein, and a JAZ repressor.

  • The COI1-JAZ Co-Receptor Complex : COI1 is the F-box protein component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFCOI1).[2][10] In the absence of the hormone, JAZ proteins bind to and repress transcription factors.

  • The Role of (+)-7-iso-JA-L-Ile : The bioactive hormone, (+)-7-iso-JA-L-Ile, binds to a pocket on COI1.[5][6] This binding event stabilizes the interaction between COI1 and a conserved "Jas" motif on the JAZ protein.[11]

  • Stereospecific Inactivity of this compound : The side chains on the cyclopentanone ring of jasmonate are critical for receptor binding.[1] The orientation of these chains in this compound prevents it from effectively docking into the COI1 binding pocket and promoting the stable association with the JAZ protein. Consequently, the JAZ repressor is not degraded, and transcription of JA-responsive genes remains off.

The following diagram illustrates the differential activity of the two isomers at the molecular level.

Jasmonate_Signaling cluster_active (A) Bioactive Pathway cluster_inactive (B) Inactive Control Active_JA (+)-7-iso-JA-L-Ile COI1_A COI1 Active_JA->COI1_A Binds JAZ_A JAZ Repressor COI1_A->JAZ_A Promotes Interaction TF_A Transcription Factor (e.g., MYC2) JAZ_A->TF_A Degradation releases Genes_A JA-Responsive Genes TF_A->Genes_A Activates Response_A Biological Response (Defense, Growth Inhibition) Genes_A->Response_A Inactive_JA This compound COI1_I COI1 Inactive_JA->COI1_I Fails to Bind Effectively JAZ_I JAZ Repressor TF_I Transcription Factor (e.g., MYC2) JAZ_I->TF_I Repression Maintained Genes_I JA-Responsive Genes TF_I->Genes_I No Activation Response_I No Response Genes_I->Response_I

Figure 1. Differential activity of JA-Ile stereoisomers.

Experimental Protocols and Applications

The use of this compound as a negative control is essential across multiple bioassays. It ensures that observed effects are due to specific engagement with the JA signaling pathway and not artifacts.

Plant Root Growth Inhibition Assay

A classic and robust bioassay for jasmonate activity is the inhibition of primary root growth in seedlings, particularly in Arabidopsis thaliana.[12][13]

Objective: To demonstrate that (+)-7-iso-JA-L-Ile, but not this compound, inhibits root growth in a dose-dependent manner.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild-type).

  • Murashige and Skoog (MS) medium plates.

  • (+)-7-iso-JA-L-Ile stock solution (e.g., 10 mM in DMSO or ethanol).

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol).

  • Solvent (DMSO or ethanol) for mock control.

  • Sterile water, petri dishes, forceps.

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your standard lab protocol (e.g., 70% ethanol wash followed by bleach treatment and sterile water rinses).

  • Plating: Resuspend sterile seeds in 0.1% sterile agar and sow them in a line on square MS plates.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination: Transfer plates to a growth chamber under long-day conditions (16h light / 8h dark) and orient them vertically to allow roots to grow along the agar surface.

  • Transfer: After 4-5 days, when seedlings have a primary root of approximately 0.5-1.0 cm, carefully transfer them to fresh MS plates containing the different treatments.

    • Mock Control: MS medium + solvent equivalent.

    • Negative Control: MS medium + this compound (e.g., 1 µM, 10 µM, 50 µM).

    • Positive Control: MS medium + (+)-7-iso-JA-L-Ile (e.g., 1 µM, 10 µM, 50 µM).

  • Incubation: Return the plates to the growth chamber and incubate vertically for an additional 5-7 days.

  • Measurement: Scan the plates and measure the length of the primary root from the root-shoot junction to the root tip using software like ImageJ.

Gene Expression Analysis via qRT-PCR

Measuring the transcript levels of known JA-responsive marker genes provides a direct molecular readout of pathway activation.[14][15]

Objective: To show that treatment with (+)-7-iso-JA-L-Ile, but not this compound, induces the expression of JA-responsive genes.

Materials:

  • Plant seedlings (e.g., 10-14 day old Arabidopsis).

  • Treatment solutions: Mock (solvent in water), 50 µM this compound, 50 µM (+)-7-iso-JA-L-Ile.

  • Liquid nitrogen, RNA extraction kit, cDNA synthesis kit, qPCR master mix (e.g., SYBR Green-based).

  • Primers for a reference gene (e.g., UBQ5 or ACTIN2) and JA-responsive genes (e.g., VSP2, LOX2, JAZ7).[16][17]

Protocol:

  • Plant Growth: Grow seedlings in liquid culture or on MS plates until they are 10-14 days old.

  • Treatment: Gently spray seedlings with the respective treatment solutions until leaves are fully covered. For liquid cultures, add the compound to the media.

  • Time Course: Harvest whole seedlings at various time points post-treatment (e.g., 0h, 1h, 3h, 6h). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from the harvested tissue using a commercial kit, following the manufacturer's instructions. Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg).

  • qPCR: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.[18][19]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[18][19]

Expected Results and Data Interpretation

A well-designed experiment will show clear, statistically significant differences between the active compound and the negative control.

Summary of Expected Outcomes
BioassayMock Treatment (Solvent)This compound (Negative Control)(+)-7-iso-JA-L-Ile (Positive Control)
Root Growth Normal, robust root elongation.No significant difference from mock.Strong, dose-dependent inhibition of root growth.
Gene Expression Basal expression levels.No significant induction of JA-responsive genes.Rapid and strong induction of JA-responsive genes (e.g., VSP2, LOX2).
Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical bioassay using these controls.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Application cluster_assay 3. Bioassay cluster_analysis 4. Data Analysis & Interpretation Seedlings Prepare Seedlings (e.g., Arabidopsis) Mock Mock Control (Solvent) Neg_Ctrl Negative Control This compound Pos_Ctrl Positive Control (+)-7-iso-JA-L-Ile Root_Assay Root Growth Assay Mock->Root_Assay Gene_Assay Gene Expression Assay (qRT-PCR) Mock->Gene_Assay Neg_Ctrl->Root_Assay Neg_Ctrl->Gene_Assay Pos_Ctrl->Root_Assay Pos_Ctrl->Gene_Assay Root_Data Measure Root Length Root_Assay->Root_Data Gene_Data Calculate Relative Expression (2-ΔΔCt) Gene_Assay->Gene_Data Conclusion Conclusion: Validate Pathway-Specific Effects Root_Data->Conclusion Gene_Data->Conclusion

Figure 2. General workflow for jasmonate bioassays.

Conclusion

The stereospecificity of the jasmonate signaling pathway provides a powerful tool for rigorous experimental design. By using the biologically inactive this compound as a negative control, researchers can confidently attribute observed biological phenomena to the specific activation of the COI1-JAZ co-receptor system. This practice is essential for generating high-quality, reproducible data and for advancing our understanding of the complex roles jasmonates play in plant biology.

References

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  • Erb, M., et al. (2015). The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. Frontiers in Plant Science. Available at: [Link]

  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature. Available at: [Link]

  • Wasternack, C., & Hause, B. (2016). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 67(11), 3273-3288. Available at: [Link]

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  • Takaoka, Y., et al. (2020). Affinity heatmaps of coronatine stereoisomers on COI1-JAZ co-receptors reveal a new dimension of jasmonate signaling.
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Application Note: Utilizing (-)-JA-L-Ile in Competitive Binding Studies for Jasmonate Receptor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived phytohormones that are integral to a plant's ability to respond to a wide array of environmental and developmental cues.[1][2][3][4] From orchestrating defense mechanisms against insect herbivory and necrotrophic pathogens to regulating growth processes such as root development, fertility, and senescence, the jasmonate signaling pathway is a critical hub for plant survival and fitness.[4][5] The bioactive form of jasmonate, (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile), is synthesized from linolenic acid and acts as the primary signaling molecule.[4][5]

The perception of the this compound signal is mediated by a co-receptor complex composed of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE-ZIM DOMAIN (JAZ) family of transcriptional repressors.[6][7][8][9] In the absence of this compound, JAZ proteins bind to and repress transcription factors, such as MYC2, thereby preventing the expression of jasmonate-responsive genes.[7][10][11] Upon perception of stress signals, the biosynthesis of this compound is upregulated. This compound then acts as a "molecular glue," promoting the interaction between COI1 and JAZ proteins.[8][9][12] This interaction leads to the ubiquitination of JAZ proteins by the SCFCOI1 E3 ubiquitin ligase complex and their subsequent degradation by the 26S proteasome.[7][13] The degradation of JAZ repressors liberates the transcription factors, allowing for the activation of downstream gene expression and the initiation of a jasmonate-mediated physiological response.[7]

Given the central role of the COI1-JAZ co-receptor complex in mediating jasmonate signaling, it is a prime target for the development of novel agrochemicals and research tools aimed at modulating plant growth and defense. Competitive binding assays are a powerful in vitro technique to identify and characterize compounds that can either mimic or antagonize the binding of this compound to the COI1-JAZ complex. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound in competitive binding studies.

The Principle of Competitive Binding Assays

Competitive binding assays are a fundamental tool in pharmacology and biochemistry for determining the affinity of a ligand for a receptor.[14] The assay relies on the competition between a labeled ligand (tracer) and an unlabeled test compound for a limited number of receptor binding sites. In the context of the jasmonate signaling pathway, a labeled form of a high-affinity ligand, such as the bacterial phytotoxin coronatine (COR) which mimics JA-Ile, or a fluorescently tagged JA-Ile analog, is used as the tracer.[8] The unlabeled test compound is typically a novel synthetic molecule or a natural product being screened for its ability to interact with the COI1-JAZ co-receptor.

The basic principle involves incubating the COI1-JAZ co-receptor complex with a fixed concentration of the labeled tracer and varying concentrations of the unlabeled test compound. The amount of tracer bound to the receptor is then measured. If the test compound binds to the same site on the receptor as the tracer, it will compete for binding, resulting in a decrease in the amount of bound tracer as the concentration of the test compound increases. By plotting the amount of bound tracer against the concentration of the test compound, a competition curve is generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the test compound required to displace 50% of the bound tracer. This value is inversely proportional to the binding affinity of the test compound for the receptor.

Visualization of the Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway Stress Wounding, Herbivory, Pathogen Attack Linolenic_Acid α-Linolenic Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA LOX, AOS, AOC, OPR3 JA_Ile This compound JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ recruits Ub Ubiquitin COI1->Ub Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activates Ub->JAZ Response Defense, Growth Regulation JA_Responsive_Genes->Response

Caption: The Jasmonate Signaling Pathway.

Experimental Protocols

A. Recombinant Protein Expression and Purification

For in vitro competitive binding assays, purified COI1 and JAZ proteins are required. Typically, these proteins are expressed as fusion proteins (e.g., with GST or His tags) in bacterial or insect cell expression systems to facilitate purification.

Protocol 1: Expression and Purification of His-tagged COI1 and GST-tagged JAZ1

  • Cloning: Subclone the coding sequences of Arabidopsis thaliana COI1 and JAZ1 into appropriate expression vectors (e.g., pET vectors for E. coli expression).

  • Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-18 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Affinity Purification:

    • For His-COI1: Load the clarified lysate onto a Ni-NTA affinity column. Wash the column extensively with a wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with an elution buffer (lysis buffer with 250 mM imidazole).

    • For GST-JAZ1: Load the clarified lysate onto a glutathione-sepharose affinity column. Wash the column with a suitable wash buffer (e.g., PBS). Elute the protein with an elution buffer containing reduced glutathione.

  • Dialysis and Storage:

    • Dialyze the purified proteins against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

    • Aliquot the purified proteins and store at -80°C.

B. Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence polarization is a sensitive and homogeneous assay format well-suited for high-throughput screening.[15][16][17] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[17][18]

Protocol 2: FP-based Competitive Binding Assay

  • Reagents and Materials:

    • Purified COI1 and JAZ1 proteins.

    • Fluorescently labeled tracer (e.g., fluorescein-labeled coronatine or a JA-Ile analog).

    • This compound (as a positive control competitor).

    • Test compounds.

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Black, low-volume 384-well microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • Step 1: Determine the optimal tracer concentration. Titrate the fluorescent tracer against a fixed, saturating concentration of the COI1-JAZ1 complex to determine the Kd of the tracer. For the competitive binding assay, use a tracer concentration at or below its Kd.

    • Step 2: Prepare the assay plate.

      • Add assay buffer to all wells.

      • Add the test compounds at various concentrations (typically a serial dilution) to the appropriate wells. Include wells with only buffer (for background), tracer only (for minimum polarization), and tracer with the COI1-JAZ1 complex (for maximum polarization).

      • Add a fixed concentration of the fluorescent tracer to all wells except the background wells.

      • Add a pre-incubated mixture of COI1 and JAZ1 proteins to all wells except the background and tracer-only wells.

    • Step 3: Incubation. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

    • Step 4: Measurement. Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[18]

  • Data Analysis:

    • Subtract the background mP value from all other readings.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of the Competitive Binding Assay Workflow

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (384-well plate) cluster_measurement Incubation & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified COI1 & JAZ1 - Fluorescent Tracer - Test Compounds - Assay Buffer Plate Add Buffer Reagents->Plate Compounds Add Serial Dilutions of Test Compounds Plate->Compounds Tracer Add Fixed Concentration of Fluorescent Tracer Compounds->Tracer Receptor Add Pre-incubated COI1-JAZ1 Complex Tracer->Receptor Incubate Incubate at RT (30-60 min) Receptor->Incubate Measure Measure Fluorescence Polarization (mP) Incubate->Measure Plot Plot mP vs. log[Compound] Measure->Plot Fit Fit to Sigmoidal Dose-Response Curve Plot->Fit IC50 Determine IC50 Fit->IC50

Caption: Workflow for a Fluorescence Polarization Competitive Binding Assay.

C. Data Interpretation and Quantitative Analysis

The IC50 value obtained from the competitive binding assay is a measure of the functional strength of the inhibitor. To determine the inhibition constant (Ki), which is a true measure of the affinity of the inhibitor for the receptor, the Cheng-Prusoff equation can be used:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the labeled tracer used in the assay.

  • Kd is the dissociation constant of the labeled tracer for the receptor.

A lower Ki value indicates a higher affinity of the test compound for the COI1-JAZ co-receptor.

ParameterDescriptionTypical Value Range
Kd (Tracer) Dissociation constant of the fluorescent tracer.10 - 100 nM
IC50 Concentration of competitor that displaces 50% of the tracer.nM to µM range
Ki Inhibition constant, a measure of competitor affinity.nM to µM range

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the competitive binding assay, several controls and validation steps are essential:

  • Positive Control: Include a known ligand, such as unlabeled this compound or coronatine, in each assay to confirm the responsiveness of the system.

  • Negative Control: Use an inactive compound or the vehicle (e.g., DMSO) to define the baseline of no inhibition.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Orthogonal Assays: Validate the results from the primary binding assay with a secondary, orthogonal assay, such as a cell-based reporter assay or a surface plasmon resonance (SPR) experiment, to confirm the activity of hit compounds.

Conclusion

Competitive binding assays utilizing this compound and its analogs are indispensable tools for the discovery and characterization of novel modulators of the jasmonate signaling pathway. The detailed protocols and principles outlined in this application note provide a robust framework for researchers in academia and industry to investigate the intricacies of jasmonate perception and to develop innovative strategies for crop improvement and protection. By adhering to the principles of scientific integrity and incorporating rigorous validation steps, these assays can yield high-quality, actionable data.

References

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058.
  • Schaller, A., & Stintzi, A. (2009). Biosynthesis and metabolism of jasmonates.
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.
  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089-3100.
  • Li, L., Li, C., Li, G., & Wang, H. (2021). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. International Journal of Molecular Sciences, 22(16), 8567.
  • Creelman, R. A., & Mullet, J. E. (1997). BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 48(1), 355-381.
  • Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of botany, 100(4), 681-697.
  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105.
  • Monte, I., Franco-Espinosa, N., Garcia-Casado, M. A., & Solano, R. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 119(49), e2212155119.
  • Chini, A., Monte, I., & Solano, R. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor.
  • Hou, X., Lee, L. Y., Xia, K., Yan, Y., & Yu, H. (2010). DELLAs modulate jasmonate signaling via competitive binding to JAZs. Developmental cell, 19(6), 884-894.
  • Hou, X., Lee, L. Y. C., Xia, K., Yan, Y., & Yu, H. (2010). DELLAs Modulate Jasmonate Signaling via Competitive Binding to JAZs. Developmental Cell, 19(6), 884–894.
  • Hou, X., Lee, L. Y. C., & Yu, H. (2010). DELLAs modulate jasmonate signaling via competitive binding to JAZs. BioGRID, 19(6), 884-894.
  • Wani, S. H., Kumar, V., Khare, T., & Pandita, D. (2021). Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones. International Journal of Molecular Sciences, 22(14), 7494.
  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Howe, G. A. (2007). JAZ repressor proteins are targets of the SCF(COI1) complex during JA signalling.
  • Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., ... & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 protein is a jasmonate receptor. The Plant Cell, 21(8), 2220-2236.
  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008).
  • Hu, P., Zhou, W., & Wang, L. (2023). Jasmonate perception: Ligand–receptor interaction, regulation, and evolution.
  • Molecular Devices. (n.d.).
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  • BindingDB. (n.d.). Assay in Summary_ki.
  • Molecular Devices. (n.d.).
  • BPS Bioscience. (2024, April 4).
  • Shen, J., Zhang, L., Song, W., & Shen, J. (2013). The protocol of competitive binding assay.
  • Ökmen, B., & Doehlemann, G. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (109), 53835.
  • Luan, X., Sansanaphongpricha, K., Myers, I., & Sun, D. (2017). Engineering exosomes as refined biological nanoplatforms for drug delivery. Acta Pharmaceutica Sinica B, 7(4), 454-465.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Wikipedia. (2023, December 2). Ligand binding assay.

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experimental protocol for treating Arabidopsis with (-)-JA-L-Ile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Jasmonate Research: Experimental Protocols for Treating Arabidopsis with (-)-JA-L-Ile

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a robust framework for researchers investigating jasmonate signaling in the model organism Arabidopsis thaliana. We delve into the experimental application of (-)-jasmonoyl-L-isoleucine (this compound), the bioactive form of the phytohormone jasmonic acid (JA). Beyond a simple recitation of steps, this document elucidates the causal reasoning behind protocol design, ensuring methodological integrity and reproducibility. We cover the preparation and application of this compound, and detail downstream analytical procedures, including transcriptional and metabolic profiling, to empower researchers to rigorously assess plant responses.

Introduction: The Central Role of this compound

Jasmonates are a class of lipid-derived hormones that are indispensable for plant survival, orchestrating responses to a wide array of biotic and abiotic stresses, including insect herbivory and necrotrophic pathogens.[1] They are also key regulators of developmental processes such as root growth, fertility, and senescence. The signaling cascade is initiated by the accumulation of the biologically active conjugate, (-)-jasmonoyl-L-isoleucine.[2] In its absence, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors.[1][3] The binding of this compound to its co-receptor, consisting of CORONATINE INSENSITIVE1 (COI1) and a JAZ repressor, triggers the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome.[4][5] This de-repression liberates transcription factors, such as MYC2, to activate the expression of hundreds of jasmonate-responsive genes.[6]

Exogenous application of this compound is a powerful tool to dissect this signaling pathway, allowing for the controlled activation of JA responses to study gene function, metabolic fluxes, and physiological outcomes in the absence of confounding stress cues.

The Jasmonate Signaling Pathway: A Mechanistic Overview

Understanding the core signaling module is critical for designing and interpreting treatment experiments. The perception of this compound initiates a well-defined series of molecular events.

JA_Signaling cluster_nucleus Nucleus cluster_degradation Degradation JA_Ile This compound COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ forms co-receptor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Ub Ubiquitin JAZ->Ub ubiquitination DNA JA-Responsive Genes (e.g., JAZs, VSP2) MYC2->DNA repressed MYC2->DNA activates transcription

Caption: Core components of the this compound signaling cascade in Arabidopsis.

Protocol I: Preparation of this compound Solutions

The accuracy of any hormone treatment experiment begins with the precise preparation of the active compound. This compound is sparingly soluble in water, necessitating the use of an organic solvent for the preparation of a concentrated stock solution.

Materials:

  • This compound powder (commercially available)

  • Ethanol (100%, molecular biology grade) or Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

Procedure: 50 mM Stock Solution

  • Rationale: Creating a concentrated stock solution allows for easy dilution to various working concentrations and minimizes the final concentration of the organic solvent in the treatment, which can have off-target effects. Ethanol is a common choice as it can be easily evaporated or diluted to non-toxic levels.[7]

  • On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder.

  • Dissolve the powder in 100% ethanol to a final concentration of 50 mM. For example, to make 1 mL of a 50 mM stock, dissolve 16.17 mg of this compound (MW = 323.43 g/mol ) in 1 mL of 100% ethanol.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage.

Procedure: Working Solution (Example: 50 µM)

  • Rationale: The working concentration must be empirically determined based on the experimental system and desired response strength. Concentrations for Arabidopsis treatment typically range from 1 µM to 100 µM.

  • Thaw one aliquot of the 50 mM stock solution on ice.

  • Perform a serial dilution. To prepare a 50 µM working solution, dilute the 50 mM stock 1:1000 in sterile water or the appropriate treatment buffer (e.g., liquid MS media). For 10 mL of working solution, add 10 µL of the 50 mM stock to 9.99 mL of water.

  • Crucial Control: Prepare a "mock" control solution containing the same final concentration of the solvent (e.g., 0.1% ethanol) in the same buffer. This is essential to differentiate the effects of this compound from the effects of the solvent carrier.

  • Always prepare working solutions fresh on the day of the experiment.

Protocol II: Application of this compound to Arabidopsis

The method of application depends on the research question, the developmental stage of the plant, and the target tissue.

Method A: Seedling Growth on Supplemented Agar Plates
  • Best for: Root growth inhibition assays, studying early developmental responses.

  • Procedure:

    • Prepare Murashige and Skoog (MS) agar medium and autoclave.

    • Allow the medium to cool to approximately 50-55°C.

    • Add the this compound stock solution and the corresponding solvent for the mock control to the molten agar to achieve the desired final concentration. Swirl gently but thoroughly to mix.

    • Pour the plates and allow them to solidify in a laminar flow hood.

    • Surface-sterilize Arabidopsis seeds and place them on the plates.

    • Stratify the seeds at 4°C for 2-4 days in the dark before transferring to a growth chamber.

    • Measure primary root length or other phenotypic parameters at specified time points.

Method B: Spray Application
  • Best for: Eliciting systemic responses in whole rosettes of soil-grown plants.[7]

  • Procedure:

    • Grow Arabidopsis plants to the desired developmental stage (e.g., 3-4 week old rosettes).

    • Prepare the this compound working solution and the mock solution as described in Protocol I. Adding a surfactant like Tween-20 (0.01-0.05%) can improve leaf surface coverage.

    • Using a fine-mist sprayer (e.g., a perfume atomizer or airbrush), uniformly spray the entire rosette until runoff is just about to occur (typically 2-3 mL per plant).[7]

    • Spray the control plants with the mock solution. To prevent cross-contamination, treat control and experimental plants in separate trays or at different times.

    • Place the treated plants back in the growth chamber. Harvest tissue at various time points (e.g., 30 min, 1h, 3h, 6h, 24h) for downstream analysis.

Method C: Root Drenching / Hydroponic Treatment
  • Best for: Specific investigation of root responses or root-to-shoot signaling.[1]

  • Procedure:

    • Grow plants hydroponically or in a system where roots are accessible. For soil-grown plants, carefully remove them from the soil and wash the roots gently.

    • Alternatively, grow seedlings in liquid MS culture in multi-well plates.[8]

    • Prepare the treatment solution in the hydroponic or liquid medium.

    • For soil-grown plants, place them in a beaker containing the treatment or mock solution, ensuring the root system is fully submerged. For hydroponic systems, add the concentrated hormone to the nutrient solution.[1]

    • Incubate for the desired duration before harvesting root and/or shoot tissue separately.

Experimental Workflow and Downstream Analysis

A well-designed experiment includes rigorous downstream analysis to quantify the effects of the treatment.

Workflow A Plant Growth (Arabidopsis thaliana) B Treatment Application (Protocol II) A->B C1 This compound B->C1 C2 Mock (Solvent Control) B->C2 D Time-Course Sampling (e.g., 0, 1, 3, 6, 24h) C1->D C2->D E Sample Harvest & Flash Freeze (Liquid N2) D->E F1 RNA Extraction E->F1 F2 Metabolite Extraction E->F2 G1 RT-qPCR F1->G1 G2 LC-MS/MS Analysis F2->G2 H1 Gene Expression Profiling G1->H1 H2 Metabolomic Profiling G2->H2

Caption: A generalized workflow for this compound treatment experiments.

Protocol IIIa: Gene Expression Analysis by RT-qPCR

Rationale: Quantifying changes in transcript abundance of known JA-responsive genes provides direct evidence that the signaling pathway has been activated.

  • Tissue Harvest: At each time point, harvest the relevant tissue (e.g., whole rosettes, leaves, or roots), immediately flash-freeze it in liquid nitrogen, and store at -80°C. This step is critical to preserve RNA integrity by instantly halting cellular processes.

  • RNA Extraction: Extract total RNA using a reputable commercial kit or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix.

Parameter Recommendation Rationale
Treatment Concentration 10 - 100 µMElicits robust transcriptional responses without causing excessive cell death.
Time Points 30 min, 1h, 3h, 6h, 24hCaptures both early, transient gene induction and later, sustained responses.[12]
Positive Control Genes JAZ5, JAZ7, JAZ10, VSP2, LOX2These genes show rapid and strong induction upon JA signaling activation.[1][7][13]
Reference Genes AT2G28390 (SAND), AT5G15710 (F-box)Demonstrated stability across various stress treatments in Arabidopsis.[9]
Protocol IIIb: Metabolite Analysis by LC-MS/MS

Rationale: Measuring the accumulation of JA-related compounds and other defense metabolites provides a functional readout of the plant's response.

  • Tissue Harvest: Harvest and freeze tissue as described above.

  • Extraction:

    • Rationale: The choice of solvent is critical for efficient extraction. A common method uses an acidic solution of methanol/water/isopropanol to efficiently extract acidic phytohormones.[14][15]

    • Grind ~100 mg of frozen tissue to a fine powder in liquid nitrogen.

    • Add 1 mL of a pre-chilled extraction solvent (e.g., 2-propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v)).

    • Internal standards (e.g., deuterated forms of hormones like d₅-JA) should be added at the start of the extraction for accurate quantification.[15]

    • Shake at 4°C for 30 minutes.

    • Add dichloromethane and centrifuge to separate the phases. Collect the organic phase.

    • Dry the extract under a stream of nitrogen or in a speed vacuum.

  • Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) and analyze using a validated UPLC-MS/MS method.[16] This technique provides the sensitivity and specificity required to accurately quantify low-abundance molecules like phytohormones.

References

  • Ismail, A., et al. (2020). Induction of Jasmonoyl-Isoleucine (JA-Ile)-Dependent JASMONATE ZIM-DOMAIN (JAZ) Genes in NaCl-Treated Arabidopsis thaliana Roots Can Occur at Very Low JA-Ile Levels and in the Absence of the JA/JA-Ile Transporter JAT1/AtABCG16. International Journal of Molecular Sciences. Available at: [Link]

  • Kahl, M., et al. (2019). The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. Frontiers in Plant Science. Available at: [Link]

  • Suza, W. P., & Staswick, P. E. (2008). The role of JAR1 in jasmonoyl-L-isoleucine production during Arabidopsis wound response. Planta. Available at: [Link]

  • Kahl, M., et al. (2019). The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. Frontiers in Plant Science. Available at: [Link]

  • Mondal, T., et al. (2023). Ca²⁺cyt response in Arabidopsis leaf upon treatment with JA‐Ile. The Plant Journal. Available at: [Link]

  • León-Reyes, A., et al. (2014). The jasmonoyl-isoleucine receptor CORONATINE INSENSITIVE1 suppresses defense gene expression in Arabidopsis roots independently of its ligand. The Plant Cell. Available at: [Link]

  • Hickman, R., et al. (2017). Architecture and Dynamics of the Jasmonic Acid Gene Regulatory Network. The Plant Cell. Available at: [Link]

  • Balcke, G. U., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science. Available at: [Link]

  • Li, T., et al. (2018). Stepwise Optimization of the RT-qPCR Protocol and the Evaluation of Housekeeping Genes in Pears (Pyrus bretschneideri) under Various Hormone Treatments and Stresses. MDPI. Available at: [Link]

  • Jha, D., et al. (2022). Comparative metabolomic profiling of Arabidopsis thaliana roots and leaves reveals complex response mechanisms induced by a seaweed extract. Frontiers in Plant Science. Available at: [Link]

  • Li, Y., et al. (2021). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences. Available at: [Link]

  • Laha, D., et al. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. PNAS. Available at: [Link]

  • Jia, T., & Rock, C. D. (2020). RNA Stability Measurements Using RT-qPCR in Arabidopsis Seedlings. Bio-protocol. Available at: [Link]

  • Guo, Q., et al. (2018). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. Plants. Available at: [Link]

  • Zhang, J., et al. (2019). Isoleucine Enhances Plant Resistance Against Botrytis cinerea via Jasmonate Signaling Pathway. Frontiers in Plant Science. Available at: [Link]

  • Zhang, H., et al. (2022). Genome-Wide Analysis and Expression Profiling of the JAZ Gene Family in Response to Abiotic Stress in Alfalfa. MDPI. Available at: [Link]

  • Remans, T., et al. (2008). Normalisation of real-time RT-PCR gene expression measurements in Arabidopsis thaliana exposed to increased metal concentrations. Planta. Available at: [Link]

  • Simplified model of JA signaling in Arabidopsis. ResearchGate. Available at: [Link]

  • Ho, C. M., et al. (2022). Identification of stably expressed reference genes for expression studies in Arabidopsis thaliana using mass spectrometry-based label-free quantification. Frontiers in Plant Science. Available at: [Link]

  • Vadassery, J., et al. (2014). Neomycin Inhibition of (+)-7-Iso-Jasmonoyl-L-Isoleucine Accumulation and Signaling. Plant and Cell Physiology. Available at: [Link]

  • Sasaki, Y., et al. (2001). Monitoring of Methyl Jasmonate-responsive Genes in Arabidopsis by cDNA Macroarray. Plant and Cell Physiology. Available at: [Link]

  • Balcke, G. U., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science. Available at: [Link]

  • Pauwels, L., & Goossens, A. (2011). The jasmonate signalling pathway in Arabidopsis. Journal of Experimental Botany. Available at: [Link]

  • Floková, K., et al. (2014). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Molecules. Available at: [Link]

Sources

in vitro reconstitution of the COI1-JAZ co-receptor with (-)-JA-L-Ile

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Reconstitution of the COI1-JAZ Co-Receptor with (-)-JA-L-Ile

For: Researchers, scientists, and drug development professionals.

Guide to the In Vitro Reconstitution and Analysis of the Jasmonate Co-Receptor Complex

Authored by: A Senior Application Scientist

Preamble: Deconstructing the Jasmonate Perception Machinery

The jasmonate (JA) signaling pathway is a cornerstone of plant defense and development, orchestrating responses to a vast array of biotic and abiotic stresses.[1][2] At the heart of this pathway lies a sophisticated perception mechanism involving the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a family of transcriptional repressors known as the JASMONATE-ZIM DOMAIN (JAZ) proteins.[3][4] In the absence of a hormonal signal, JAZ proteins bind to and inhibit transcription factors like MYC2, effectively silencing JA-responsive genes.[5]

The perception of the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine (hereafter referred to as JA-Ile), triggers a pivotal change. JA-Ile acts as a "molecular glue," promoting the formation of a stable ternary complex between COI1 and a conserved degron motif within the JAZ protein.[3][6] COI1, as the substrate-recognition component of the SCFCOI1 E3 ubiquitin ligase, then targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[7][8] This degradation liberates the transcription factors, unleashing a cascade of gene expression that drives the appropriate physiological response.

Crucially, this interaction is highly stereospecific. Structural and pharmacological studies have revealed that the receptor complex, comprising COI1, the JAZ degron, and the cofactor inositol pentakisphosphate (InsP5), specifically recognizes the biologically active (+)-7-iso-JA-L-Ile isomer.[3][9] Its enantiomer, this compound, is considered inactive and serves as an ideal negative control in binding and reconstitution assays.[10]

These application notes provide a comprehensive framework for the in vitro reconstitution of the COI1-JAZ co-receptor complex. We will detail the necessary protocols for recombinant protein production and provide three distinct, field-proven methodologies for analyzing the hormone-dependent interaction: affinity pull-down, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By contrasting the effects of the active JA-Ile with the inactive this compound, these protocols establish a self-validating system to rigorously characterize this critical protein-protein interaction.

Core Signaling Pathway Overview

Jasmonate_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State (No Hormone) cluster_active Active State (Hormone Present) Stimulus Biotic/Abiotic Stress JA_Ile_Bio JA-Ile Biosynthesis (JAR1 enzyme conjugates JA to Isoleucine) Stimulus->JA_Ile_Bio JA_Ile (+)-7-iso-JA-L-Ile (Active Hormone) JA_Ile_Bio->JA_Ile JA_Ile_nuc (+)-7-iso-JA-L-Ile JA_Ile->JA_Ile_nuc Translocates to Nucleus JAZ JAZ Repressor MYC2_inactive MYC2 (Transcription Factor) JAZ->MYC2_inactive Binds & Inhibits JAZ_deg JAZ Repressor Genes_off JA-Responsive Genes (Repressed) MYC2_inactive->Genes_off MYC2_active MYC2 (Active) MYC2_inactive->MYC2_active Released COI1 SCF-COI1 (E3 Ligase) COI1->JAZ_deg JA_Ile_nuc->COI1 Proteasome 26S Proteasome JAZ_deg->Proteasome Ubiquitination & Degradation Genes_on JA-Responsive Genes (Expressed) MYC2_active->Genes_on

Caption: The core jasmonate signaling pathway.

Part 1: Recombinant Protein Production

A robust in vitro reconstitution begins with high-quality, purified proteins. Here, we describe generalized protocols for the expression and purification of COI1 and a representative JAZ protein.

Protocol 1.1: Expression and Purification of His-tagged COI1

Scientist's Note: COI1 is a multi-domain F-box protein that can be challenging to express in a soluble form in E. coli. The baculovirus expression vector system (BEVS) in insect cells is the preferred method as it provides a eukaryotic environment for proper protein folding and post-translational modifications. For simplicity, we describe the expression of COI1, which often co-purifies with its partner Skp1-like proteins (ASK1) when expressed in eukaryotic systems, forming a functional sub-complex.[9]

A. Vector Construction:

  • Sub-clone the full-length coding sequence of Arabidopsis thaliana COI1 into a baculovirus transfer vector (e.g., pFastBac HT) that incorporates an N-terminal Hexahistidine (6xHis) tag.

  • Verify the construct by Sanger sequencing.

B. Bacmid Generation and Virus Amplification:

  • Transform the recombinant pFastBac-His-COI1 vector into DH10Bac E. coli cells to generate the recombinant bacmid via site-specific transposition.

  • Isolate the high-molecular-weight bacmid DNA.

  • Transfect insect cells (e.g., Spodoptera frugiperda Sf9) with the bacmid DNA to produce the initial (P1) viral stock.

  • Amplify the viral stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 stock.

C. Protein Expression:

  • Infect a high-density suspension culture of insect cells (e.g., High Five™ cells) with the P2 viral stock at an optimized multiplicity of infection (MOI).

  • Incubate the culture at 27°C with shaking for 48-72 hours post-infection.

  • Harvest the cells by centrifugation (1,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C.

D. Purification by Immobilized Metal Affinity Chromatography (IMAC):

  • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% glycerol, 1 mM TCEP, 1x protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by ultracentrifugation (100,000 x g, 1 hour, 4°C).

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM Imidazole, 10% glycerol, 1 mM TCEP).

  • Elute the His-COI1 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 10% glycerol, 1 mM TCEP).

  • Analyze fractions by SDS-PAGE and Coomassie staining. Pool the purest fractions.

  • (Optional but Recommended) Perform size-exclusion chromatography (gel filtration) as a final polishing step to remove aggregates and exchange the protein into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

  • Assess final protein concentration (e.g., via Bradford assay or A280 measurement), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 1.2: Expression and Purification of GST-tagged JAZ

Scientist's Note: JAZ proteins are typically smaller and less complex than COI1, making them amenable to high-yield expression in E. coli. Using a different tag, such as Glutathione S-transferase (GST), is advantageous for pull-down assays.

A. Vector Construction:

  • Sub-clone the coding sequence of a representative JAZ protein (e.g., AtJAZ1 or AtJAZ9) into an E. coli expression vector (e.g., pGEX-4T-1) to create an N-terminal GST fusion protein.

  • Verify the construct by sequencing.

B. Protein Expression:

  • Transform the pGEX-GST-JAZ vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression with 0.2 mM IPTG.

  • Incubate overnight (16-18 hours) at 18°C with shaking.

  • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C) and store the pellet at -80°C.

C. Purification by Glutathione Affinity Chromatography:

  • Resuspend the cell pellet in ice-cold GST Lysis Buffer (PBS pH 7.4, 1 mM DTT, 1x protease inhibitor cocktail).

  • Lyse cells by sonication and clarify the lysate by centrifugation (16,000 x g, 30 min, 4°C).

  • Equilibrate Glutathione Sepharose beads with GST Lysis Buffer.

  • Incubate the clarified lysate with the beads for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads 3-4 times with wash buffer (PBS pH 7.4, 1 mM DTT).

  • Elute the GST-JAZ protein with GST Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).

  • Analyze fractions by SDS-PAGE. Pool pure fractions and dialyze against a final storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Determine concentration, aliquot, flash-freeze, and store at -80°C.

Part 2: In Vitro Reconstitution and Interaction Analysis

With purified proteins in hand, the hormone-dependent interaction can be interrogated. We present three complementary methods, from the qualitative to the highly quantitative.

Protocol 2.1: Affinity Pull-Down Assay

This classic method provides robust, visual evidence of a ligand-dependent protein-protein interaction.[11][12]

A. Reagents:

  • Purified His-COI1 ("Prey" protein)

  • Purified GST-JAZ ("Bait" protein)

  • Glutathione Sepharose beads

  • Hormone Stocks: 10 mM stocks of (+)-7-iso-JA-L-Ile (active ligand) and this compound (negative control) in ethanol.

  • Cofactor: 1 mM Inositol pentakisphosphate (InsP5) stock in water.

  • Pull-Down Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40, 10% glycerol, 1 mM DTT.

B. Experimental Workflow:

Sources

methods for analyzing (-)-JA-L-Ile stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated LC-MS/MS Methodology for the Stability Analysis of (-)-Jasmonoyl-L-Isoleucine in Solution

Abstract and Introduction

(-)-Jasmonoyl-L-Isoleucine ((-)-JA-L-Ile) is the biologically active conjugate of jasmonic acid and the amino acid L-isoleucine. As a key phytohormone, it is a central regulator of plant defense, growth, and development, signaling through the well-characterized COI1-JAZ co-receptor complex.[1][2][3] For researchers in plant biology, agriculture, and drug development utilizing this molecule, understanding its stability in solution is paramount. Degradation of this compound can lead to a loss of biological activity, resulting in inconsistent experimental outcomes and inaccurate potency assessments. The stability of this compound is particularly critical due to its stereochemistry; its bioactivity is highly dependent on the specific configuration of its cyclopentanone ring side chains. Epimerization to diastereomers, such as (+)-7-iso-JA-L-Ile, can significantly alter or inactivate the hormone's function.[4]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously assess the stability of this compound in solution. We present a detailed protocol for conducting forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic). The core of this guide is a highly sensitive and specific stability-indicating analytical method using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). This methodology not only quantifies the parent molecule but also separates and identifies potential degradation products, providing a complete picture of the compound's stability profile. By explaining the causality behind experimental choices, this guide equips the user to generate reliable and reproducible stability data.

Chemical Properties and Degradation Pathways of this compound

A foundational understanding of the molecule's structure and potential liabilities is essential for designing a robust stability study.

Physicochemical Properties
PropertyValueReference
IUPAC Name (2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid[5]
Molecular Formula C₁₈H₂₉NO₄[2][5]
Molecular Weight 323.4 g/mol [2][5]
Solubility Soluble in Methanol, Ethanol, DMSO, DMF. Limited solubility in aqueous buffers (e.g., PBS pH 7.2, ~3 mg/ml).[2][6]
Predicted Chemical Degradation Pathways

The structure of this compound contains several functional groups susceptible to chemical degradation in solution. These degradation pathways are informed by known biological catabolic routes and fundamental organic chemistry principles.[1][7][8][9]

  • Amide Bond Hydrolysis: The amide linkage between jasmonic acid and isoleucine is susceptible to cleavage under strong acidic or basic conditions, yielding jasmonic acid and L-isoleucine. This is a primary degradation route that results in a complete loss of the conjugate's unique biological activity.

  • Epimerization: The stereocenter at the C7 position of the cyclopentanone ring is prone to epimerization, particularly under changing pH conditions.[4] This can convert the bioactive (+)-7-iso-JA-L-Ile form into the less active this compound, effectively inactivating the hormone without cleaving it. This highlights that stability is not just about chemical integrity but also about maintaining the correct stereochemical conformation.

  • Oxidation: The double bond within the pentenyl side chain is a potential site for oxidation, which can be initiated by exposure to oxidizing agents, light, or atmospheric oxygen over time.

  • Other Reactions: While less common, degradation could also occur at the cyclopentanone ring itself under harsh conditions.

G cluster_products Potential Degradation Products parent This compound (C₁₈H₂₉NO₄) hydrolysis Jasmonic Acid + L-Isoleucine parent->hydrolysis  Amide Hydrolysis (Acid/Base catalysis)   epimer (+)-7-iso-JA-L-Ile (Diastereomer) parent->epimer  Epimerization (pH-mediated)   oxidation Oxidized Products (e.g., Hydroxylated JA-Ile) parent->oxidation  Oxidation (e.g., H₂O₂, Light)  

Caption: Predicted chemical degradation pathways for this compound in solution.

Principle of the Analytical Method: Stability-Indicating UHPLC-MS/MS

To accurately assess stability, an analytical method must be "stability-indicating." This means it can unequivocally separate the intact parent compound, this compound, from its degradation products, process impurities, and other matrix components, ensuring that the measurement of the parent compound is not artificially inflated by co-eluting species.

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the definitive technique for this application due to its unparalleled sensitivity and selectivity.[6][10][11][12][13]

  • UHPLC Separation: We employ reversed-phase chromatography, where this compound and its more polar degradation products (like jasmonic acid from hydrolysis) are separated on a C18 stationary phase using a gradient of water and organic solvent. The small particle size of UHPLC columns provides superior resolution and faster analysis times compared to traditional HPLC.

  • MS/MS Detection and Quantification: Following chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The tandem mass spectrometer then operates in Multiple Reaction Monitoring (MRM) mode.[14][15] In MRM, a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating background noise and allowing for precise quantification even at very low concentrations.[6][11]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound standard (≥98% purity)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Reagents: Formic acid (LC-MS grade), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (30%, ACS grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, pH meter, UHPLC-MS/MS system, vortex mixer, sonicator, temperature-controlled incubator/water bath, photostability chamber (ICH Q1B compliant).[16]

Preparation of Stock Solutions and Standards

Rationale: Accurate preparation of the primary stock solution is critical for accurate quantification. Using LC-MS grade solvents minimizes contamination and interfering signals. Methanol is a suitable solvent given the analyte's solubility profile.[2][6]

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound standard into a 5 mL amber glass volumetric flask. Dissolve and bring to volume with LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution. Store this stock at -20°C or -80°C, protected from light.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the working stock solution in 50:50 methanol:water. These standards will be used to generate the calibration curve for quantification.

Protocol for Forced Degradation Studies

Causality: The goal of forced degradation is to generate a modest amount of degradation (typically 5-20%) to demonstrate the analytical method's resolving power.[17] The conditions are chosen to mimic potential real-world storage failures and to probe the specific chemical liabilities discussed in Section 2.2.

G cluster_stress Stress Conditions (in parallel) start Prepare 10 µg/mL This compound Working Solution acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h start->acid base Base Hydrolysis 0.1 M NaOH, 40°C, 4h start->base oxid Oxidation 3% H₂O₂, RT, 24h start->oxid therm Thermal 60°C Solution, 72h start->therm photo Photolytic ICH Q1B Conditions start->photo process For each time point: 1. Withdraw aliquot 2. Neutralize (if needed) 3. Dilute to ~50 ng/mL acid->process base->process oxid->process therm->process photo->process analyze Analyze by UHPLC-MS/MS process->analyze quant Quantify Parent Peak & Detect Degradants analyze->quant

Caption: Workflow for conducting forced degradation studies on this compound.

Step-by-Step Protocol:

For each condition below, prepare a sample by adding 1 mL of the 10 µg/mL working stock solution to a vial containing 1 mL of the specified stress solution. Also prepare a control sample with 1 mL of working stock and 1 mL of water.

  • Acid Hydrolysis:

    • Stress Solution: 0.2 M HCl (yields final concentration of 0.1 M HCl).

    • Procedure: Incubate at 60°C. Withdraw aliquots at t=0, 2, 8, and 24 hours.

    • Quenching: Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Stress Solution: 0.2 M NaOH (yields final concentration of 0.1 M NaOH).

    • Procedure: Incubate at 40°C (basic hydrolysis is often faster). Withdraw aliquots at t=0, 1, 2, and 4 hours.

    • Quenching: Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Stress Solution: 6% H₂O₂ (yields final concentration of 3% H₂O₂).

    • Procedure: Keep at room temperature, protected from light. Withdraw aliquots at t=0, 4, 8, and 24 hours.

    • Quenching: No quenching is typically required; the dilution before injection is sufficient.

  • Thermal Degradation:

    • Stress Solution: LC-MS Grade Water.

    • Procedure: Incubate at 60°C in a sealed vial, protected from light. Withdraw aliquots at t=0, 24, 48, and 72 hours.

    • Quenching: Cool the aliquot to room temperature.

  • Photolytic Degradation:

    • Procedure: Expose the solution (in a phototransparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil. Sample at the end of the exposure period.

Sample Preparation for Analysis: For all stressed samples, dilute the quenched aliquot with 50:50 methanol:water to a final theoretical concentration of ~50 ng/mL (within the calibration curve range) before injection into the UHPLC-MS/MS system.

UHPLC-MS/MS Method Protocol

The following tables provide a validated starting point for the analysis.

Table 1: UHPLC Parameters

ParameterSetting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 30% B to 95% B in 5 min, hold 95% B for 2 min, return to 30% B in 0.5 min, equilibrate for 2.5 min

Table 2: Tandem MS (QQQ) Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
MRM Transitions See Table 3

Table 3: MRM Transitions for Target Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 324.2130.115
This compound (Qualifier)324.2209.110
Jasmonic Acid (Degradant) 211.159.012

Method Validation and Data Analysis

A self-validating protocol requires confirmation that the method is fit for its intended purpose. Validation should be performed according to established guidelines (e.g., ICH Q2(R1)).

  • Specificity: The primary validation comes from the forced degradation study itself. Peak purity should be assessed, and chromatographic resolution between the parent compound and any degradation products must be demonstrated.

  • Linearity: The calibration curve should be plotted (peak area vs. concentration) and a linear regression applied. An R² value > 0.99 is considered acceptable.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1, 25, and 75 ng/mL) in replicate (n=5). Accuracy (% bias) should be within ±15%, and precision (%RSD) should be ≤15%.

  • Data Analysis:

    • Generate the calibration curve from the standards.

    • Determine the concentration of this compound in each stressed sample at each time point using the regression equation.

    • Calculate the percentage of this compound remaining relative to the t=0 sample for that condition.

    • Identify degradation product peaks in the chromatogram and calculate their peak area response to assess the rate of formation.

Representative Results and Discussion

After conducting the studies, data should be tabulated to provide a clear stability profile.

Table 4: Example Stability Data for this compound

Stress ConditionDuration (h)% this compound RemainingMajor Degradation Product Observed
Control (RT) 2499.5%None
0.1 M HCl, 60°C 2485.2%Jasmonic Acid
0.1 M NaOH, 40°C 462.7%Jasmonic Acid, possible epimerization
3% H₂O₂, RT 2491.8%Unidentified polar species
Thermal (60°C) 7296.3%Minor unknown peaks
Photolytic End94.1%Minor unknown peaks

Discussion of Results: The hypothetical data above would suggest that this compound is most sensitive to basic hydrolysis, showing significant degradation within just 4 hours. Acidic conditions also promote degradation, primarily via amide bond cleavage as evidenced by the formation of jasmonic acid. The molecule shows moderate sensitivity to oxidation and good stability against thermal and photolytic stress under these conditions. The observation of significant degradation under basic conditions warrants further investigation into pH-mediated epimerization, which would require separation and analysis of the different stereoisomers.

Conclusion and Best Practices

This application note details a robust, stability-indicating UHPLC-MS/MS method for analyzing this compound in solution. The forced degradation protocol provides a systematic approach to understanding the molecule's liabilities.

Best Practices for Storage and Handling:

  • Storage: For long-term storage, this compound should be kept as a solid or a concentrated stock solution in an anhydrous organic solvent (e.g., methanol) at -20°C or, preferably, -80°C.

  • Working Solutions: Aqueous working solutions should be prepared fresh daily. If buffering is required, stability studies should be conducted to determine the optimal pH range (likely slightly acidic, e.g., pH 4-6, to minimize base-catalyzed hydrolysis and epimerization).

  • Protection: Always protect solutions from direct light and store in tightly sealed containers to minimize oxidative degradation.

By employing this methodology, researchers can ensure the integrity and biological activity of their this compound solutions, leading to more accurate and reproducible scientific outcomes.

References

  • MDPI. (n.d.). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life.
  • PubMed. (2020). Stress- and pathway-specific impacts of impaired jasmonoyl-isoleucine (JA-Ile) catabolism on defense signalling and biotic stress resistance.
  • PubMed Central. (2025). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices.
  • PMC. (n.d.). Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine.
  • Springer Protocols. (n.d.). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants.
  • Frontiers. (2025). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices.
  • PubChem. (n.d.). This compound | C18H29NO4 | CID 5497150.
  • bioRxiv. (2019). Stress- and pathway-specific impacts of impaired jasmonoyl-isoleucine (JA-Ile) catabolism on defense signaling and biotic stress resistance in Arabidopsis.
  • protocols.io. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS).
  • Frontiers. (n.d.). Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine.
  • Biomol.com. (n.d.). (±)-Jasmonic Acid-Isoleucine | Cayman Chemical.
  • Creative Proteomics. (n.d.). Jasmonates (JAs) Analysis Service.
  • PubMed. (2025). The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM).
  • Cayman Chemical. (n.d.). (±)-Jasmonic Acid-Isoleucine ((±)-JA-Ile).
  • ResearchGate. (2025). (+)-7-Iso-Jasmonoyl-l-Isoleucine Is the Endogenous Bioactive Jasmonate.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • PMC - NIH. (n.d.). Induction of Jasmonoyl-Isoleucine (JA-Ile)-Dependent JASMONATE ZIM-DOMAIN (JAZ) Genes in NaCl-Treated Arabidopsis thaliana Roots Can Occur at Very Low JA-Ile Levels and in the Absence of the JA/JA-Ile Transporter JAT1/AtABCG16.

Sources

Preparation of (-)-JA-L-Ile Stock Solutions for Plant Treatment: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the preparation of (-)-Jasmonoyl-L-isoleucine ((-)-JA-L-Ile) stock solutions for use in plant biology research. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the principles and practical steps involved in handling this critical plant hormone. Beyond a simple recitation of steps, this guide delves into the causal reasoning behind methodological choices, ensuring scientific integrity and experimental reproducibility.

Foundational Principles: The Jasmonate Signaling Cascade

Jasmonates (JAs) are a class of lipid-derived plant hormones that play pivotal roles in regulating a wide array of developmental processes and defense responses against biotic and abiotic stresses.[1][2][3] The bioactive form of jasmonate is not jasmonic acid itself, but rather its conjugate with the amino acid L-isoleucine, jasmonoyl-isoleucine (JA-Ile).[4]

The canonical jasmonate signaling pathway is initiated by the perception of the bioactive JA-Ile molecule by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1][5] COI1 is a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[4] In the presence of JA-Ile, COI1 interacts with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[1][5] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a plethora of JA-responsive genes involved in defense, secondary metabolite biosynthesis, and developmental changes.[1]

JasmonateSignaling cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA-Ile Biosynthesis cluster_signaling Core Signaling Module Stress Wounding, Herbivory, Pathogen Attack Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid triggers JA Jasmonic Acid (JA) Linolenic_Acid->JA multi-step biosynthesis JAR1 JAR1 JA->JAR1 JA_Ile (+)-7-iso-JA-L-Ile (Bioactive form) JAR1->JA_Ile conjugation COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2/TFs JAZ->MYC2 represses Genes JA-Responsive Genes MYC2->Genes activates transcription ILE L-Isoleucine ILE->JAR1

Figure 1: Core Jasmonate Signaling Pathway.

A critical consideration for researchers is the stereochemistry of JA-L-Ile. The endogenously bioactive form is (+)-7-iso-JA-L-Ile.[1][2][6] In contrast, this compound is considered to be inactive or significantly less active.[1][2][4][6] Commercially available this compound may contain small amounts of the bioactive (+)-7-iso-JA-L-Ile as an impurity, which can lead to biological activity.[1] It is also important to note that pH changes can promote the conversion of the active (+)-7-iso-JA-L-Ile to the inactive this compound form.[1][2][6] Researchers should be aware of the specific isomer they are using and its potential for epimerization.

Materials and Reagents

  • (-)-Jasmonoyl-L-isoleucine (this compound) powder

  • Ethanol (Absolute, ≥99.5%)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile pipette tips

  • Vortex mixer

  • Analytical balance

  • Sterile syringe filters (0.22 µm)

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₁₈H₂₉NO₄[5]
Molecular Weight 323.4 g/mol [5]
Ethanol Solubility 30 mg/mL
DMSO Solubility 16 mg/mL
DMF Solubility 25 mg/mL

Detailed Protocol for this compound Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol. This concentration is a convenient starting point for subsequent dilutions to achieve desired working concentrations.

Step-by-Step Methodology
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 323.4 g/mol x 1000 mg/g = 3.234 mg

  • Weighing the this compound:

    • Accurately weigh 3.234 mg of this compound powder using an analytical balance. It is advisable to weigh the powder onto a piece of creased weighing paper for easy transfer.

    • Rationale: Accurate weighing is crucial for preparing a stock solution of a precise concentration, which is fundamental for experimental reproducibility.

  • Dissolving in Ethanol:

    • Carefully transfer the weighed this compound powder into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Add 1 mL of absolute ethanol to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

    • Rationale: Ethanol is an excellent solvent for this compound and is compatible with many plant treatment applications. Using a small volume of solvent initially ensures complete dissolution.

  • Sterilization:

    • For applications requiring sterile conditions (e.g., in vitro culture), the stock solution should be filter-sterilized.

    • Draw the dissolved this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile microcentrifuge tube.

    • Rationale: Autoclaving is not recommended for heat-labile compounds like plant hormones. Filter sterilization removes microbial contaminants without degrading the compound.[7]

  • Storage:

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (Ethanol), and date of preparation.

    • Store the stock solution at -20°C for long-term storage. For short-term use (up to a week), storage at 4°C is acceptable.

    • Rationale: Proper storage, particularly at low temperatures, minimizes solvent evaporation and potential degradation of the compound, ensuring the stability of the stock solution over time.[8]

StockSolutionWorkflow Start Start Calculate 1. Calculate Mass (e.g., 3.234 mg for 1 mL of 10 mM) Start->Calculate Weigh 2. Weigh this compound Powder Calculate->Weigh Dissolve 3. Dissolve in Ethanol (e.g., 1 mL) Weigh->Dissolve Vortex Vortex until dissolved Dissolve->Vortex Sterilize 4. Filter Sterilize (0.22 µm filter) (Optional, for sterile applications) Vortex->Sterilize Store 5. Aliquot and Store (-20°C for long-term) Sterilize->Store End Ready for Dilution Store->End

Figure 2: Workflow for Preparing this compound Stock Solution.

Application Considerations: Dilution and Working Concentrations

The prepared 10 mM stock solution must be diluted to the desired working concentration for plant treatments. The optimal working concentration is highly dependent on the plant species, the developmental stage, the application method, and the specific biological question being investigated.

Dilution Calculation

To prepare a working solution from the 10 mM stock, use the following formula:

C₁V₁ = C₂V₂

Where:

  • C₁ = Concentration of the stock solution (10 mM)

  • V₁ = Volume of the stock solution to be used

  • C₂ = Desired final concentration of the working solution

  • V₂ = Final volume of the working solution

Example: To prepare 10 mL of a 10 µM working solution:

  • (10,000 µM) * V₁ = (10 µM) * (10 mL)

  • V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL

You would add 10 µL of the 10 mM stock solution to 9.99 mL of the appropriate solvent or growth medium.

Recommended Working Concentrations
  • Arabidopsis thaliana root growth inhibition assays: Concentrations in the range of 10 µM to 50 µM are commonly used.[9]

  • Induction of defense gene expression: Lower concentrations, often in the nanomolar to low micromolar range (e.g., 100 nM to 5 µM), can be effective.[10]

  • Treatment of seedlings in liquid or solid media: Concentrations typically range from 1 µM to 50 µM.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Trustworthiness and Self-Validation

  • Solvent Control: Always include a mock treatment with the same concentration of the solvent (e.g., ethanol) used to prepare the working solution. This control is essential to ensure that the observed effects are due to this compound and not the solvent.

  • Bioactivity Confirmation: Due to the complexities of JA-Ile stereoisomers, it is advisable to confirm the bioactivity of your prepared solution in a well-established bioassay, such as an Arabidopsis thaliana root growth inhibition assay.

  • Fresh Dilutions: Prepare fresh dilutions of the working solution from the frozen stock for each experiment to ensure consistency and avoid degradation.

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare and utilize this compound solutions to investigate the multifaceted roles of jasmonate signaling in plant biology.

References

  • Fonseca, S., et al. (2009). (+)-7-iso-Jasmonoyl-l-isoleucine is the endogenous bioactive jasmonate. Nature Chemical Biology, 5(5), 344–350. [Link]

  • Fonseca, S., et al. (2009). (+)-7-iso-Jasmonoyl-L-isoleucine Is the Endogenous Bioactive Jasmonate. PubMed, [Link]

  • Fonseca, S., et al. (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate. Europe PMC, [Link]

  • Glauser, G., et al. (2009). 7-iso-JA-L-Ile is the active hormone form, and epimerization to... ResearchGate, [Link]

  • Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins perceiving jasmonate signals. Journal of Experimental Botany, 68(6), 1349–1369.
  • Liu, T., et al. (2021). Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron. Journal of Integrative Plant Biology, 63(5), 937-951. [Link]

  • PubChem. This compound. [Link]

  • Meza-Canales, I. D., et al. (2017). Jarin-1, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species. Plant Signaling & Behavior, 12(10), e1382309. [Link]

  • Robson, F., et al. (2010). Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability. The Plant Cell, 22(4), 1143–1160. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Koo, A. J. K., et al. (2011). 12-Hydroxy-Jasmonoyl-l-Isoleucine Is an Active Jasmonate That Signals through CORONATINE INSENSITIVE 1 and Contributes to the Wound Response in Arabidopsis. Plant and Cell Physiology, 52(11), 1936–1948. [Link]

  • Kallenbach, M., et al. (2016). The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. Frontiers in Plant Science, 7. [Link]

  • de Ollas, C., et al. (2015). Jasmonoyl isoleucine accumulation is needed for abscisic acid build-up in roots of Arabidopsis under water stress conditions: JA-ABA interaction in roots. Plant, Cell & Environment, 38(11), 2157–2170. [Link]

  • The Thought Emporium. (2022). Sterilizing liquid solutions (with or without an autoclave). YouTube. [Link]

  • Piper, M. D. W. Download - PiperLab. [Link]

  • de Ollas, C., et al. (2015). Jasmonoyl isoleucine accumulation is needed for abscisic acid buildup in roots of Arabidopsis under water stress conditions. CORE. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). UNS. [Link]

  • Wei, Q., et al. (2020). Sterilization and disinfection methods for decellularized matrix materials: Review, consideration and proposal. Burns & Trauma, 8, tkaa033. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in (-)-JA-L-Ile chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of (-)-Jasmonoyl-L-Isoleucine ((-)-JA-L-Ile). This guide is designed for researchers, chemists, and professionals in drug development who are undertaking this challenging synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate potential pitfalls and optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthesis

The chemical synthesis of this compound involves the formation of an amide bond between the carboxylic acid of (-)-jasmonic acid and the amino group of L-isoleucine. This process, while conceptually straightforward, is fraught with potential challenges, including low coupling efficiency, side reactions, and epimerization at multiple stereocenters. The stereochemical integrity of both the jasmonate and isoleucine moieties is critical for biological activity, making precise control over reaction conditions paramount.[1]

A common synthetic route involves the activation of the carboxylic acid of (-)-jasmonic acid followed by nucleophilic attack by the amino group of L-isoleucine (or its ester derivative). Subsequent deprotection, if necessary, yields the target molecule.

Synthesis_Workflow JA (-)-Jasmonic Acid Activation Carboxylic Acid Activation JA->Activation Ile L-Isoleucine (or Ester) Coupling Amide Bond Formation Ile->Coupling Activation->Coupling Coupling Reagent Intermediate Protected JA-L-Ile Coupling->Intermediate Deprotection Deprotection (if applicable) Intermediate->Deprotection Purification Purification Intermediate->Purification If no protecting group on Ile Deprotection->Purification Final_Product This compound Purification->Final_Product Epimerization_Troubleshooting Start Low Diastereomeric Purity (Multiple Product Peaks) Cause1 Epimerization at Jasmonic Acid (C7)? Start->Cause1 Cause2 Epimerization at Isoleucine (α-carbon)? Start->Cause2 Solution1 Use weaker base (NMM) Control base stoichiometry Maintain low temperature Cause1->Solution1 Solution2 Add HOBt or OxymaPure to carbodiimide reaction Use HATU/HCTU reagent Cause2->Solution2 Purification Separation by Flash Chromatography or Preparative HPLC Solution1->Purification If still impure Solution2->Purification If still impure

Sources

overcoming poor separation of JA-Ile diastereomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Jasmonate Analysis

A-Z Guide to Overcoming Poor Separation of JA-Ile Diastereomers in Chromatography

Welcome to the technical support center for phytohormone analysis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and FAQs to help you resolve the common yet challenging issue of poor separation of Jasmonoyl-L-isoleucine (JA-Ile) diastereomers.

The two primary biologically relevant diastereomers, (+)-7-iso-JA-L-Ile and (-)-JA-L-Ile, are notoriously difficult to separate due to their subtle stereochemical differences. Achieving baseline resolution is critical for accurate quantification and understanding their distinct physiological roles. This center is designed to provide you with the causal explanations and actionable protocols needed to optimize your LC-MS methods.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses specific problems you may encounter during method development and routine analysis.

Problem: My JA-Ile diastereomer peaks are completely co-eluting or appearing as a single broad peak.

This is the most common challenge and indicates that the current analytical conditions lack the necessary selectivity to differentiate between the diastereomers.[1]

Root Cause Analysis: Co-elution occurs when the chromatographic system (the combination of mobile phase and stationary phase) interacts with both diastereomers in a nearly identical manner.[2] Standard reversed-phase columns, like C18, primarily separate based on hydrophobicity. Since the JA-Ile diastereomers have virtually identical hydrophobicity, a C18 phase often fails to provide adequate resolution.[3]

Step-by-Step Solution:

  • Assess Your Capacity Factor (k'): First, ensure your analytes are being retained sufficiently on the column. If the single peak is eluting very early (k' < 1), near the solvent front, there is no opportunity for separation.

    • Action: Weaken your mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases retention time and allows for more interaction with the stationary phase, which is a prerequisite for separation.[1][2]

  • Change Stationary Phase Chemistry: If increasing retention on a C18 column does not lead to separation, the issue is a lack of selectivity. You need a stationary phase that offers alternative separation mechanisms.[2][4]

    • Action: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns are highly effective for separating isomers and structurally similar compounds.[5][6]

    • Why it Works: Unlike C18, PFP phases provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3][7] The electron-deficient fluorinated phenyl ring can uniquely interact with the subtle differences in charge distribution and molecular conformation of the JA-Ile diastereomers, providing the selectivity that C18 lacks.[6]

  • Optimize the Mobile Phase for the PFP Column:

    • Action: Begin with a simple mobile phase, such as Methanol/Water or Acetonitrile/Water with a standard acid modifier (e.g., 0.1% formic acid), and perform a gradient elution. A ternary mixture (e.g., Acetonitrile/Methanol/Water) can sometimes provide the optimal balance of solvent strength and selectivity needed for resolving challenging diastereomers.[8]

    • Pro-Tip: Methanol is often a better choice than acetonitrile for separating diastereomers on PFP columns. As a hydrogen-bond donor and acceptor, methanol can modulate the polar interactions between the analytes and the PFP stationary phase more effectively, enhancing resolution.[8]

Problem: I see a small shoulder on my main peak, but I can't achieve baseline resolution (Rs < 1.5).

This indicates you have achieved partial separation, and the conditions are close to optimal. The focus now is on fine-tuning the method to improve peak shape and increase the distance between the peak maxima.

Root Cause Analysis: Insufficient resolution, even with a suitable column, can be caused by suboptimal mobile phase composition, temperature, or flow rate. These factors influence the thermodynamics and kinetics of the separation.[9][10]

Step-by-Step Solution:

  • Optimize Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.

    • Action: Systematically vary the column temperature. Start at 30°C and test in 5°C increments up to 50°C.

    • Causality: Increasing temperature generally decreases retention time but can sometimes improve or worsen selectivity (α).[9] For some diastereomers, lower temperatures can enhance separation by magnifying the subtle energetic differences in how each isomer interacts with the stationary phase. In other cases, higher temperatures improve mass transfer kinetics and lead to sharper peaks and better resolution. The optimal temperature must be determined empirically.[10]

  • Adjust the Flow Rate: The flow rate impacts the time analytes spend interacting with the stationary phase.

    • Action: Decrease the flow rate (e.g., from 0.4 mL/min to 0.25 mL/min for a UHPLC column).

    • Why it Works: A lower flow rate increases the residence time of the diastereomers on the column, allowing for more equilibrium interactions with the stationary phase. This can significantly improve the resolution of closely eluting peaks, albeit at the cost of a longer run time.[11]

  • Fine-Tune the Mobile Phase Gradient: A shallow gradient is crucial for resolving closely related compounds.

    • Action: If you are using a gradient, make it shallower across the elution window of the JA-Ile diastereomers. For example, if the peaks elute between 40% and 50% organic, change the gradient from a 5-minute ramp of 10-90% to a 10-minute ramp of 35-55% organic.

    • Rationale: A shallow gradient slows the elution of the compounds and maximizes the differential migration of the two diastereomers, effectively stretching the distance between them.

Frequently Asked Questions (FAQs)

Q1: What is the best starting column and mobile phase for developing a JA-Ile separation method from scratch?

A1: Based on extensive field experience and literature, the most robust starting point is a Pentafluorophenyl (PFP) column .[4] PFP phases consistently provide the unique selectivity needed for this specific separation.[5][6]

Recommended Starting Conditions:

Parameter Recommendation Rationale
Column PFP, <3 µm particle size (e.g., 100 x 2.1 mm) Provides multiple interaction mechanisms beyond hydrophobicity, crucial for isomer separation.[3][7]
Mobile Phase A Water with 0.1% Formic Acid Standard acidic modifier for good peak shape and MS compatibility.
Mobile Phase B Methanol with 0.1% Formic Acid Methanol often provides better selectivity for diastereomers than acetonitrile.[8]
Gradient Start with a broad scouting gradient (e.g., 10% to 95% B in 10 min) To determine the approximate elution time.
Flow Rate 0.3 - 0.4 mL/min Standard for a 2.1 mm ID column.

| Column Temp. | 40 °C | A good starting point to ensure efficient kinetics.[9] |

After the initial scouting run, you can develop a shallower gradient focused on the region where the diastereomers elute to maximize resolution.

Q2: How can I confirm the identity of each separated diastereomer peak?

A2: Confirming the elution order is critical. Since the diastereomers have identical mass spectra, identification must be based on retention time matching with authentic standards. The biologically active form is typically this compound, while (+)-7-iso-JA-L-Ile is its epimer. If pure standards are unavailable, you may need to refer to established literature that has definitively characterized the elution order on a specific stationary phase under defined conditions.

Q3: Can I use a standard C18 column if I don't have a PFP column?

A3: While challenging, it is not entirely impossible, but it often requires significant optimization and may not yield robust results. Success on a C18 column typically relies on exploiting subtle differences in molecular shape and polarity.

Strategies to try with a C18 column:

  • Mobile Phase Additives: The use of cyclodextrins as a mobile phase additive has been shown to enable the separation of jasmonate stereoisomers on a C18 column by forming transient diastereomeric inclusion complexes.[12]

  • Temperature Optimization: As mentioned in the troubleshooting guide, systematically varying the temperature is critical.[9]

  • Organic Modifier: Test both methanol and acetonitrile. Their different solvent properties can influence selectivity. A ternary mixture of acetonitrile, methanol, and water may also be effective.[8]

However, for routine, high-confidence quantification, investing in a column with an alternative selectivity like PFP is highly recommended.[4]

Q4: My resolution is inconsistent between runs. What are the likely causes?

A4: Inconsistent resolution points to a lack of method robustness. The most common culprits are:

  • Mobile Phase Preparation: Ensure mobile phases are prepared fresh and consistently each time. Small variations in pH or modifier concentration can affect the retention of polar isomers.

  • Column Temperature Fluctuation: Use a thermostatted column compartment and ensure it has equilibrated before starting the sequence. Temperature has a significant effect on diastereomer separations.[9]

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially important when running gradients. A typical equilibration time is 10-15 column volumes.

Visualizing the Method Development Workflow

A systematic approach is key to efficiently resolving JA-Ile diastereomers. The following workflow outlines a logical progression from initial screening to a fully optimized method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Start with PFP Column (e.g., 100x2.1mm, 2.7µm) Scout Run Broad Gradient (10-95% MeOH in 10 min) Start->Scout Eval1 Evaluate Chromatogram Scout->Eval1 NoSep Problem: Co-elution Action: Confirm k' > 1 Eval1->NoSep No Separation PartialSep Problem: Partial Resolution (Rs < 1.5) Eval1->PartialSep Partial Separation GoodSep Result: Baseline Resolution (Rs > 1.5) Eval1->GoodSep Good Separation OptGrad Optimize Gradient (Make it shallower) PartialSep->OptGrad OptTemp Optimize Temperature (Test 25-50°C) OptGrad->OptTemp OptFlow Optimize Flow Rate (Test lower rates) OptTemp->OptFlow OptFlow->GoodSep Validate Validate Method (Robustness, Reproducibility) GoodSep->Validate

Caption: A systematic workflow for developing a robust HPLC method for JA-Ile diastereomer separation.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. Available from: [Link]

  • Phenomenex. (n.d.). Luna PFP(2) HPLC Columns. Phenomenex. Available from: [Link]

  • YMC. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. YMC Co., Ltd. Available from: [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. Available from: [Link]

  • Gecys, J., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available from: [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available from: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. Available from: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?. ResearchGate. Available from: [Link]

  • Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]

  • Al-Jabr, H., et al. (2024). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Metabolites, 14(1), 38. Available from: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • Ayoub, Z., et al. (2025). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science. Available from: [Link]

  • Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(22), 1899-1905. Available from: [Link]

  • Axion Labs. (2024). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]

  • Pérez-Marín, E., et al. (2016). Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way. Phytochemical Analysis, 27(5), 263-270. Available from: [Link]

  • Toth, G., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(22), 7598. Available from: [Link]

  • Ayoub, Z., et al. (2025). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. PubMed. Available from: [Link]

  • Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available from: [Link]

  • Reddy, G. S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Piez, K. A. (1954). The separation of the diastereoisomers of isoleucine and hydroxylysine by ion exchange chromatography. Journal of Biological Chemistry, 207(1), 77-80. Available from: [Link]

  • Reddit. (2023). Help with separation of diastereomers. r/CHROMATOGRAPHY. Available from: [Link]

  • Acevedo, D. (2024). Determining Phytohormones in Aloe Vera Using LC-MS/MS. LCGC International. Available from: [Link]

  • ResearchGate. (2024). Why non-polar impurity is co-eluting with target compound in column chromatography?. ResearchGate. Available from: [Link]

  • Al-Qassab, N. A. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Recent Sciences. Available from: [Link]

  • ResearchGate. (2008). Direct Chromatographic Separation of the Enantiomers of Methyl Jasmonate and Its Derivatives. ResearchGate. Available from: [Link]

  • Fekete, J., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. Available from: [Link]

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Technical Support Center: Navigating Matrix Effects in LC-MS Quantification of (-)-JA-L-Ile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS quantification of (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common analytical challenge of matrix effects in complex biological samples, particularly from plant tissues. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

Introduction to Matrix Effects in this compound Analysis

This compound is a key signaling molecule in plants, regulating a wide array of developmental processes and stress responses.[1] Accurate quantification of this phytohormone is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the technique's high sensitivity and selectivity.[2][3] However, the complex nature of plant extracts, which contain a myriad of endogenous compounds such as lipids, pigments, and other secondary metabolites, can significantly interfere with the ionization of this compound in the mass spectrometer's ion source.[4][5] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of quantification.[4]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify, quantify, and mitigate matrix effects in your this compound analyses.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my this compound LC-MS data?

A1: Matrix effects can manifest in several ways. The most common indicators include:

  • Poor reproducibility of retention times and peak areas: You may observe significant variation in peak areas for the same concentration of this compound across different sample injections.

  • Low signal intensity or complete signal loss: The peak for this compound may be much smaller than expected or absent altogether, especially in complex matrices compared to clean standards.

  • Inconsistent calibration curves: When using matrix-matched calibrants, you may observe non-linear responses or significant deviations from the expected curve.

  • Erratic internal standard performance: If you are using an internal standard, its response may be inconsistent across samples, indicating that it is also affected by the matrix.

Q2: How can I definitively identify and quantify matrix effects for my this compound analysis?

A2: A systematic approach is crucial to confirm and quantify matrix effects. The post-extraction spike method is a widely accepted technique for this purpose.[2]

Experimental Protocol: Quantifying Matrix Effects with a Post-Extraction Spike

  • Prepare a Neat Solution: Create a standard solution of this compound in a clean solvent (e.g., your initial mobile phase) at a known concentration. Analyze this solution via LC-MS/MS to obtain Peak Area A .

  • Prepare a Blank Matrix Extract: Process a blank matrix sample (a sample of the same type as your study samples but without the analyte of interest) through your entire sample preparation procedure.

  • Spike the Blank Matrix Extract: After the final step of your sample preparation, spike the blank matrix extract with the this compound standard to the same final concentration as the neat solution. Analyze this spiked sample to obtain Peak Area B .

  • Calculate the Matrix Effect (%):

    • A value close to 0% indicates minimal matrix effect.

    • A negative value indicates ion suppression.

    • A positive value indicates ion enhancement.

Q3: What are the most effective strategies to mitigate matrix effects when analyzing this compound from plant tissues?

A3: A multi-pronged approach is generally the most effective. This involves a combination of meticulous sample preparation, chromatographic optimization, and the use of an appropriate internal standard.

  • Rigorous Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up plant extracts.[6][7]

  • Chromatographic Separation: Optimizing your LC method to achieve baseline separation of this compound from co-eluting matrix components is critical.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS, such as ¹³C- or D-labeled JA-L-Ile, will have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1][8][9] This allows for accurate quantification based on the ratio of the analyte to the IS.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound

Possible Cause: Co-eluting endogenous compounds from the plant matrix, such as phospholipids, chlorophylls, or other secondary metabolites, are competing with this compound for ionization in the ESI source.

Solutions:

  • Enhance Sample Cleanup:

    • Solid-Phase Extraction (SPE): Implement or optimize an SPE protocol. For this compound, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can be particularly effective at removing a broad range of interferences.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from highly polar or non-polar interferences.

    • Protein Precipitation (PPT): While less selective, PPT with a cold organic solvent like methanol or acetonitrile can be a quick first step to remove proteins.[10]

    Experimental Protocol: Basic Solid-Phase Extraction (SPE) for this compound

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the plant extract (previously reconstituted in an aqueous solution) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a low-organic solvent wash (e.g., 5% methanol in water) to remove polar impurities.

    • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[11]

  • Optimize Chromatographic Conditions:

    • Gradient Modification: Adjust the gradient profile to better separate this compound from the region of ion suppression. A slower, shallower gradient can improve resolution.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from interfering compounds.

    Caption: Workflow for addressing matrix effects in this compound analysis.

Issue 2: Inconsistent Results Despite Using an Internal Standard

Possible Cause 1: Inappropriate Internal Standard

Solution: Ensure you are using a stable isotope-labeled internal standard (SIL-IS) for this compound. A structural analog may not co-elute perfectly and may experience different matrix effects, leading to inaccurate correction.

Possible Cause 2: SIL-IS Added at the Wrong Stage

Solution: The SIL-IS should be added to the sample as early as possible in the sample preparation workflow (ideally, at the initial extraction step). This ensures that it corrects for any analyte loss during the entire procedure, in addition to matrix effects during ionization.[6]

G cluster_0 Sample Preparation Workflow cluster_1 Rationale PlantTissue Plant Tissue Homogenization Add_IS Add SIL-IS PlantTissue->Add_IS Crucial First Step Extraction Solvent Extraction Add_IS->Extraction Cleanup SPE Cleanup Extraction->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Rationale Adding the SIL-IS at the beginning ensures it experiences the same procedural losses and matrix effects as the analyte, leading to the most accurate correction and reliable quantification.

Caption: Optimal point for adding a stable isotope-labeled internal standard.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method can have a significant impact on the extent of matrix effects. The following table provides a hypothetical comparison of different techniques for the analysis of this compound in a complex plant matrix.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)RSD (%) (n=6)
Dilute-and-Shoot95 ± 5-85 ± 10>20
Protein Precipitation (PPT)88 ± 7-60 ± 815
Liquid-Liquid Extraction (LLE)75 ± 10-30 ± 510
Solid-Phase Extraction (SPE)92 ± 4-15 ± 3<5

Data are representative and will vary depending on the specific matrix and analytical conditions.

Method Validation and Regulatory Considerations

For research intended for regulatory submission, it is essential to validate your analytical method according to guidelines from bodies such as the FDA or ICH.[3][12][13] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: As discussed, this must be thoroughly investigated.

  • Stability: The stability of the analyte in the matrix under various storage and handling conditions.

Conclusion

Addressing matrix effects in the LC-MS quantification of this compound is a critical step in obtaining high-quality, reliable data. By understanding the causes of these effects and systematically applying the troubleshooting strategies outlined in this guide—including optimizing sample preparation, refining chromatographic separation, and utilizing a stable isotope-labeled internal standard—researchers can develop robust and accurate analytical methods. This technical support center serves as a foundational resource to guide you through these challenges and ensure the integrity of your scientific findings.

References

  • Glauser, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 37.
  • MDPI. (n.d.). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Retrieved from [Link]

  • Al-Jabri, M., et al. (2025).
  • Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 434.
  • Cajka, T., & Fiehn, O. (2016). Mass spectrometry as a quantitative tool in plant metabolomics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150370.
  • Glauser, G., et al. (2014). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology, 1083, 131-140.
  • Scilit. (n.d.). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Retrieved from [Link]

  • Glauser, G., et al. (2014). The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM). Methods in Molecular Biology, 1083, 141-149.
  • Liu, X., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(23), 2546-2552.
  • JoVE. (n.d.). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. Retrieved from [Link]

  • Böttcher, C., et al. (2007). Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry, 79(12), 4560-4568.
  • ResearchGate. (n.d.). Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry | Request PDF. Retrieved from [Link]

  • Kluger, B., et al. (2017). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Analytical Chemistry, 89(17), 9214-9222.
  • Sawada, Y., et al. (2012). Integrated LC-MS/MS system for plant metabolomics. Journal of Pesticide Science, 37(3), 271-278.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • PubMed. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]

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improving the solubility of (-)-JA-L-Ile for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (-)-JA-L-Ile Solubility Guide

A Senior Application Scientist's Guide to Preparing (-)-Jasmonoyl-L-Isoleucine for In Vitro Experiments

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the plant hormone (-)-jasmonoyl-L-isoleucine, or this compound. As a signaling molecule with a complex structure, achieving and maintaining its solubility in aqueous experimental systems can be a significant challenge. This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios to ensure the success and reproducibility of your in vitro experiments.

Part 1: Foundational Knowledge & Core Protocols

This section addresses the most frequent questions regarding the fundamental properties of this compound and the standard procedures for its preparation.

Q1: Why is dissolving this compound in aqueous buffers for my in vitro assay so difficult?

Answer: The solubility challenge of this compound stems directly from its chemical structure. It is an amphipathic molecule, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

  • Hydrophobic Character: The core of the molecule, consisting of a cyclopentanone ring and a pentenyl side chain, is nonpolar and lipid-like. This region resists interaction with polar water molecules.

  • Hydrophilic Character: The molecule also contains a carboxylic acid group and an amide linkage from the isoleucine conjugate. These groups are polar and capable of hydrogen bonding with water.

While it has polar groups, the larger, nonpolar backbone dominates its character, making it poorly soluble in neutral aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these buffers often leads to the formation of a fine suspension or complete failure to dissolve, yielding inaccurate and non-reproducible experimental results. Therefore, a "solvent-first" approach is required, where the compound is first dissolved in an organic solvent before being diluted into the final aqueous system.

Q2: What is the best solvent for preparing a concentrated stock solution of this compound?

Answer: The ideal solvent is one that can dissolve the compound at a high concentration, is compatible with your experimental system, and is readily available in high purity. Based on supplier data for the closely related (±)-JA-Ile, several organic solvents are effective.[1][2]

Dimethyl sulfoxide (DMSO) and ethanol are the most highly recommended choices for biological applications.

  • DMSO is a powerful polar aprotic solvent that is miscible with water and can dissolve a vast range of compounds.[3][4][5] It is a standard solvent for creating high-concentration stock solutions of small molecules for cell-based assays.

  • Ethanol is another excellent choice, often preferred when DMSO shows toxicity in a particularly sensitive cell line.

The table below, based on data from Cayman Chemical for (±)-JA-Ile, provides a clear comparison of solubility in various solvents.[1][2]

SolventApproximate SolubilityMolar Concentration (at solubility limit)¹Recommended Use
Ethanol~30 mg/mL~92.7 mMPrimary Stock Solution
Dimethyl Formamide (DMF)~25 mg/mL~77.3 mMStock Solution (Use with caution)
Dimethyl Sulfoxide (DMSO)~16 mg/mL~49.5 mMPrimary Stock Solution
PBS (pH 7.2)~3 mg/mL~9.3 mMNot for stock; indicates poor aqueous solubility
¹ Calculated using a molecular weight of 323.43 g/mol .[6]

For most applications, preparing a stock solution in DMSO at a concentration of 10-20 mM provides a versatile starting point that is well below the solubility limit and convenient for serial dilutions.

Q3: How do I correctly prepare a 10 mM stock solution of this compound in DMSO?

Answer: Preparing an accurate and stable stock solution is the most critical step for reproducible experiments. Follow this detailed protocol carefully.

Protocol: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound solid (FW: 323.43 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold solid, which can affect its stability and mass.

  • Weighing: Carefully weigh out a precise amount of the solid into a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, you would weigh 3.23 mg.

    • Calculation: Volume (L) x Concentration (mol/L) x FW ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 323.43 g/mol = 0.00323 g = 3.23 mg

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For the 3.23 mg example, add exactly 1.0 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex for 30-60 seconds. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If needed, brief sonication in a water bath can be used, but avoid heating (see Q7).

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store the aliquots at -20°C for short-term (months) or -80°C for long-term (years) storage .[6]

Part 2: Troubleshooting and Advanced Best Practices

This section tackles common problems encountered during the experimental application of this compound and provides expert advice to maintain the integrity of your results.

Q4: My this compound precipitated when I added the stock solution to my aqueous cell culture medium. What happened and how can I fix it?

Answer: This is the most common issue researchers face. The phenomenon is called precipitation or "crashing out," and it occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. When you add the DMSO stock to your medium, the DMSO disperses, and the this compound molecules are suddenly exposed to an environment (water-based medium) where they are not very soluble.

The Fix: Controlled Dilution and Energy Input

The key is to dilute the stock solution in a way that prevents localized high concentrations. Never add a small volume of medium to your concentrated stock; always add the small volume of stock to the large volume of medium.

Protocol: Preventing Precipitation During Dilution

  • Calculate the Volume: Determine the volume of your stock solution needed to achieve the final desired concentration in your culture medium.

  • Prepare the Medium: Have your final volume of cell culture medium ready in a sterile tube (e.g., a 15 mL or 50 mL conical tube).

  • Introduce Energy: Place the tube of medium on a vortex mixer set to a medium-low speed. The goal is to create a gentle but consistent vortex in the liquid.

  • Pipette Submergence: Submerge the pipette tip containing your stock solution just below the surface of the vortexing medium.

  • Slow Dispensing: Dispense the stock solution slowly and steadily into the vortex. This ensures immediate and rapid mixing, preventing the local concentration from exceeding the aqueous solubility limit (~3 mg/mL or ~9.3 mM).[1][2]

  • Final Mix: Once added, continue vortexing for another 5-10 seconds to ensure homogeneity. The solution is now ready for use.

Below is a workflow diagram to guide your decision-making process for preparing the final working solution.

G start Start: Need to prepare This compound working solution stock_prep Prepare concentrated stock in DMSO or Ethanol (e.g., 10 mM) start->stock_prep calc Calculate volume of stock needed for final concentration in aqueous medium stock_prep->calc vortex Place final volume of aqueous medium on a vortex mixer (gentle speed) calc->vortex add Slowly add stock solution dropwise into the vortexing medium vortex->add precip_check Visually inspect for precipitation (cloudiness) add->precip_check success Success! Solution is ready for in vitro experiment. precip_check->success Clear Solution troubleshoot Troubleshooting: - Lower the final concentration - Increase final DMSO % slightly - Consider serial dilutions precip_check->troubleshoot Precipitation Occurs

Caption: Workflow for diluting stock solutions to prevent precipitation.

Q5: I'm concerned about solvent toxicity. What are the best practices for minimizing solvent-induced artifacts?

Answer: This is a critical consideration, as organic solvents like DMSO can have physiological effects on cells, potentially confounding your experimental results.[1] The goal is to use the lowest possible solvent concentration that doesn't compromise the solubility of your compound.

Best Practices for Minimizing Solvent Effects:

  • Keep Final Concentration Low: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% , with <0.1% being the ideal target. Always check the literature for the specific tolerance of your cell type.

  • Use a Vehicle Control: This is non-negotiable for scientific rigor. Every experiment must include a "vehicle control" group. This group is treated with the exact same volume and concentration of the solvent (e.g., 0.1% DMSO) as the experimental groups, but without the this compound. This allows you to subtract any background effects caused by the solvent itself.

  • Concentration Consistency: Ensure that the final solvent concentration is identical across all treatment groups, including different concentrations of this compound. This is achieved by back-filling with the solvent. For example, if your highest dose requires 10 µL of stock, all lower doses should also receive a total of 10 µL of liquid (stock + pure DMSO).

  • High-Concentration Stock: The higher your stock concentration, the smaller the volume you need to add to your medium, resulting in a lower final solvent concentration. This is why preparing a 10 mM or 20 mM stock is advantageous.

The diagram below illustrates the concept of including proper controls in your experimental design.

G cluster_groups Treatment Groups exp_setup Experimental Setup control_neg Negative Control (No Treatment) control_vehicle Vehicle Control (e.g., 0.1% DMSO in medium) exp_group Experimental Group (this compound in 0.1% DMSO) control_neg->control_vehicle Compare to isolate solvent effect control_vehicle->exp_group Compare to isolate compound effect

Caption: Proper experimental design includes both negative and vehicle controls.

Q6: How should I properly store my this compound to ensure its stability and activity?

Answer: Proper storage is essential to preserve the chemical integrity and biological activity of this compound. Storage conditions differ for the solid compound versus solutions.

  • Solid Form: As a crystalline solid, this compound is quite stable. Store the vial in a desiccator at -20°C . Under these conditions, it should be stable for at least four years.[1]

  • Organic Stock Solutions (DMSO/Ethanol): Store aliquots at -20°C for up to one year or at -80°C for up to two years .[6] Aliquoting is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Aqueous Solutions: Do not store aqueous solutions. Solutions of this compound in buffers or cell culture media are prone to hydrolysis and should be made fresh immediately before each experiment. Cayman Chemical explicitly recommends not storing aqueous solutions for more than one day.[1]

Q7: Can I use heat or sonication to improve solubility? What are the risks?

Answer: While gentle warming or sonication can be used to help dissolve the initial solid in the organic solvent, it should be done with extreme caution.

  • Sonication: A brief (1-2 minutes) treatment in a room temperature ultrasonic water bath is generally safe and can help break up small aggregates to speed up the dissolution of the solid into the initial organic stock.

  • Heating: Avoid heating. Jasmonates and their conjugates can be thermally labile. Heating can lead to degradation, epimerization (changing the stereochemistry, which is critical for its biological activity), or other chemical alterations.[7] The active (+)-7-iso-JA-L-Ile isomer exists in equilibrium with other forms, and heat can shift this balance, potentially reducing the efficacy of your compound.[7] Stick to vortexing and, if necessary, brief, gentle sonication at room temperature.

References

  • Fonseca, S., et al. (2009). (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate. Nature Chemical Biology, 5(5), 344-350. [Link]

  • Van Wees, S. C., et al. (2013). Bioassays for Assessing Jasmonate-Dependent Defenses Triggered by Pathogens, Herbivorous Insects, or Beneficial Rhizobacteria. Methods in Molecular Biology, 1011, 39-53. [Link]

  • Koo, A. J., & Howe, G. A. (2012). The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. Frontiers in Plant Science, 3, 194. [Link]

  • The Ultimate Guide to Tissue Culture - EVERYTHING You Need to Get Started. (2025). YouTube. [Link]

  • Poudel, A. N., et al. (2023). (3R,7S)-12-Hydroxy-jasmonoyl-l-isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana. PNAS, 120(18), e2218281120. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Liu, X., et al. (2022). Preparation and Characterization of Methyl Jasmonate Microcapsules and Their Preserving Effects on Postharvest Potato Tuber. Foods, 11(15), 2229. [Link]

  • How to Save Your Dying Tissue Culture Plant Fast. YouTube. [Link]

  • Van Wees, S. C., et al. (2013). Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria. PubMed, 23625482. [Link]

  • Wasternack, C., et al. (2020). Induction of Jasmonoyl-Isoleucine (JA-Ile)-Dependent JASMONATE ZIM-DOMAIN (JAZ) Genes in NaCl-Treated Arabidopsis thaliana Roots Can Occur at Very Low JA-Ile Levels and in the Absence of the JA/JA-Ile Transporter JAT1/AtABCG16. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Heitz, T., et al. (2016). Analysis of in vitro assay of CYP94C1 incubated with JA-Ile and NADPH. ResearchGate. [Link]

  • A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. MDPI. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • How to Tissue Culture Plants: Your Ultimate How-to Guide. YouTube. [Link]

  • Can anybody tell me how to prepare Methyl jasmonate stock solution... ResearchGate. [Link]

  • EWG Skin Deep® Cosmetics Database. Environmental Working Group. [Link]

  • Guo, J., et al. (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Journal of Chemical & Engineering Data, 54(10), 2824-2826. [Link]

  • DMSO. gChem Global. [Link]

Sources

Navigating the Nuances of (-)-JA-L-Ile Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (-)-Jasmonoyl-L-isoleucine ((-)-JA-L-Ile). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound during storage and experimentation. As a complex signaling molecule, its stability is paramount for reproducible and accurate results. This document offers in-depth troubleshooting, frequently asked questions, and best practices derived from established scientific principles and field experience.

I. Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of this compound.

Q1: What is the ideal temperature for long-term storage of this compound?

For optimal long-term stability, solid this compound should be stored at -80°C.[1] When dissolved in a suitable solvent, it should also be stored at -80°C to minimize degradation.[1] For short-term storage of solutions, -20°C may be acceptable, but validation is recommended.

Q2: Which solvents are recommended for dissolving and storing this compound?

Ethanol and Dimethyl Sulfoxide (DMSO) are commonly used solvents for creating stock solutions of this compound. The choice of solvent may depend on the specific requirements of the downstream application. It is crucial to use anhydrous solvents to prevent hydrolysis.

Q3: How can I minimize the risk of degradation when preparing my working solutions?

To minimize degradation, it is advisable to prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution, as this can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use vials is a highly recommended practice.

Q4: Is this compound sensitive to light?

While not as extensively documented as temperature and pH sensitivity, it is a general best practice in handling signaling molecules and plant hormones to protect them from light. Store solutions in amber vials or cover them with aluminum foil to prevent potential photodegradation.

Q5: What are the primary signs of this compound degradation?

A decrease in biological activity in your assays is the most significant indicator of degradation. Chemically, degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can detect the appearance of degradation products or a decrease in the parent compound's peak.[2]

II. Troubleshooting Guide: Addressing Instability Issues

This section provides a structured approach to identifying and resolving common stability-related problems encountered during experiments.

Issue 1: Diminished or Inconsistent Biological Activity

Symptoms:

  • Reduced or no response in bioassays compared to previous experiments.

  • High variability in results between replicates or different experimental dates.

Potential Causes & Solutions:

  • Degradation of Stock Solution: The primary stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution from a new vial of solid this compound. Implement a strict aliquotting strategy for the new stock solution to avoid repeated freeze-thaw cycles.

  • Instability in Working Solution: The working solution may be degrading during the course of the experiment, especially if the assay involves prolonged incubation at room temperature or physiological temperatures.

    • Solution: Prepare working solutions immediately before use. If the experiment requires long incubation times, consider performing a time-course stability study of this compound in your assay medium to understand its degradation kinetics.

  • pH-induced Epimerization: The pH of the experimental buffer or medium can cause the epimerization of the less active this compound to the more active (+)-7-iso-JA-L-Ile or vice-versa, leading to inconsistent activity. Changes in pH can also promote the conversion of the bioactive (+)-7-iso-JA-L-Ile to the inactive this compound form.[3]

    • Solution: Ensure the pH of your buffers and media is consistent across all experiments. If possible, perform a pH stability profile for this compound in your specific experimental system.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography

Symptoms:

  • Additional peaks observed in HPLC or LC-MS analysis of your this compound solution that were not present in the initial analysis of the standard.

Potential Causes & Solutions:

  • Hydrolysis: The amide bond in this compound can be hydrolyzed to jasmonic acid (JA) and L-isoleucine, especially in the presence of water.[4][5]

    • Solution: Use anhydrous solvents for preparing stock solutions. Ensure that all labware is thoroughly dried. When preparing aqueous working solutions, use them immediately.

  • Oxidation: The jasmonate structure can be oxidized, leading to hydroxylated or carboxylated forms such as 12-OH-JA-Ile or 12-COOH-JA-Ile, which are considered inactive derivatives.[6]

    • Solution: Store solutions under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. Avoid exposure to air and potential sources of free radicals.

  • Epimerization: The stereochemistry of this compound can change, leading to the formation of diastereomers. The most common is the epimerization at the C7 position to form (+)-7-iso-JA-L-Ile.[7][8]

    • Solution: Maintain a stable and appropriate pH during storage and experiments. Analytical methods capable of separating stereoisomers, such as chiral chromatography, may be necessary to identify and quantify epimers.

III. Best Practices for Ensuring Stability

Adhering to the following best practices will significantly enhance the stability and reliability of your this compound experiments.

Protocol 1: Preparation and Aliquotting of Stock Solution
  • Acquire High-Purity this compound: Start with a high-quality, certified standard.

  • Solvent Selection: Choose an appropriate anhydrous solvent (e.g., ethanol or DMSO).

  • Weighing and Dissolving: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount quickly and dissolve it in the chosen solvent to the desired concentration.

  • Aliquotting: Immediately after preparation, aliquot the stock solution into single-use, low-volume amber vials.

  • Storage: Store the aliquots at -80°C.

  • Documentation: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Maintain a detailed log.

Protocol 2: Quality Control and Self-Validating System

To ensure the integrity of your results, it is crucial to have a system for validating the stability of your this compound.

  • Initial Analysis: Upon receiving a new batch of this compound, perform an initial analytical run (e.g., HPLC or LC-MS) to confirm its purity and establish a baseline chromatogram.

  • Periodic Re-analysis: On a regular schedule (e.g., every 6-12 months for long-term stored stocks), re-analyze an aliquot to check for any signs of degradation.

  • Functional Assay Validation: Concurrently with analytical testing, perform a functional bioassay with a known positive control to confirm the biological activity of the compound.

  • Establish Acceptance Criteria: Define acceptable limits for purity and biological activity. If a stock falls outside these limits, it should be discarded.

IV. Data and Diagrams for Deeper Understanding

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended DurationKey Considerations
Solid -80°C> 1 yearProtect from moisture and light.
-20°CUp to 1 yearEnsure the container is tightly sealed.
4°CShort-term (days)Not recommended for long-term storage.
In Solvent -80°CUp to 6 monthsUse anhydrous solvent; aliquot to avoid freeze-thaw.
-20°CUp to 1 monthMonitor for degradation if stored longer.
4°C< 24 hoursPrepare fresh for daily use.
Diagram 1: Key Degradation Pathways of this compound

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Oxidation Oxidation This compound->Oxidation [O] Epimerization Epimerization This compound->Epimerization pH change Jasmonic Acid + L-Isoleucine Jasmonic Acid + L-Isoleucine Hydrolysis->Jasmonic Acid + L-Isoleucine 12-OH-JA-Ile / 12-COOH-JA-Ile 12-OH-JA-Ile / 12-COOH-JA-Ile Oxidation->12-OH-JA-Ile / 12-COOH-JA-Ile (+)-7-iso-JA-L-Ile (+)-7-iso-JA-L-Ile Epimerization->(+)-7-iso-JA-L-Ile

Caption: Major degradation routes for this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Bioassay Results

Inconsistent Results Inconsistent Results Check Stock Solution Check Stock Solution Inconsistent Results->Check Stock Solution Start Here Prepare Fresh Stock Prepare Fresh Stock Check Stock Solution->Prepare Fresh Stock >6 months old or multiple freeze-thaws Check Working Solution Check Working Solution Check Stock Solution->Check Working Solution Stock OK Perform QC Perform QC Prepare Fresh Stock->Perform QC Prepare Fresh Daily Prepare Fresh Daily Check Working Solution->Prepare Fresh Daily Prepared in advance Check Assay Conditions Check Assay Conditions Check Working Solution->Check Assay Conditions Freshly Prepared Prepare Fresh Daily->Perform QC Validate pH & Temp Validate pH & Temp Check Assay Conditions->Validate pH & Temp Inconsistent pH/Temp Check Assay Conditions->Perform QC Conditions Stable Validate pH & Temp->Perform QC Consistent Results Consistent Results Perform QC->Consistent Results Issue Resolved

Sources

Technical Support Center: Optimizing Jasmonate Extraction from Recalcitrant Plant Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of jasmonate extraction from recalcitrant plant tissues. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these vital signaling molecules from challenging biological matrices. Here, we move beyond standard protocols to address the specific hurdles presented by tissues rich in interfering compounds like lipids, phenols, and complex carbohydrates. Our guidance is grounded in established biochemical principles and validated through extensive field application.

Frequently Asked Questions (FAQs)

Q1: Why are my jasmonate yields consistently low when working with woody tissues or seeds?

A1: Low recovery of jasmonates, such as jasmonic acid (JA) and its derivatives like methyl jasmonate (MeJA), from recalcitrant tissues is a common challenge stemming from two primary factors: inefficient initial extraction and losses during sample cleanup.

  • Inefficient Lysis and Extraction: Woody tissues and seeds possess rigid cell walls and are often rich in lipids and other hydrophobic compounds. Standard methanol-based extractions may not sufficiently penetrate these matrices or solubilize the jasmonates, which are then lost with the removal of the solid plant material. A more robust initial homogenization in the presence of liquid nitrogen is critical to thoroughly disrupt the tissue. Furthermore, a two-phase extraction using a combination of methanol and a less polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE) can significantly improve the recovery of these lipid-derived hormones.[1][2]

  • Interference from Co-extracted Compounds: Recalcitrant tissues are often abundant in secondary metabolites, such as phenolics and triglycerides, that can interfere with downstream purification and analysis.[3] Phenolic compounds can oxidize and bind to jasmonates, while high lipid content can clog solid-phase extraction (SPE) columns and cause ion suppression during mass spectrometry analysis.[3]

Q2: I'm observing significant sample degradation. How can I improve the stability of my jasmonates during extraction?

A2: Jasmonates are susceptible to enzymatic and chemical degradation upon tissue disruption. To mitigate this, immediate and effective inactivation of endogenous enzymes is paramount.

  • Rapid Freezing and Homogenization: The moment the tissue is harvested or wounded, a cascade of enzymatic activity is initiated. To prevent this, samples should be flash-frozen in liquid nitrogen immediately upon collection.[4] This halts enzymatic processes and also makes the tissue brittle and easier to grind into a fine powder, ensuring a homogenous sample for extraction.

  • Use of Antioxidants and Acidified Solvents: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvent can prevent the oxidation of jasmonates. Additionally, maintaining an acidic pH (around 2.5-3.0) during extraction helps to keep jasmonic acid in its protonated form, which is more amenable to extraction into organic solvents.[5]

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., d2-JA) added at the very beginning of the extraction process is crucial for accurately quantifying endogenous jasmonate levels.[6] These standards co-extract with the analyte of interest and can account for losses during sample preparation and analysis.

Q3: My downstream analysis by LC-MS/MS is showing significant ion suppression. What are the likely culprits and how can I resolve this?

A3: Ion suppression in LC-MS/MS is a common issue when analyzing complex biological samples and is often caused by co-eluting matrix components that interfere with the ionization of the target analytes.

  • Insufficient Sample Cleanup: The primary cause of ion suppression is often inadequate removal of interfering compounds. High concentrations of lipids, phenolics, and salts can all suppress the ionization of jasmonates. Implementing a robust solid-phase extraction (SPE) protocol is essential. C18 cartridges are commonly used for this purpose and can effectively remove many interfering substances.[2][6][7] For particularly challenging matrices, a multi-step cleanup involving both reversed-phase (C18) and ion-exchange SPE may be necessary.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method can also help to mitigate ion suppression. By achieving better separation of jasmonates from the bulk of the matrix components, the impact of ion suppression can be minimized. Utilizing a high-resolution column and a well-designed gradient elution program can significantly improve results.[8]

  • Derivatization: For GC-MS analysis, derivatization is often necessary to increase the volatility of jasmonates.[9][10] This process can also be beneficial for LC-MS/MS analysis in some cases, as it can improve chromatographic behavior and ionization efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Jasmonate Yield Incomplete tissue disruption.Grind tissue to a fine powder in liquid nitrogen.
Inefficient extraction from lipid-rich tissues.Use a two-phase extraction with methanol and a less polar solvent (e.g., ethyl acetate).[2]
Jasmonate degradation during extraction.Flash-freeze samples immediately after collection and use an extraction buffer containing antioxidants.[4]
Poor Reproducibility Inconsistent sample homogenization.Ensure all samples are ground to a uniform, fine powder.
Variable recovery during sample cleanup.Use stable isotope-labeled internal standards to account for losses.[6]
High Background/Interference in MS Co-elution of interfering compounds.Optimize the SPE cleanup procedure; consider a multi-step cleanup.
Contamination from plasticware.Use high-quality, solvent-resistant polypropylene tubes and pipette tips.
Peak Tailing or Splitting in LC Poor sample solubility in the mobile phase.Ensure the final extract is fully dissolved in the initial mobile phase.
Column degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column.

Experimental Protocols

Protocol 1: Optimized Extraction of Jasmonates from Woody Tissues

This protocol is designed for the extraction of jasmonates from challenging woody tissues, such as stems and roots.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: 80% methanol, 20% water, with 1% acetic acid and 0.05% BHT

  • Internal Standard: d2-Jasmonic Acid

  • Solid Phase Extraction (SPE) Cartridges: C18, 100 mg

  • Elution Solvent: 80% methanol, 1% acetic acid

Procedure:

  • Sample Preparation: Immediately flash-freeze approximately 200 mg of fresh plant tissue in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent and the internal standard. Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of Elution Solvent.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of Jasmonates for GC-MS Analysis

For GC-MS analysis, derivatization is required to increase the volatility of jasmonic acid.

Materials:

  • Dried jasmonate extract (from Protocol 1)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block

Procedure:

  • Reconstitution: Reconstitute the dried extract in 20 µL of pyridine.

  • Derivatization: Add 30 µL of BSTFA + 1% TMCS to the sample.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Visualizations

Jasmonate Biosynthesis and Signaling Pathway

Jasmonate_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport JA-CoA JA-CoA OPDA_p->JA-CoA OPR3 JA JA JA-CoA->JA beta-oxidation JA_c JA JA->JA_c Transport JA-Ile JA-Ile JA_c->JA-Ile JAR1 MeJA MeJA JA_c->MeJA JMT JA-Ile_n JA-Ile JA-Ile->JA-Ile_n Transport COI1 COI1 JA-Ile_n->COI1 JAZ JAZ COI1->JAZ degradation MYC2 MYC2 JAZ->MYC2 Gene_Expression Gene_Expression MYC2->Gene_Expression activates

Caption: A simplified diagram of the jasmonate biosynthesis and signaling pathway.

Workflow for Jasmonate Extraction and Analysis

Caption: General workflow for the extraction and analysis of jasmonates from plant tissues.

References

  • Glauser, G., Grata, E., Dubugnon, L., Rudaz, S., Farmer, E. E., & Wolfender, J. L. (2008). Spatial and temporal dynamics of jasmonate synthesis and accumulation in Arabidopsis in response to wounding. Journal of Biological Chemistry, 283(24), 16400–16407. [Link]

  • Patkar, R. N., Benke, B. L., & Naqvi, N. I. (2020). Detection of Fungal Jasmonates by Liquid Chromatography Paired with Mass Spectrometry. Methods in Molecular Biology, 2085, 189–198. [Link]

  • Liu, X., Yang, Y., Xiao, L., & Wang, Y. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(23), 2555-2560. [Link]

  • Vadassery, J., Reichelt, M., Hause, B., & Mithöfer, A. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 47. [Link]

  • Tranbarger, T. J., Morcillo, F., Dussert, S., & Joët, T. (2025). The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM). Methods in Molecular Biology, 2916, 25-38. [Link]

  • Zhang, C., Li, J., & Chen, G. (2008). Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants. Phytochemical Analysis, 19(6), 554-561. [Link]

  • Li, J., Wang, H., & Chen, G. (2014). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. The Scientific World Journal, 2014, 891240. [Link]

  • Saha, S., & Ghosh, M. (2011). Separation and Quantitation of Jasmonic Acid Using HPTLC. Journal of Liquid Chromatography & Related Technologies, 34(13), 1185-1193. [Link]

  • de Oliveira, J. G., & de Oliveira, V. M. (2014). Bioproduction and extraction of jasmonates. Revista Colombiana de Biotecnología, 16(2), 146-152. [Link]

  • Boughton, B. A., & Roessner, U. (2015). A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS. Metabolomics, 11(5), 1346-1359. [Link]

  • Sharma, A., Kumar, V., Shahzad, B., Ramakrishnan, M., Singh, J., & Sidhu, G. P. (2019). Jasmonic Acid Seed Treatment Stimulates Insecticide Detoxification in Brassica juncea L. Frontiers in Plant Science, 10, 809. [Link]

  • Zhang, C., Li, J., & Chen, G. (2008). Study on the extraction, purification and quantification of Jasmonic acid, abscisic acid and indole-3-acetic acid in plants. Phytochemical Analysis, 19(6), 554-561. [Link]

  • Khan, M. I. R., Trivellini, A., & Ferrante, A. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 13, 989212. [Link]

  • Liu, X., Yang, Y., Xiao, L., & Wang, Y. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Semantic Scholar. [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Scholz, S. S., Reichelt, M., Vadassery, J., & Mithöfer, A. (2018). A Holistic Approach to Analyze Systemic Jasmonate Accumulation in Individual Leaves of Arabidopsis Rosettes Upon Wounding. Frontiers in Plant Science, 9, 1599. [Link]

  • Tang, L., Chen, J., & Li, X. (2022). Prohydrojasmonate–silicon synergy enhances cadmium detoxification and stress tolerance in rice, Oryza sativa L. Frontiers in Plant Science, 13, 1069622. [Link]

Sources

Technical Support Center: Metabolic Profiling of JA-Ile and its Catabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of jasmonoyl-isoleucine (JA-Ile) and its catabolites. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of profiling these low-abundance, yet critically important, signaling molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you overcome common challenges and generate high-quality, reproducible data.

The analysis of JA-Ile and its catabolites is notoriously difficult due to their low endogenous concentrations, complex plant matrices, and the transient nature of their signaling cascades.[1][2] This guide provides a structured approach to troubleshooting common issues, answers frequently asked questions, and offers validated protocols to build your confidence and ensure the integrity of your results.

The JA-Ile Metabolic Pathway: A Quick Overview

Jasmonoyl-isoleucine (JA-Ile) is the bioactive form of the jasmonate hormone, playing a central role in plant defense and development.[3][4][5] Its activity is tightly regulated through a multi-step catabolic pathway, primarily involving hydroxylation and subsequent carboxylation. Understanding this pathway is crucial for interpreting metabolic profiles correctly. The key players are members of the CYP94 family of cytochromes P450.[5]

JA_Ile_Metabolic_Pathway cluster_0 Biosynthesis cluster_1 Catabolism / Deactivation JA Jasmonic Acid (JA) JAIle JA-Ile (Bioactive Hormone) JA->JAIle JAR1 Ile Isoleucine (Ile) Ile->JAIle OH_JAIle 12-OH-JA-Ile (Hydroxylated Catabolite) JAIle->OH_JAIle CYP94B3/B1 COOH_JAIle 12-COOH-JA-Ile (Carboxylated Catabolite) OH_JAIle->COOH_JAIle CYP94C1

Caption: The metabolic fate of JA-Ile from biosynthesis to catabolic deactivation.

Troubleshooting Guide: From Sample to Signal

This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered during the metabolic profiling of jasmonates.

Issue 1: I'm getting very low or no signal for my target analytes (JA-Ile, 12-OH-JA-Ile). What's going wrong?

This is the most frequent challenge, often stemming from a combination of factors related to the analyte's inherent low abundance and suboptimal sample handling.

Answer:

The core of the problem lies in preserving and efficiently extracting these unstable, low-concentration compounds from a complex biological matrix.[1][6] Let's break down the potential failure points:

  • Inefficient Metabolism Quenching: From the moment of collection, plant enzymes are active and can alter analyte concentrations.

    • The Fix: Immediate flash-freezing of tissue in liquid nitrogen is non-negotiable.[7] This halts all enzymatic activity instantly, preserving the metabolic snapshot at the time of collection. Store samples at -80°C until extraction.

  • Suboptimal Extraction: The choice of extraction solvent is critical for analyte recovery.

    • The Fix: A common and effective method is extraction with a methanol-based solvent.[8] A solution of 80% methanol is often used as it effectively solubilizes these acidic phytohormones while simultaneously precipitating a large portion of proteins and other macromolecules that can interfere with analysis.

  • Analyte Loss During Cleanup: Plant extracts are notoriously "dirty," containing pigments, lipids, and other compounds that cause significant matrix effects and ion suppression in the mass spectrometer.[1][6] A cleanup step is essential, but can also lead to analyte loss if not optimized.

    • The Fix: Solid-Phase Extraction (SPE) is the gold standard for cleanup. A mixed-mode SPE cartridge (combining reversed-phase and anion exchange) is highly effective for jasmonates.[9] This allows for the retention of acidic compounds like JA-Ile and its catabolites while washing away neutral and basic interferents.

  • The Critical Role of Internal Standards: Without an internal standard, you cannot distinguish between low analyte levels in your sample and poor recovery during sample preparation.

    • The Fix: You must use stable isotope-labeled internal standards (e.g., d2-JA-Ile) for accurate quantification.[10] These standards should be added at the very beginning of the extraction process. They behave chemically identically to the endogenous analytes through extraction and cleanup but are distinguished by the mass spectrometer. This allows you to correct for any sample loss and matrix effects, providing trustworthy quantification.

Issue 2: My chromatographic peaks are broad, tailing, or co-eluting. How can I improve my separation?

Answer:

Poor chromatography is a common issue that directly impacts sensitivity and accuracy. The complex nature of plant extracts requires a robust and well-optimized liquid chromatography (LC) method.

  • Column Choice: Not all C18 columns are created equal.

    • The Fix: Use a high-quality, end-capped C18 column with a small particle size (e.g., ≤1.8 µm) for high-resolution separations, often used in UPLC systems.[11] This provides the necessary resolving power to separate JA-Ile from its isomers and other interfering compounds.

  • Mobile Phase pH: The pH of your mobile phase is critical for controlling the retention and peak shape of acidic analytes like jasmonates.

    • The Fix: Add a small amount of an acidifier, typically 0.1% formic acid, to both mobile phases (water and acetonitrile/methanol). This ensures that the carboxyl groups on the jasmonates are protonated, leading to better retention on the reversed-phase column and sharper, more symmetrical peaks.

  • Gradient Optimization: A generic gradient may not be sufficient to resolve all catabolites.

    • The Fix: Start with a shallow gradient to resolve early-eluting, more polar compounds like 12-COOH-JA-Ile. A typical gradient might run from 5-10% organic solvent to 95% over 10-15 minutes. This extended gradient provides the necessary separation for closely related structures.

Issue 3: My quantification is inconsistent across replicates. Why is my reproducibility so poor?

Answer:

Poor reproducibility is a clear sign of uncontrolled variables in your workflow. The most likely culprits are inconsistent extraction efficiency and variable matrix effects between samples.

  • Inconsistent Extraction: Manual extraction procedures can introduce variability.

    • The Fix: Ensure your tissue homogenization is thorough and consistent for every sample. Use a bead-beater or similar automated homogenizer for best results. Also, ensure the ratio of tissue weight to extraction solvent is kept constant.

  • Variable Matrix Effects: The composition of interfering compounds can vary significantly from one sample to another, leading to differential ion suppression.[1]

    • The Fix: This is where internal standards are indispensable. As mentioned before, stable isotope-labeled internal standards co-elute with the target analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the endogenous analyte to its internal standard, you effectively normalize for these variations, leading to highly reproducible quantification.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key catabolites of JA-Ile I should be monitoring?

The primary catabolic pathway involves sequential oxidation. You should prioritize monitoring 12-OH-JA-Ile (the hydroxylated intermediate) and 12-COOH-JA-Ile (the carboxylated, and generally considered inactive, final product).[12][13][14] Measuring the ratios of these compounds to the active JA-Ile provides a dynamic view of hormone turnover.

Q2: How much plant tissue do I need for a reliable analysis?

Thanks to the sensitivity of modern LC-MS/MS systems, you can often get reliable data from as little as 20-50 mg of fresh weight tissue.[9] However, starting with 100-200 mg provides a good safety margin, especially if you expect very low concentrations.[7]

Q3: What are the best mass spectrometry settings for jasmonate analysis?

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the acidic jasmonates, as they readily deprotonate to form [M-H]⁻ ions.[12] However, some derivatives or adducts may be detected in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification due to its superior sensitivity and selectivity.

  • Key MRM Transitions: You will need to optimize these on your specific instrument, but typical transitions are provided in the table below.

Q4: How do I validate that my extraction and analytical method is working?

Method validation involves several key experiments:

  • Spike-Recovery: Add a known amount of analytical standard to a blank matrix (a sample extract known to contain no jasmonates) and perform the full extraction and analysis. Your recovery should ideally be between 80-120%.

  • Linearity and Limits of Quantification (LOQ): Create a calibration curve using analytical standards to determine the concentration range over which your method is linear and to establish the lowest concentration you can reliably quantify.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations multiple times to assess the reproducibility (precision) and how close your measurements are to the true value (accuracy).

Data & Protocols

Table 1: Typical UPLC-MS/MS Parameters for JA-Ile and its Catabolites (Negative Ion Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)
Jasmonic Acid (JA)209.159.015-25
JA-Isoleucine (JA-Ile)322.2130.110-20
12-OH-JA-Ile338.2130.112-22
12-COOH-JA-Ile352.2130.115-25

Note: These values are illustrative and must be optimized on your specific instrument. The product ion m/z 130.1 corresponds to the isoleucine moiety, which is a common fragment for the conjugates.[12]

Experimental Workflow for Jasmonate Profiling

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Sample Collection (Flash freeze in liquid N2) B 2. Homogenization (Add internal standards) A->B C 3. Extraction (e.g., 80% Methanol) B->C D 4. Purification (Solid-Phase Extraction) C->D E 5. Evaporation & Reconstitution D->E F 6. UPLC-MS/MS Analysis E->F G 7. Peak Integration F->G H 8. Quantification (Ratio to Internal Standard) G->H I 9. Statistical Analysis H->I

Caption: A typical end-to-end workflow for the metabolic profiling of jasmonates.

Protocol 1: Jasmonate Extraction and SPE Purification

Materials:

  • Plant tissue (100 mg fresh weight)

  • 2 mL screw-cap tubes with ceramic beads

  • Extraction Solvent: 80% Methanol, 19% Water, 1% Acetic Acid

  • Internal Standard (IS) solution (e.g., a mix of d2-JA, d2-JA-Ile, etc. at 10 ng/mL)

  • Mixed-Mode SPE Cartridges (e.g., Oasis MAX or similar)

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade)

Procedure:

  • Homogenization: Place 100 mg of frozen plant tissue into a pre-chilled 2 mL tube with beads.

  • Extraction: Add 1 mL of cold Extraction Solvent and 20 µL of the IS solution. Immediately homogenize using a bead beater for 2 cycles of 45 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute the supernatant with 1 mL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove highly polar impurities.

  • Elution: Elute the jasmonates with 1 mL of 80% methanol containing 1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 12.0 min: 95% B

    • 14.0 min: 95% B

    • 14.1 min: 10% B

    • 16.0 min: 10% B

MS Conditions:

  • Ionization: ESI Negative

  • Capillary Voltage: 2.5-3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Use values from Table 1, optimized for your instrument.

References

  • Balcke, G. et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 47. [Link]

  • Heitz, T. et al. (2019). Characterization of Jasmonoyl-Isoleucine (JA-Ile) Hormonal Catabolic Pathways in Rice upon Wounding and Salt Stress. International Journal of Molecular Sciences, 20(13), 3149. [Link]

  • Kim, J. et al. (2006). Time-course metabolic profiling in Arabidopsis thaliana cell cultures after salt stress treatment. Journal of Experimental Botany, 57(12), 2959-2974. [Link]

  • Kojima, M. et al. (2009). Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry. Plant Physiology, 150(3), 1214-1225. [Link]

  • Vrobel, L., & Tarkowski, P. (2023). Can plant hormonomics be built on simple analysis? A review. Plant Methods, 19(1), 107. [Link]

  • Poudel, A. et al. (2019). and pathway-specific impacts of impaired jasmonoyl-isoleucine (JA-Ile) catabolism on defense signaling and biotic stress resistance in Arabidopsis. bioRxiv. [Link]

  • Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 68(6), 1303-1321. [Link]

  • Zhang, L. et al. (2021). Metabolism, signaling, and transport of jasmonates. Journal of Integrative Plant Biology, 63(10), 1649-1671. [Link]

  • Howe, G. A., & Schaller, A. (2012). Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine. Frontiers in Plant Science, 3, 70. [Link]

  • Pineda, M. et al. (2016). Dynamics of Jasmonate Metabolism upon Flowering and across Leaf Stress Responses in Arabidopsis thaliana. Molecules, 21(8), 1056. [Link]

  • Wang, L. et al. (2011). Detection method of jasmonic acid and methyl jasmonate in trace plant fresh sample.
  • Wang, T. J. et al. (2008). Metabolic profiling of the human response to a glucose challenge reveals distinct axes of insulin sensitivity. Molecular Systems Biology, 4, 212. [Link]

  • Jaillais, Y., & Chory, J. (2010). Unraveling the paradoxes of plant hormone signaling integration. Nature Structural & Molecular Biology, 17(6), 642-645. [Link]

  • MDPI. (n.d.). Special Issue: Plant Hormone Signaling. [Link]

Sources

Technical Support Center: Ensuring the Purity of Synthetic (-)-JA-L-Ile Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and purity of their this compound standards. Given that the biological activity of jasmonate signaling is highly stereospecific, maintaining the purity of your standards is paramount for obtaining accurate and reproducible experimental results.

This resource provides in-depth answers to frequently asked questions, a practical troubleshooting guide for common analytical issues, and detailed protocols for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stereochemical purity so important?

A1: (-)-Jasmonoyl-L-isoleucine is a stereoisomer of the plant hormone jasmonoyl-L-isoleucine (JA-Ile). JA-Ile is a key signaling molecule that regulates a wide range of plant defense and developmental processes. The biological activity of JA-Ile is highly dependent on its stereochemistry. The biologically active form is (+)-7-iso-JA-L-Ile, which binds to the COI1 receptor to initiate the signaling cascade. In contrast, this compound is considered to be biologically inactive[1][2]. Therefore, the presence of even small amounts of the (+)-7-iso-JA-L-Ile epimer as an impurity in a this compound standard can lead to false-positive results in bioassays.

Q2: What are the most common impurities in synthetic this compound standards?

A2: The most critical impurity is the biologically active epimer, (+)-7-iso-JA-L-Ile . This can form during synthesis or through epimerization of this compound during storage and handling, a process that can be influenced by pH[2]. Other potential impurities include:

  • Degradation products: These are primarily formed through oxidation of the pentenyl side chain. The major catabolic pathway in plants involves hydroxylation to 12-OH-JA-Ile, followed by oxidation to 12-COOH-JA-Ile. While less likely to be significant in a synthetic standard, these can arise from improper storage.

  • Other JA-amino acid conjugates: If the synthesis is not specific, conjugates with other amino acids present as impurities in the L-isoleucine starting material could be formed.

  • Residual solvents and reagents from the synthesis and purification process.

Q3: How should I store my this compound standard to ensure its stability?

A3: Proper storage is crucial to prevent degradation and epimerization. Based on supplier recommendations and general best practices for chemical standards, the following storage conditions are advised:

FormatStorage TemperatureDurationNotes
Solid Room TemperatureUp to 3 yearsKeep in a tightly sealed vial, protected from light and moisture.
In Solvent -20°CUp to 1 yearAliquot into smaller volumes to avoid repeated freeze-thaw cycles.
In Solvent -80°CUp to 2 yearsPreferred for long-term storage of stock solutions.

Source: [1]

For solutions, it is best to prepare fresh dilutions for experiments from a frozen stock solution. When preparing to use a frozen stock, allow the vial to equilibrate to room temperature for at least an hour before opening to minimize condensation inside the vial[3].

Q4: What is the best solvent for preparing stock solutions of this compound?

A4: this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the requirements of your specific application. For cell-based assays, ensure that the final concentration of the organic solvent is not toxic to the cells. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it further with aqueous buffers or culture media for your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the analysis and use of this compound standards.

Observed Problem Potential Cause Recommended Solution
Unexpected biological activity from this compound standard. The standard is likely contaminated with the active epimer, (+)-7-iso-JA-L-Ile.1. Perform chiral HPLC analysis to determine the stereoisomeric purity of your standard (see Protocol 1). 2. If significant contamination is confirmed, acquire a new, high-purity standard from a reputable supplier.
Multiple peaks observed in a standard reverse-phase HPLC analysis. 1. Presence of stereoisomers that are partially resolved. 2. Degradation of the standard into more polar products (e.g., 12-OH-JA-Ile). 3. Impurities from the synthesis.1. Use a chiral HPLC method for definitive identification of stereoisomers. 2. Analyze the sample by LC-MS/MS to identify the molecular weights of the impurity peaks and compare them to known degradation products. 3. If the standard is old or has been improperly stored, it is best to replace it.
Inconsistent results between different batches of the standard. 1. Variation in the stereoisomeric purity between batches. 2. Different levels of degradation or other impurities.1. Always verify the purity of a new batch of standard using the analytical methods described in this guide before use in critical experiments. 2. Request a certificate of analysis from the supplier that specifies the stereoisomeric purity.
Loss of compound during sample preparation or analysis. Adsorption to plasticware or glassware.1. Use silanized glassware or low-adsorption polypropylene tubes. 2. Minimize the number of transfer steps.

Analytical Protocols and Workflows

Workflow for Purity Verification of this compound Standard

Purity_Verification_Workflow cluster_0 Initial Standard Handling cluster_1 Purity Assessment cluster_2 Data Interpretation & Decision Standard Receive this compound Standard Store Store Appropriately Standard->Store Prepare_Stock Prepare Stock Solution Store->Prepare_Stock Chiral_HPLC Chiral HPLC-UV/MS (Protocol 1) Prepare_Stock->Chiral_HPLC Primary Check RP_HPLC_MS RP-HPLC-MS/MS (Protocol 2) Prepare_Stock->RP_HPLC_MS Secondary Check NMR_Analysis NMR Spectroscopy (Protocol 3) Prepare_Stock->NMR_Analysis Structural Confirmation Assess_Purity Assess Stereoisomeric and Chemical Purity Chiral_HPLC->Assess_Purity RP_HPLC_MS->Assess_Purity NMR_Analysis->Assess_Purity Decision Standard is Fit for Use? Assess_Purity->Decision Use_Standard Proceed with Experiments Decision->Use_Standard Yes Discard_Standard Discard or Purify Standard Decision->Discard_Standard No

Caption: Workflow for verifying the purity of a new this compound standard.

Protocol 1: Chiral HPLC for Stereoisomer Separation

Recommended Starting Conditions (Method Development):

  • Column: A polysaccharide-based chiral column such as Chiralpak® IA, IB, or IC.

  • Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%). The ratio of the alcoholic modifier will need to be optimized to achieve separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.

  • Elution Order: The elution order of the stereoisomers will depend on the specific chiral stationary phase and mobile phase used and must be determined empirically using reference standards if available.

Note: The development of a robust chiral separation method can be complex. Collaboration with an analytical chemist experienced in chiral separations is recommended if this is not a routine technique in your lab.

Protocol 2: Reverse-Phase HPLC-MS/MS for General Purity and Degradation Product Analysis

This method is suitable for assessing the overall chemical purity and identifying potential degradation products.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5-95% B over 10-15 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Detection: Mass spectrometry (electrospray ionization in negative mode is typically used for jasmonates).

    • Full Scan: m/z 100-500 to detect any unexpected ions.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):

      • This compound: Monitor the transition for the deprotonated molecule [M-H]⁻ at m/z 322.2.

      • 12-OH-JA-Ile: Monitor for [M-H]⁻ at m/z 338.2.

      • 12-COOH-JA-Ile: Monitor for [M-H]⁻ at m/z 352.2.

The fragmentation pattern in MS/MS can provide structural information. For JA-Ile, characteristic fragments arise from the loss of water and cleavage of the amide bond. While MS/MS may not easily distinguish between stereoisomers, significant differences in the ratios of fragment ions have been reported for some stereoisomers and can be an indicator of impurity if the pattern deviates from a pure standard[7].

Protocol 3: NMR Spectroscopy for Structural Confirmation

NMR is a powerful tool for confirming the overall structure of the this compound standard.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, MeOD).

  • Experiments:

    • ¹H NMR: Will confirm the presence of all expected proton signals. The chemical shifts of protons adjacent to the chiral centers will be sensitive to the stereochemistry.

    • ¹³C NMR: Will confirm the presence of all expected carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): Can be used for complete assignment of the structure and to identify any structural impurities.

While obtaining distinct spectra for enantiomers in a standard NMR experiment is not possible without a chiral shift reagent, comparing the spectrum of your standard to a published, validated spectrum of pure this compound can help identify impurities. Differences in chemical shifts, particularly for protons near the chiral centers of the cyclopentanone ring and the isoleucine moiety, can indicate the presence of diastereomers like (+)-7-iso-JA-L-Ile.

Understanding the Stereochemistry and Potential for Epimerization

The interconversion between the inactive this compound and the active (+)-7-iso-JA-L-Ile is a critical consideration. This epimerization at the C7 position of the jasmonic acid moiety can be influenced by pH[2].

Epimerization Inactive This compound (Inactive) Active (+)-7-iso-JA-L-Ile (Active) Inactive->Active Epimerization (e.g., pH changes)

Caption: Epimerization between inactive and active forms of JA-L-Ile.

To minimize the risk of epimerization in your standard:

  • Avoid exposure to strongly basic or acidic conditions unless required for a specific experimental step.

  • When preparing solutions, use buffers that are close to neutral pH if possible.

  • Analyze your standard periodically, especially if it has been stored for a long time or subjected to non-ideal conditions, to check for the presence of the active epimer.

By following the guidelines and protocols in this technical support center, you can be more confident in the purity of your this compound standards, leading to more reliable and reproducible research outcomes.

References

  • Fonseca, S., Chini, A., Hamberg, M., Adie, B., Porzel, A., Kramell, R., Miersch, O., Wasternack, C., & Solano, R. (2009). (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate. Nature chemical biology, 5(5), 344–350. Available from: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Kanojiya, S., Singh, S., Singh, M., & Shanker, K. (2008). Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry. Journal of mass spectrometry : JMS, 43(10), 1413–1420. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Hamada, K., Abe, T., & Fukushima, T. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. International journal of molecular sciences, 24(21), 15899. Available from: [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021–1058. Available from: [Link]

  • MDPI. (2023). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. Available from: [Link]

  • MDPI. (2022). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. Available from: [Link]

  • MDPI. (2018). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. Available from: [Link]

  • MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International journal of peptide and protein research, 53(3), 322–328. Available from: [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Available from: [Link]

  • ResearchGate. (2022). 1H NMR spectra of L-isoleucine, Ile:CB[6] mixture in the molar ratio... Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • MDPI. (2023). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available from: [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Available from: [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available from: [Link]

  • MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available from: [Link]

  • PubMed. (2000). Prevention of proteolysis in cold-stored rat liver by addition of amino acids to the preservation solution. Available from: [Link]

  • Chiral Technologies. (2020). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • PubMed. (2009). (+)-7-iso-Jasmonoyl-L-isoleucine Is the Endogenous Bioactive Jasmonate. Available from: [Link]

  • PubMed. (2023). (3R,7S)-12-Hydroxy-jasmonoyl-l-isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Inactivity of Pure (-)-JA-L-Ile

Author: BenchChem Technical Support Team. Date: February 2026

The Principle of Stereospecificity in Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived hormones that are central to a plant's ability to respond to biotic and abiotic stresses and to regulate developmental processes such as pollen maturation and root growth.[1][2][3] The biological activity of JAs is exquisitely controlled, not just by their chemical structure, but by their stereochemistry. The bioactive form that triggers the signaling cascade is (+)-7-iso-jasmonoyl-L-isoleucine [(+)-7-iso-JA-L-Ile].[4][5][6] Its stereoisomer, (-)-JA-L-Ile, is hypothesized to be inactive.

The core of JA perception lies in the co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a family of transcriptional repressors known as JASMONATE-ZIM DOMAIN (JAZ) proteins .[7][8][9][10][11] In the absence of a signal, JAZ proteins bind to and inhibit transcription factors like MYC2, keeping JA-responsive genes switched off.[12][13][14]

The bioactive ligand, (+)-7-iso-JA-L-Ile, functions as a "molecular glue," inducing a conformational change in COI1 that promotes its binding to a degron motif in the JAZ protein.[7][9][13][15] This event triggers the SCFCOI1 E3 ubiquitin ligase complex to polyubiquitinate the JAZ repressor, targeting it for degradation by the 26S proteasome.[7][14][16][17] The removal of the JAZ repressor liberates the transcription factor, which can then activate the expression of a cascade of defense and developmental genes.[12][18]

This guide outlines the necessary experiments to prove that this compound cannot act as this molecular glue and is, therefore, biologically inert.

Jasmonate_Signaling cluster_nucleus Nucleus cluster_complex Hormone-Receptor Complex JA_Ile (+)-7-iso-JA-L-Ile COI1 COI1 JA_Ile->COI1 binds point1 JA_Ile->point1 SCF SCF Complex COI1->SCF part of JAZ JAZ Repressor SCF->JAZ Ubiquitinates MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome Degraded JAZ->point1 JA_Genes JA-Responsive Genes MYC2->JA_Genes activates point1->COI1 'Molecular Glue' point2

Caption: The Jasmonate Signaling Pathway.

A Multi-Tiered Experimental Strategy for Inactivity Validation

To build an irrefutable case for the biological inactivity of this compound, we propose a three-tiered validation approach. This strategy moves from the direct molecular interaction at the receptor level to cellular and, finally, whole-organism physiological and transcriptional responses. A lack of activity at each tier provides compounding evidence of inertness.

  • Tier 1: Molecular Interaction Assay. Directly tests the ability of this compound to mediate the physical interaction between the COI1 receptor and its JAZ target.

  • Tier 2: Physiological Bioassay. Examines a classic, whole-organism response known to be strictly dependent on the JA signaling pathway.

  • Tier 3: Gene Expression Analysis. Quantifies the transcriptional output of the pathway, providing a sensitive and direct measure of signal transduction.

Experimental Protocols & Comparative Data

Tier 1: Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

Causality: The Y2H system is a powerful in vivo method to test for a direct protein-protein interaction.[19][20] Its application here is foundational: if this compound cannot promote the initial binding of COI1 to JAZ, no downstream signaling can occur. This experiment directly assesses the "molecular glue" hypothesis for the test compound.[21][22][23] We use (+)-7-iso-JA-L-Ile as a positive control to validate that the system is functional.

Step-by-Step Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of Arabidopsis thaliana COI1 into a pGBKT7 vector (or equivalent) to create a fusion with the GAL4 DNA-Binding Domain (BD-COI1).

    • Clone the full-length coding sequence of Arabidopsis thaliana JAZ1 into a pGADT7 vector (or equivalent) to create a fusion with the GAL4 Activation Domain (AD-JAZ1).

  • Yeast Transformation:

    • Co-transform the BD-COI1 and AD-JAZ1 plasmids into a suitable yeast strain (e.g., Y2H Gold).

    • Plate on double dropout (DDO) medium (SD/-Leu/-Trp) to select for yeast cells containing both plasmids.

  • Interaction Assay:

    • Grow a liquid culture of the co-transformed yeast.

    • Spot serial dilutions of the yeast culture onto quadruple dropout (QDO) medium (SD/-Leu/-Trp/-His/-Ade).

    • The QDO plates should be supplemented with one of the following:

      • Negative Control: 0.1% DMSO (Vehicle)

      • Positive Control: 50 µM (+)-7-iso-JA-L-Ile

      • Test Compound: 50 µM this compound

  • Incubation and Observation:

    • Incubate plates at 30°C for 3-5 days.

    • Growth on QDO plates indicates a positive protein-protein interaction, which activates the HIS3 and ADE2 reporter genes.

  • Quantitative Analysis (Optional but Recommended):

    • Perform a liquid β-galactosidase assay using ONPG or CPRG as a substrate to quantify the strength of the interaction, which corresponds to the activation of the lacZ reporter gene.

Comparative Data Summary (Expected Results):

Treatment CompoundConcentrationGrowth on QDO MediumRelative β-galactosidase ActivityInterpretation
DMSO (Vehicle)0.1%No Growth1.0 ± 0.2No interaction
(+)-7-iso-JA-L-Ile50 µM+++ (Robust Growth)15.4 ± 1.8Strong, ligand-dependent interaction
This compound 50 µM No Growth 1.1 ± 0.3 No interaction; biologically inactive
Tier 2: Arabidopsis thaliana Root Growth Inhibition Assay

Causality: Inhibition of primary root growth is a hallmark physiological response to jasmonate signaling and is entirely dependent on a functional COI1-JAZ pathway.[8] Mutants in this pathway, such as coi1, are insensitive to this effect.[24][25] Therefore, if this compound is inactive, it will fail to elicit this quantifiable, whole-organism response.

Step-by-Step Protocol:

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution.

    • Plate seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • Stratification and Germination:

    • Stratify plates at 4°C for 2 days in the dark to synchronize germination.

    • Transfer plates to a growth chamber (16h light/8h dark cycle, 22°C) and orient them vertically to allow roots to grow along the agar surface.

  • Seedling Transfer and Treatment:

    • After 4-5 days, transfer seedlings of uniform size to fresh MS plates supplemented with the test compounds:

      • Negative Control: 0.1% DMSO

      • Positive Control: 10 µM (+)-7-iso-JA-L-Ile

      • Test Compound: 10 µM this compound

  • Growth and Measurement:

    • Mark the position of the root tip at the time of transfer.

    • Return the plates to the growth chamber for an additional 5-7 days.

    • Scan the plates and measure the length of new root growth from the transfer mark using image analysis software (e.g., ImageJ).

Comparative Data Summary (Expected Results):

Treatment CompoundConcentrationAverage Root Growth (mm)% Inhibition vs. DMSOInterpretation
DMSO (Vehicle)0.1%45.2 ± 3.50%Normal Growth
(+)-7-iso-JA-L-Ile10 µM8.1 ± 1.282%Potent physiological activity
This compound 10 µM 44.5 ± 3.8 ~1.5% No significant physiological activity
Tier 3: qRT-PCR Analysis of JA-Responsive Genes

Causality: The activation of gene expression is the direct downstream output of the JA signaling cascade. By quantifying the mRNA levels of well-established JA marker genes, we can sensitively detect even low levels of pathway activation.[26][27] A failure of this compound to induce these genes provides strong molecular evidence of its inactivity.[18][28][29]

Step-by-Step Protocol:

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana (Col-0) seedlings in liquid MS medium for 10-12 days under sterile conditions.

    • Treat the liquid cultures with the compounds for 3 hours:

      • Negative Control: 0.1% DMSO

      • Positive Control: 50 µM (+)-7-iso-JA-L-Ile

      • Test Compound: 50 µM this compound

    • Harvest seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the tissue using a commercial kit or Trizol-based method.

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qPCR using SYBR Green master mix on a real-time PCR system.

    • Use primers for target genes known to be strongly induced by JA, such as VSP2 (VEGETATIVE STORAGE PROTEIN 2) and JAZ10 .

    • Use a stably expressed reference gene for normalization, such as ACTIN2 .

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and comparing all treatments to the DMSO control.

Comparative Data Summary (Expected Results):

Treatment CompoundTarget GeneRelative Fold Change (vs. DMSO)Interpretation
(+)-7-iso-JA-L-IleVSP2125.5 ± 15.3Strong induction
JAZ1088.2 ± 9.7Strong induction
This compound VSP2 1.3 ± 0.4 No significant induction
JAZ10 0.9 ± 0.2 No significant induction

Conclusion: A Consolidated View of Inactivity

The collective data from this three-tiered approach provides a scientifically rigorous and unambiguous validation of the biological inactivity of this compound.

  • At the molecular level (Y2H): this compound fails to promote the crucial protein-protein interaction between the COI1 receptor and its JAZ target.

  • At the physiological level (Root Growth): This molecular inertness translates to a complete lack of a classic, whole-organism jasmonate response.

  • At the transcriptional level (qRT-PCR): The compound is unable to induce the expression of downstream JA-responsive genes, confirming that the signaling cascade is not activated.

This comprehensive workflow not only validates the specific properties of this compound but also underscores the remarkable stereospecificity of the jasmonate signaling pathway. For researchers in drug discovery and crop protection, this level of validation is critical for distinguishing active agonists from inactive isomers, ensuring the precision of chemical biology tools and the efficacy of targeted agricultural solutions.

References

  • Chini, A., Fonseca, S., Fernández, G., Adie, B., Chico, J. M., Lorenzo, O., García-Casado, G., Solano, R. (2007). The JAZ family of repressors is the missing link in jasmonate signalling. Nature. [Link]

  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., Nomura, K., He, S. Y., Howe, G. A., & Browse, J. (2007). JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling. Nature. [Link]

  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences. [Link]

  • Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., Cheng, Z., Peng, W., Luo, H., Nan, F., Wang, Z., & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 protein is a jasmonate receptor. The Plant Cell. [Link]

  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., Kobayashi, Y., Hsu, F. F., Sharon, M., Browse, J., He, S. Y., Rizo, J., Howe, G. A., & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. Nature. [Link]

  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell. [Link]

  • Zeidler, M., Miersch, O., Strack, D., Wasternack, C., & Nick, P. (2004). The jasmonoyl-isoleucine receptor CORONATINE INSENSITIVE1 suppresses defense gene expression in Arabidopsis roots independently of its ligand. PubMed. [Link]

  • Staswick, P. E. (2008). The JAZ proteins link jasmonate perception with transcriptional changes. Plant Signaling & Behavior. [Link]

  • Yan, J., et al. (2009). The Arabidopsis coronatine insensitive 1 protein is a jasmonate receptor. ResearchGate. [Link]

  • Pieterse, C. M., van der Does, D., Zamioudis, C., Leon-Reyes, A., & Van Wees, S. C. (2012). Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria. Methods in Molecular Biology. [Link]

  • Sasaki, Y., Asamizu, E., Shibata, D., Nakamura, Y., Kaneko, T., Awai, K., Amagai, M., Kuwata, C., Tsugane, T., Masuda, T., Shimada, H., Takamiya, K., & Tabata, S. (2001). Monitoring of methyl jasmonate-responsive genes in Arabidopsis by cDNA macroarray. Plant Science. [Link]

  • Cusick, M. E., Klitgord, N., Vidal, M., & Hill, D. E. (2005). Mapping protein-protein interaction using high-throughput yeast 2-hybrid. Methods in Molecular Biology. [Link]

  • Ren, C., et al. (2018). Arabidopsis F-Box Protein CORONATINE INSENSITIVE1 Is Stabilized by SCFCOI1 and Degraded via the 26S Proteasome Pathway. The Plant Cell. [Link]

  • Pieterse, C. M. J., et al. (2012). Bioassays for Assessing Jasmonate-Dependent Defenses Triggered by Pathogens, Herbivorous Insects, or Beneficial Rhizobacteria. ResearchGate. [Link]

  • Miersch, O., et al. (1999). Stereoselective synthesis of 7-substituted jasmonic acid derivatives and investigation of their biological activity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Seo, J. S., Joo, J., Kim, M. J., Kim, Y. K., Nah, J., Park, J. M., Kim, J. K., Cheong, J. J., Lee, J. S., Kim, J., & Choi, Y. D. (2001). Jasmonic acid carboxyl methyltransferase: A key enzyme for jasmonate-regulated plant responses. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, C., et al. (2018). Identification of early jasmonate-responsive genes in Taxus × media cells by analyzing time series digital gene expression data. BMC Genomics. [Link]

  • Finley, R. L. Jr. (2003). Yeast Two-Hybrid Protocol. Finley Lab, Wayne State University. [Link]

  • Saito, H., et al. (2023). (3R,7S)‐12‐Hydroxy‐jasmonoyl‐l‐isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana. The Plant Journal. [Link]

  • Li, Y., et al. (2024). Genome-Wide Analysis and Expression Profiling of the JAZ Gene Family in Response to Abiotic Stress in Alfalfa. MDPI. [Link]

  • Kakei, H., & Hayashi, K. (2020). Recent Advances in Plant Chemical Biology of Jasmonates. International Journal of Molecular Sciences. [Link]

  • Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany. [Link]

  • Kim, H., & Nachury, M. V. (2014). A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome. Methods in Cell Biology. [Link]

  • Li, P., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. [Link]

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  • Miyamoto, K., et al. (2019). Facile preparation of optically active jasmonates and their biological activities in rice. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Carvajal, M., et al. (2011). New stereoisomeric derivatives of jasmonic acid generated by biotransformation with the fungus Gibberella fujikuroi affect the viability of human cancer cells. Electronic Journal of Biotechnology. [Link]

  • Lortzing, T., et al. (2016). The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. Plant and Cell Physiology. [Link]

  • Browse, J. (2005). The Jasmonate Signal Pathway. The Arabidopsis Book. [Link]

  • Koo, A. J., & Howe, G. A. (2012). Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine. Frontiers in Plant Science. [Link]

  • Poudel, A. N., et al. (2019). 12-Hydroxy-Jasmonoyl-l-Isoleucine Is an Active Jasmonate That Signals through CORONATINE INSENSITIVE 1 and Contributes to the Wound Response in Arabidopsis. Plant and Cell Physiology. [Link]

  • Howe, G. A., & Jander, G. (2008). Jasmonate signaling: a conserved mechanism of hormone sensing. Current Opinion in Plant Biology. [Link]

  • Lallemand, B., et al. (2019). Characterization of Jasmonoyl-Isoleucine (JA-Ile) Hormonal Catabolic Pathways in Rice upon Wounding and Salt Stress. International Journal of Molecular Sciences. [Link]

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A Senior Application Scientist's Guide to the Differential Effects of JA-Ile Stereoisomers on Gene Expression

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in plant biology and drug development, understanding the nuanced signaling of phytohormones is paramount. The jasmonate pathway, a critical regulator of plant defense and development, is a prime example of this complexity. The signaling molecule at the heart of this pathway, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), is not a single entity but exists as a family of stereoisomers. The specific three-dimensional arrangement of its atoms dictates its biological activity, profoundly influencing which genes are activated and to what extent.

This guide provides an in-depth comparison of the effects of JA-Ile stereoisomers on gene expression, grounded in the mechanism of receptor binding. We will explore the causality behind experimental designs aimed at dissecting these differences and provide robust, self-validating protocols for your own investigations.

The Stereochemical Gateway to Jasmonate Signaling

Jasmonic acid (JA) itself is not the primary signaling molecule. It must be conjugated to the amino acid L-isoleucine to form JA-Ile. This conjugation, catalyzed by the enzyme JAR1, creates two chiral centers on the cyclopentanone ring of the jasmonate moiety, leading to four possible stereoisomers. However, the biologically active form that is recognized with high affinity by the co-receptor complex, COI1-JAZ, is specifically (+)-7-iso-JA-L-Ile.[1] Its epimer at the C7 position, (-)-JA-L-Ile, exhibits significantly reduced or negligible activity.

This stereospecificity is the gatekeeper of the entire signaling cascade. The COI1 F-box protein, as part of an SCF E3 ubiquitin ligase complex, forms a binding pocket that perfectly accommodates the shape of (+)-7-iso-JA-L-Ile.[2][3] This binding event stabilizes the interaction between COI1 and its target proteins, the JASMONATE ZIM-DOMAIN (JAZ) transcriptional repressors.[4][5][6] This stabilized co-receptor complex then acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome.[7] The degradation of JAZ repressors liberates transcription factors, primarily MYC2 and its homologs, to activate the expression of hundreds of downstream JA-responsive genes.[8][9]

Because (-)-JA-Ile fits poorly into the COI1 binding pocket, it fails to efficiently promote the COI1-JAZ interaction. Consequently, JAZ repressors remain stable, and the downstream gene expression is not initiated, or only at a fraction of the level induced by the active isomer.

JA_Ile_Signaling_Pathway Fig. 1: JA-Ile Signaling Pathway cluster_nucleus Nucleus JA_Ile_plus (+)-JA-Ile COI1 SCF-COI1 Complex JA_Ile_plus->COI1 Binds strongly JA_Ile_minus (-)-JA-Ile JA_Ile_minus->COI1 Binds weakly/ No binding JAZ JAZ Repressor COI1->JAZ Recruits & Ubiquitinates MYC2 MYC2/3/4 TFs JAZ->MYC2 Proteasome 26S Proteasome JAZ->Proteasome Degradation DNA JA-Responsive Genes (e.g., JAZs, VSP2) MYC2->DNA Activates Transcription Repression Repression Activation Activation

Fig. 1: JA-Ile Signaling Pathway.

Comparative Analysis of Gene Expression

The differential binding affinity of JA-Ile stereoisomers to the COI1-JAZ co-receptor translates directly into distinct gene expression profiles. Treatment of plants with (+)-JA-Ile elicits a robust and rapid transcriptional reprogramming, whereas treatment with (-)-JA-Ile results in a significantly attenuated or non-existent response.[10]

A typical experiment using RNA-sequencing (RNA-seq) on Arabidopsis thaliana seedlings treated with each stereoisomer would reveal thousands of differentially expressed genes (DEGs) in the (+)-JA-Ile sample compared to a mock control, while the (-)-JA-Ile sample would show very few, if any, significant changes.

Table 1: Representative Gene Expression Changes in A. thaliana in Response to JA-Ile Stereoisomers

Gene LocusGene NameFunctionTypical Fold Change (+)-JA-Ile vs. MockTypical Fold Change (-)-JA-Ile vs. Mock
AT1G19180JAZ1JAZ Repressor Protein+50 to +150< +2 (Insignificant)
AT1G74950JAZ5JAZ Repressor Protein+40 to +100< +2 (Insignificant)
AT4G17880MYC2Master Transcription Factor+3 to +8< +1.5 (Insignificant)
AT5G22620VSP2Vegetative Storage Protein (Defense)+100 to +500< +3 (Insignificant)
AT3G45140LOX2Lipoxygenase (JA Biosynthesis)+20 to +60< +2 (Insignificant)
AT1G72520TAT3Tyrosine Aminotransferase (Defense)+15 to +40< +2 (Insignificant)

Note: The fold-change values are illustrative, based on typical results from RNA-seq experiments, and can vary based on experimental conditions such as concentration, time point, and tissue type.[11][12]

The data clearly indicates that genes involved in the negative feedback loop (JAZ genes), transcriptional activation (MYC2), and downstream defense responses (VSP2, TAT3) are strongly induced only by the active (+)-JA-Ile stereoisomer. This highlights the critical importance of using the correct, biologically active stereoisomer in experimental studies to elicit physiologically relevant responses.

Experimental Design and Protocols

To rigorously investigate the differential effects of JA-Ile stereoisomers, a well-controlled experiment integrating transcriptomics (RNA-seq) and targeted validation (qRT-PCR) is essential. This dual approach forms a self-validating system, where broad, genome-wide discoveries from RNA-seq are confirmed with high precision by qRT-PCR.

Experimental_Workflow Fig. 2: Experimental Workflow cluster_seq Transcriptomics Arm cluster_qpcr Validation Arm Start Plant Growth (A. thaliana, controlled environment) Treatment Hormone Treatment (Mock, (+)-JA-Ile, (-)-JA-Ile) n=3-4 biological replicates Start->Treatment Harvest Tissue Harvest & RNA Extraction Treatment->Harvest QC RNA Quality Control (Nanodrop, Bioanalyzer) Harvest->QC LibPrep RNA-Seq Library Preparation QC->LibPrep cDNA cDNA Synthesis QC->cDNA Sequencing Illumina Sequencing LibPrep->Sequencing DataAnalysis Bioinformatics Analysis (QC, Alignment, DEG Calling) Sequencing->DataAnalysis Result Validated Gene Expression Profile DataAnalysis->Result Identifies DEGs to validate qPCR qRT-PCR cDNA->qPCR Validation Relative Expression Analysis (2^-ΔΔCt Method) qPCR->Validation Validation->Result Confirms RNA-Seq data

Fig. 2: Experimental Workflow.
Part 1: Plant Growth and Treatment

The rationale for this step is to produce uniform biological material to minimize variation that is not due to the experimental treatment. Arabidopsis thaliana (Col-0 ecotype) is an excellent model due to its well-annotated genome and rapid life cycle.

  • Plant Growth: Grow A. thaliana seedlings on 0.5X Murashige and Skoog (MS) agar plates under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C). Using sterile liquid culture can also ensure uniform treatment application.

  • Stereoisomer Preparation: Prepare stock solutions of (+)-7-iso-JA-L-Ile and this compound (e.g., 10 mM in ethanol). The choice of a reputable supplier for stereochemically pure compounds is critical.[13]

  • Treatment Application: At a specific developmental stage (e.g., 10-day-old seedlings), apply the treatments. For liquid culture, add the hormone to the media to a final concentration (e.g., 10 µM). For plate-grown seedlings, spraying is an option, though less uniform. Include a mock treatment (containing the same concentration of ethanol as the hormone treatments).

  • Time Course: Harvest tissue at a time point known to capture the peak of early JA-responsive gene expression, typically 1-2 hours post-treatment.[12]

  • Replication: Use a minimum of three independent biological replicates for each treatment group to ensure statistical power.

Part 2: RNA-Seq and Bioinformatic Analysis

This part provides a global, unbiased view of the transcriptome.

  • RNA Extraction: Immediately freeze harvested tissue in liquid nitrogen. Extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • Quality Control (QC): Assess RNA concentration and purity (A260/A280 ratio) using a NanoDrop spectrophotometer. Verify RNA integrity (RIN > 8.0) using an Agilent Bioanalyzer. This step is crucial to avoid sequencing low-quality RNA.

  • Library Preparation and Sequencing: Prepare stranded mRNA-seq libraries (e.g., using Illumina TruSeq Stranded mRNA Library Prep Kit) to capture strand-specific information. Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate sufficient read depth (~20 million reads per sample).[14]

  • Bioinformatic Pipeline:

    • Read QC: Use FastQC to check the quality of raw sequencing reads.

    • Alignment: Align reads to the A. thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like STAR.

    • Read Counting: Quantify reads per gene using tools like featureCounts or HTSeq-count.

    • Differential Expression Analysis: Use DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between treatment groups (e.g., (+)-JA-Ile vs. Mock and (-)-JA-Ile vs. Mock). A false discovery rate (FDR) < 0.05 is a standard cutoff for significance.

Part 3: qRT-PCR Validation

This step validates the RNA-seq results for key genes of interest, confirming the differential expression patterns with a different technology. This is the "self-validating" component of the workflow.

  • Gene Selection: From the RNA-seq results, select 5-10 DEGs for validation. Include highly induced genes, moderately induced genes, and non-responsive genes.

  • Primer Design: Design gene-specific primers for qRT-PCR.

  • Reference Gene Selection: Crucially, select 2-3 stable reference genes whose expression does not change across your experimental conditions (e.g., ACTIN2, UBQ10). Validate their stability using tools like geNorm or NormFinder.[15][16]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-seq using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.[17] The results should correlate well with the fold-changes observed in the RNA-seq data.

Conclusion

References

  • Hu, Y., et al. (2017). Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones. MDPI. [Link]

  • Kallenbach, M., et al. (2018). The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature. PubMed Central. [Link]

  • Hickman, R., et al. (2017). Architecture and Dynamics of the Jasmonic Acid Gene Regulatory Network. PMC. [Link]

  • Pascual, M.B., et al. (2020). Effect of Methyl Jasmonate in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi. PubMed Central. [Link]

  • Ujiie, A., et al. (2021). Synthesis of 12-hydroxyjasmonoyl-L-isoleucine and its isomers and their biological activity against rice. PubMed. [Link]

  • Liu, N., et al. (2021). Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron. PubMed Central. [Link]

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  • Jimenez-Aleman, G.H., et al. (2015). Synthesis, structural characterization and biological activity of two diastereomeric JA-Ile macrolactones. PubMed. [Link]

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A Comparative Guide to (-)-JA-L-Ile and Other Jasmonate-Amino Acid Conjugates for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile) and other jasmonate (JA) amino acid conjugates. It is designed for researchers, scientists, and drug development professionals working in plant biology, chemical biology, and agricultural sciences. We will explore the nuances of their biosynthesis, receptor interactions, and biological activities, supported by experimental data and protocols to inform your research and development efforts.

Introduction: The Central Role of Amino Acid Conjugation in Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a plant's life, from growth and development to defense against pests and pathogens[1][2]. The core signaling pathway is not triggered by jasmonic acid itself, but by its active conjugate forms[3]. The conjugation of JA to an amino acid is a critical activation step, creating a molecule with high affinity for its receptor complex[4]. The most well-known and potent of these is this compound. However, the plant kingdom utilizes a suite of JA-amino acid conjugates, each with potentially distinct roles and activities. Understanding the differences between these conjugates is crucial for dissecting the fine-tuning of JA signaling and for designing novel agrochemicals or research tools.

Biosynthesis: The Path to Bioactive Conjugates

The journey from precursor to active hormone involves multiple enzymatic steps across different cellular compartments—chloroplasts, peroxisomes, and the cytoplasm[5][6]. The final and decisive step in creating the active signal is the conjugation of jasmonic acid to an amino acid, a reaction catalyzed by JAR1 (JASMONATE RESISTANT 1) and other related enzymes in the cytoplasm[3][5].

The JAR1 enzyme, a member of the GH3 family, adenylates JA in an ATP-dependent reaction, which is then condensed with an amino acid[7]. While JAR1 can conjugate JA to several amino acids in vitro, its kinetic preference is strongly for L-isoleucine[8]. This enzymatic specificity is a primary reason why JA-L-Ile is the most abundant and potent bioactive conjugate found in many plant species under stress[8][9]. However, other conjugates such as JA-L-Val, JA-L-Leu, JA-L-Met, and JA-L-Ala have also been identified as endogenous bioactive molecules, suggesting they play a role in modulating the JA response[8][10].

The COI1-JAZ Co-Receptor Complex: A Highly Specific Lock and Key

The perception of the jasmonate signal occurs through a sophisticated co-receptor system composed of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE-ZIM DOMAIN (JAZ) family of repressor proteins[11][12]. In the absence of the hormone, JAZ proteins bind to and repress transcription factors like MYC2, keeping JA-responsive genes switched off[1].

The binding of a bioactive JA-amino acid conjugate acts as a molecular glue, stabilizing the interaction between COI1 and the JAZ protein[1][13]. This event targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ligase complex and subsequent degradation by the 26S proteasome[12][14]. The removal of the JAZ repressor liberates the transcription factors, allowing for the expression of JA-responsive genes[15][16]. The stereochemistry of the JA moiety and the identity of the conjugated amino acid are critical for high-affinity binding to this co-receptor complex[9][17].

JA_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus JA Jasmonic Acid JAR1 JAR1 Enzyme JA->JAR1 Ile L-Isoleucine Ile->JAR1 JA_Ile This compound (Active Hormone) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 Binds & Stabilizes JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes JA-Responsive Genes MYC2->Genes Activates

Figure 1. Simplified JA signaling pathway.
Comparative Analysis of Receptor Binding and Bioactivity

The efficacy of a JA-amino acid conjugate is determined by its ability to promote the COI1-JAZ interaction. While this compound is the canonical ligand, other conjugates exhibit varying degrees of activity. The bacterial phytotoxin coronatine (COR), a structural mimic of (+)-7-iso-JA-L-Ile, is exceptionally potent, often used as a positive control in experiments, and is about 1,000-fold more active than JA-Ile in promoting the COI1-JAZ interaction in vitro[13].

Studies using coronafacic acid (CFA) conjugated to various amino acids as stable mimics for JA-conjugates have provided valuable quantitative data. Isothermal titration calorimetry (ITC) has been used to measure the binding affinity of these mimics to the Arabidopsis COI1 protein.

Conjugate (CFA-mimic)Binding Affinity (Kd) to AtCOI1 (µM)Relative Activity Notes
CFA-Ile 2.315 ± 0.182Highest affinity; considered the primary bioactive form.[8]
CFA-Leu 7.874 ± 0.762Moderate affinity and activity.[8]
CFA-Val 17.921 ± 2.342Lower affinity compared to Ile and Leu.[8]
CFA-Ala N/AShowed activity in promoting COI1-JAZ interaction.[8]
CFA-Met N/AShowed activity in promoting COI1-JAZ interaction.[8]
Table 1: Comparative binding affinities of CFA-amino acid conjugates to AtCOI1. Data sourced from Yan et al. (2016).[8]

These binding affinities correlate well with observed biological activities. For instance, in root growth inhibition assays, a classic measure of JA response, the order of potency generally follows Ile > Val > Leu[13][18][19]. Conjugates with small, nonpolar amino acids tend to be active, while those with polar or charged amino acids are typically inactive[8].

Experimental Protocols for Comparative Analysis

To empower your research, we provide standardized protocols for key assays used to compare the bioactivity of different JA-conjugates.

This bioassay provides a simple, quantitative measure of a compound's JA-like activity by assessing its effect on primary root elongation in seedlings.

Root_Growth_Assay_Workflow A 1. Seed Sterilization Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype). B 2. Plating Plate seeds on Murashige & Skoog (MS) agar medium in square Petri dishes. A->B C 3. Stratification Cold-treat at 4°C for 2-3 days in the dark to synchronize germination. B->C D 4. Germination Transfer plates to a growth chamber (e.g., 22°C, 16h light/8h dark) and grow vertically for 4-5 days. C->D E 5. Treatment Transfer Transfer seedlings to new MS plates containing the test compounds (JA-conjugates) or a solvent control (e.g., DMSO). D->E F 6. Incubation Incubate plates vertically in the growth chamber for an additional 3-5 days. E->F G 7. Measurement & Analysis Scan plates and measure the length of the primary root grown after transfer. Calculate the percentage of inhibition relative to the control. F->G

Figure 2. Workflow for a root growth inhibition assay.

Step-by-Step Methodology:

  • Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.

  • Plating: Suspend seeds in 0.1% sterile agar and plate them in a line on square Petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to break dormancy and synchronize germination.

  • Germination: Place the plates vertically in a controlled growth chamber (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Treatment: After 4-5 days, transfer seedlings of uniform size to fresh MS plates supplemented with various concentrations of the JA-amino acid conjugates to be tested (e.g., 0.1, 1, 10, 50 µM). Include a solvent-only plate as a negative control.

  • Growth Measurement: Return the plates to the growth chamber for another 3-5 days. Mark the position of the root tip at the time of transfer. After the incubation period, measure the length of new root growth from the mark.

  • Data Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the solvent control. Plot dose-response curves to determine the EC50 for each conjugate.

This biochemical assay directly tests the ability of a conjugate to promote the interaction between COI1 and a JAZ protein.

Step-by-Step Methodology:

  • Protein Expression: Express and purify recombinant COI1 (often as a fusion with an affinity tag like HA or Myc from plant cell extracts or insect cells) and a JAZ protein fragment containing the Jas motif (e.g., MBP-JAZ1-His) from E. coli.

  • Binding Reaction: Immobilize the purified MBP-JAZ1-His on amylose resin.

  • Treatment: Add the plant protein extract containing tagged COI1 to the resin in a binding buffer. Aliquot the mixture into separate tubes. Add the different JA-conjugates at desired concentrations (e.g., 0.01 to 100 µM) or a solvent control to each tube.

  • Incubation: Incubate the reactions with gentle rotation at 4°C for 1-2 hours to allow for protein interaction.

  • Washing: Wash the resin several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform an immunoblot (Western blot) using an antibody against the COI1 tag (e.g., anti-HA). The strength of the band corresponding to COI1 indicates the amount of COI1 that was "pulled down" by JAZ1, reflecting the strength of the interaction promoted by the specific conjugate. Coomassie blue staining can be used to verify equal loading of the JAZ protein[8][13].

Conclusion and Future Directions

The scientific consensus firmly establishes this compound as the principal bioactive jasmonate in many plants, exhibiting the highest affinity for the COI1-JAZ co-receptor and the most potent biological activity in canonical JA assays[9][10][17]. However, the discovery of other endogenous, active conjugates like JA-L-Val and JA-L-Leu reveals a more complex regulatory landscape[8]. These alternative conjugates, while generally less potent, may serve to fine-tune the JA response, perhaps acting in specific tissues, at different developmental stages, or in response to particular stresses.

For researchers and developers, this presents several key takeaways:

  • For Mechanistic Studies: When aiming to elicit a maximal, canonical JA response, this compound or its highly potent mimic, coronatine, are the compounds of choice.

  • For Specificity Studies: Investigating the differential effects of JA-Ile versus JA-Val or JA-Leu could uncover novel, specific branches of the JA signaling pathway.

  • For Agrochemical Development: The structural requirements for bioactivity—a cis-configured cyclopentanone ring and a small, nonpolar amino acid—provide a clear blueprint for designing novel, stable, and potent JA agonists[8][20].

Future research should focus on the spatiotemporal distribution of these different conjugates in vivo and the identification of specific COI1 paralogs or JAZ proteins that may exhibit preferential binding to non-isoleucine conjugates, further unraveling the sophisticated language of jasmonate signaling.

References

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  • Yan, J., et al. (2016). Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates. Plant Physiology. [Link]

  • Liao, X., et al. (2022). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. MDPI. [Link]

  • Li, Q., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. PubMed. [Link]

  • Turner, J. G., et al. (2002). The Jasmonate Signal Pathway. The Plant Cell. [Link]

  • Li, Q., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]

  • Hickman, R., et al. (2017). Evolution of jasmonate biosynthesis and signaling mechanisms. Journal of Experimental Botany. [Link]

  • Miersch, O., et al. (2010). Synthesis of JA and its amino acid-conjugate JA-Ile in plants and fungi. ResearchGate. [Link]

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A Comparative Guide to JA-Ile Isomer Activity Using a Root Growth Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of different jasmonoyl-isoleucine (JA-Ile) stereoisomers, utilizing the highly sensitive and quantitative root growth inhibition assay in Arabidopsis thaliana. We will delve into the mechanistic basis of differential isomer activity, provide a detailed experimental protocol, and present a framework for data interpretation. This document is intended for researchers in plant biology, chemical biology, and drug discovery who are investigating the jasmonate signaling pathway.

The Central Role of Stereochemistry in Jasmonate Signaling

The phytohormone jasmonate (JA) and its derivatives are pivotal regulators of a wide array of plant processes, including defense against pathogens and insects, as well as developmental programs.[1][2] The bioactive form of jasmonate is the amino acid conjugate, jasmonoyl-L-isoleucine (JA-Ile).[3] The perception of JA-Ile occurs through a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[4][5] This interaction leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome, thereby de-repressing transcription factors like MYC2 and initiating the expression of JA-responsive genes.[6]

Crucially, the biological activity of JA-Ile is highly dependent on its stereochemistry.[7] Of the four possible stereoisomers of JA-Ile, it has been demonstrated that (+)-7-iso-JA-L-Ile is the endogenous bioactive form, while its epimer, (-)-JA-L-Ile, is inactive.[8][9] This stereospecificity highlights the precise molecular recognition required for the activation of the jasmonate signaling cascade. The structural similarity of (+)-7-iso-JA-L-Ile to the phytotoxin coronatine, a potent mimic of JA-Ile, further underscores the importance of the correct spatial arrangement of the cyclopentanone ring side chains for effective binding to the COI1-JAZ co-receptor complex.[8][9][10]

The root growth inhibition assay serves as a robust and sensitive bioassay to functionally distinguish between the activities of these isomers. Jasmonate signaling is a well-established inhibitor of primary root growth, making this a quantifiable and physiologically relevant readout of pathway activation.[11][12]

Visualizing the Jasmonate Signaling Pathway

To understand the differential activity of JA-Ile isomers, it is essential to visualize their interaction with the core signaling machinery. The following diagram illustrates the canonical jasmonate signaling pathway and the pivotal role of the COI1-JAZ co-receptor.

Jasmonate_Signaling cluster_receptor COI1-JAZ Co-Receptor cluster_downstream Downstream Events COI1 COI1 SCF SCF Complex COI1->SCF Part of JAZ JAZ Repressor Ubiquitination JAZ Ubiquitination JAZ->Ubiquitination Targeted for MYC2 MYC2/3/4 (Transcription Factors) JAZ->MYC2 Represses SCF->Ubiquitination Mediates Active_JA_Ile (+)-7-iso-JA-L-Ile (Active) Active_JA_Ile->COI1 Binds Inactive_JA_Ile This compound (Inactive) Inactive_JA_Ile->COI1 No/Weak Binding Coronatine Coronatine (Potent Agonist) Coronatine->COI1 Strongly Binds Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Leads to Proteasome->JAZ Degrades JA_Response JA-Responsive Gene Expression (e.g., Root Growth Inhibition) MYC2->JA_Response Activates

Caption: Jasmonate signaling pathway highlighting ligand binding and downstream effects.

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol provides a step-by-step guide for comparing the activity of JA-Ile isomers.

3.1. Materials and Reagents

  • Arabidopsis thaliana seeds (e.g., Col-0 wild-type)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Potassium hydroxide (KOH)

  • Ethanol (95% and 70%)

  • Bleach (commercial, ~5% sodium hypochlorite)

  • Sterile distilled water

  • JA-Ile isomers: (+)-7-iso-JA-L-Ile and this compound

  • Coronatine (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Petri dishes (square or round)

  • Micropipettes and sterile tips

  • Laminar flow hood

  • Growth chamber or incubator with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

3.2. Experimental Workflow

Root_Growth_Assay_Workflow A 1. Seed Sterilization B 2. Plating and Stratification A->B C 3. Germination B->C D 4. Seedling Transfer C->D E 5. Treatment and Incubation D->E F 6. Imaging and Measurement E->F G 7. Data Analysis F->G

Caption: Workflow for the root growth inhibition assay.

3.3. Step-by-Step Methodology

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 50% bleach solution (with a drop of Tween-20) and vortex for 10 minutes.

    • Pellet the seeds and wash them five times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar solution.

  • Preparation of Growth Media:

    • Prepare MS medium (e.g., half-strength) with 1% sucrose and 0.8% agar.

    • Adjust the pH to 5.7 with KOH before autoclaving.

    • After autoclaving and cooling to ~50°C, add the sterile-filtered JA-Ile isomers or coronatine from concentrated stock solutions in DMSO. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%. Prepare a mock control plate with DMSO only.

    • Pour the media into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Plating and Germination:

    • Pipette the sterilized seeds onto the surface of MS agar plates.

    • Seal the plates with breathable tape.

    • For stratification, wrap the plates in aluminum foil and store them at 4°C for 2-4 days to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Seedling Transfer and Treatment:

    • After 4-5 days of growth, select seedlings with comparable root lengths.

    • Carefully transfer the seedlings to the treatment plates containing the different JA-Ile isomers, coronatine, or the mock control. Align the root tips along a marked line for easy measurement.

  • Incubation and Measurement:

    • Return the plates to the growth chamber and incubate them vertically to allow the roots to grow along the agar surface.

    • After a defined period (e.g., 5-7 days), remove the plates and scan or photograph them.

    • Use image analysis software to measure the length of the primary root from the root-shoot junction to the root tip.

3.4. Causality Behind Experimental Choices

  • Seed Sterilization: This is a critical step to prevent microbial contamination that can interfere with seedling growth and hormone responses.

  • Stratification: Cold treatment synchronizes seed germination, leading to a more uniform population of seedlings for the assay and reducing variability in the data.

  • Vertical Plate Orientation: Growing seedlings on vertically oriented plates forces the roots to grow along the surface of the agar, simplifying visualization and measurement.

  • Mock Control (DMSO): Including a solvent control is essential to ensure that any observed effects are due to the tested compounds and not the solvent itself.

  • Coronatine Positive Control: Coronatine is a highly potent agonist of the JA-Ile receptor and serves as a benchmark for maximal root growth inhibition.[6]

Data Presentation and Interpretation

The primary data output of this assay is the measurement of root length. The results should be presented in a clear, tabular format that allows for easy comparison between the different treatments.

Table 1: Comparative Root Growth Inhibition by JA-Ile Isomers and Coronatine

TreatmentConcentration (µM)Mean Root Length (mm) ± SD% Inhibition
Mock (0.1% DMSO)050.2 ± 4.50
This compound148.9 ± 5.12.6
1045.1 ± 4.810.2
5043.7 ± 5.312.9
(+)-7-iso-JA-L-Ile125.8 ± 3.948.6
1012.1 ± 2.875.9
508.3 ± 2.183.5
Coronatine0.115.4 ± 3.269.3
17.9 ± 1.984.3

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpretation of Results:

The data clearly demonstrates the differential activity of the JA-Ile isomers. The (+)-7-iso-JA-L-Ile isomer exhibits potent root growth inhibition, comparable to the positive control, coronatine. In contrast, the this compound isomer shows significantly weaker or negligible activity at the same concentrations. This is consistent with previous findings that (+)-7-iso-JA-L-Ile is the biologically active form that effectively binds to the COI1-JAZ co-receptor to initiate downstream signaling.[8][9] The dose-dependent response observed for the active compounds further validates the assay's sensitivity.

Conclusion and Future Directions

The root growth inhibition assay is a powerful and straightforward method for functionally characterizing the activity of JA-Ile isomers and other potential agonists or antagonists of the jasmonate signaling pathway. The stark difference in activity between (+)-7-iso-JA-L-Ile and this compound underscores the high degree of stereospecificity in hormone perception.

This assay can be extended to:

  • Screen for novel synthetic compounds that modulate jasmonate signaling.

  • Investigate the activity of other jasmonate derivatives and metabolites.[13]

  • Characterize the jasmonate response in different genetic backgrounds (e.g., mutants in the signaling pathway).

By providing a quantitative measure of in vivo biological activity, this assay serves as a valuable tool for researchers aiming to dissect the intricacies of jasmonate signaling and its role in plant biology.

References

  • Fonseca, S., Chini, A., Hamberg, M., Adie, B., Porzel, A., Kramell, R., Miersch, O., Wasternack, C., & Solano, R. (2009). (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate. Nature Chemical Biology, 5(5), 344-350. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058. [Link]

  • Chini, A., Fonseca, S., Fernández, G., Adie, B., Chico, J. M., Lorenzo, O., García-Casado, G., Unte, S., Fumanal, M., & Solano, R. (2007). The JAZ family of repressors is the missing link in jasmonate signalling. Nature, 448(7154), 666-671. [Link]

  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. [Link]

  • Song, S., Qi, T., Huang, H., Ren, Q., Wu, D., Chang, C., Peng, W., Liu, Y., Peng, J., & Xie, D. (2011). The Jasmonate-ZIM-domain proteins interact with the R2R3-MYB transcription factors MYB21 and MYB24 to control jasmonate-regulated stamen development in Arabidopsis. The Plant Cell, 23(3), 1000-1013. [Link]

  • Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., Cheng, Z., Peng, W., Luo, H., & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 protein is a jasmonate receptor. The Plant Cell, 21(8), 2220-2236. [Link]

  • Chen, Q., Sun, J., Zhai, Q., Zhou, W., Qi, L., Xu, L., & Wang, B. (2011). Jasmonate-regulated root growth inhibition and root hair elongation. Journal of Experimental Botany, 62(15), 5539-5550. [Link]

  • Añibarro-Galea, A., Gallego-Giraldo, L., & Morris, J. (2013). A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity. The Plant Journal, 67(5), 861-873. [Link]

  • Saito, H., Oikawa, T., Hamamoto, S., Ueda, M., & Sawa, S. (2023). (3R,7S)-12-Hydroxy-jasmonoyl-l-isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana. The Plant Journal, 114(4), 785-795. [Link]

  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., Nomura, K., He, S. Y., Howe, G. A., & Browse, J. (2007). JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling. Nature, 448(7154), 661-665. [Link]

Sources

A Comparative Guide to Stereoisomer Activity on JAZ Protein Degradation: Confirming the Inactivity of (-)-JA-L-Ile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The jasmonate (JA) signaling pathway is a critical component of plant defense and development, orchestrated by the hormone jasmonoyl-L-isoleucine (JA-Ile). This signaling is primarily mediated through the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The process is initiated when JA-Ile acts as a molecular glue, facilitating the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE 1 (COI1), a component of the SCFCOI1 E3 ubiquitin ligase complex.[1][2][3] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby activating downstream transcriptional responses.[2][4] However, the biological activity of JA-Ile is highly dependent on its stereochemistry. This guide provides a detailed comparison of the effects of different JA-L-Ile stereoisomers on JAZ degradation, with a focus on confirming the established inactivity of (-)-JA-L-Ile and highlighting the bioactivity of (+)-7-iso-JA-L-Ile.

The Critical Role of Stereochemistry in Jasmonate Signaling

The jasmonic acid molecule possesses two chiral centers, giving rise to four possible stereoisomers. Of these, (+)-7-iso-JA-L-Ile has been identified as the endogenous, bioactive form of the hormone.[5] Early research suggested that this compound was the active hormone, but subsequent, more detailed analyses revealed that the observed activity was due to contamination with small amounts of the highly active (+)-7-iso-JA-L-Ile epimer.[6][7] Pure this compound has been demonstrated to be inactive.[6][7] This stereospecificity is dictated by the ligand-binding pocket of the COI1 receptor, which forms a co-receptor complex with JAZ proteins to perceive the hormonal signal.[8][9] The structural arrangement of the side chains on the cyclopentanone ring of (+)-7-iso-JA-L-Ile allows for a precise fit within this pocket, a conformation that this compound cannot achieve, thus preventing the initiation of JAZ degradation.[6]

Visualizing the Signaling Pathway

The following diagram illustrates the core jasmonate signaling cascade, emphasizing the stereoisomer-dependent interaction that leads to JAZ protein degradation.

JA_Signaling_Pathway cluster_inactive Inactive Pathway cluster_active Active Pathway neg_JA_Ile This compound COI1_inactive COI1 neg_JA_Ile->COI1_inactive No Binding JAZ_stable JAZ Protein (Stable) MYC2_repressed MYC2 (Repressed) JAZ_stable->MYC2_repressed Represses Genes_off JA-responsive Genes (OFF) MYC2_repressed->Genes_off pos_JA_Ile (+)-7-iso-JA-L-Ile COI1_active COI1 pos_JA_Ile->COI1_active SCF SCF Complex COI1_active->SCF Forms Complex JAZ_degraded JAZ Protein (Degraded) Proteasome 26S Proteasome JAZ_degraded->Proteasome Degraded by MYC2_active MYC2 (Active) JAZ_degraded->MYC2_active Releases SCF->JAZ_degraded Ubiquitinates Genes_on JA-responsive Genes (ON) MYC2_active->Genes_on

Caption: Stereoisomer-dependent JA signaling pathway.

Experimental Confirmation of Differential Activity

To empirically validate the lack of this compound-induced JAZ degradation, two primary experimental approaches are employed: in vivo assays using plant protoplasts and in vitro degradation assays.

Comparative Performance Data

The following table summarizes the expected outcomes from comparative experiments, illustrating the stark difference in the bioactivity of the two stereoisomers.

Experimental Assay Treatment Expected Outcome Interpretation
In Vivo Protoplast Assay (+)-7-iso-JA-L-IleRapid decrease in JAZ-luciferase fusion protein signal.Active degradation of JAZ protein.
This compoundNo significant change in JAZ-luciferase fusion protein signal.No JAZ protein degradation.
Mock (DMSO)Stable JAZ-luciferase fusion protein signal.Baseline stability of JAZ protein.
In Vitro Degradation Assay (+)-7-iso-JA-L-IleDisappearance of JAZ protein band on Western blot.JAZ protein is degraded.
This compoundJAZ protein band remains stable.JAZ protein is not degraded.
No Ligand ControlJAZ protein band remains stable.Ligand is required for degradation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies to reproduce the experiments that confirm the differential activity of JA-L-Ile stereoisomers.

Protocol 1: In Vivo JAZ Degradation Assay in Arabidopsis Protoplasts

This assay allows for the real-time monitoring of JAZ protein stability within a cellular context.[10][11]

Workflow Diagram:

Protoplast_Assay_Workflow start Isolate Protoplasts from coi1 mutant Arabidopsis transfect Co-transfect with plasmids: 1. 35S::COI1 2. 35S::JAZ-LUC start->transfect incubate Incubate for 12-16 hours for protein expression transfect->incubate treat Aliquot and treat with: - (+)-7-iso-JA-L-Ile - this compound - Mock (DMSO) incubate->treat measure Measure Luciferase Activity at time points (0, 15, 30, 60 min) treat->measure analyze Analyze Data: Normalize to t=0 and compare decay curves measure->analyze end Conclusion on In Vivo JAZ Stability analyze->end

Caption: Workflow for in vivo JAZ degradation assay.

Step-by-Step Methodology:

  • Protoplast Isolation: Isolate mesophyll protoplasts from leaves of 4-week-old Arabidopsis thaliana plants that are null mutants for COI1 (e.g., coi1-1). This ensures that the observed effects are due to the exogenously supplied COI1.

  • Plasmid Constructs:

    • Effector: A plasmid containing the full-length COI1 cDNA under the control of a strong constitutive promoter (e.g., CaMV 35S).

    • Reporter: A plasmid containing a JAZ protein (e.g., JAZ1 or JAZ9) fused in-frame with a reporter enzyme like Firefly Luciferase (LUC), also driven by a 35S promoter.

  • Transfection: Co-transfect the isolated protoplasts with the COI1 effector and JAZ-LUC reporter plasmids using a polyethylene glycol (PEG)-mediated method.

  • Expression: Incubate the transfected protoplasts in darkness for 12-16 hours to allow for the expression of the COI1 and JAZ-LUC fusion proteins.

  • Treatment:

    • Prepare stock solutions of chemically synthesized and purified (+)-7-iso-JA-L-Ile and this compound in DMSO.

    • Aliquot the protoplast suspension. Treat the aliquots with a final concentration of 50 µM of each stereoisomer. Include a mock treatment with an equivalent volume of DMSO as a negative control.

  • Data Acquisition: Immediately after treatment (t=0) and at subsequent time points (e.g., 15, 30, 60 minutes), lyse the protoplasts and measure luciferase activity using a luminometer.

  • Analysis: For each treatment, normalize the luciferase activity at each time point to the activity at t=0. A rapid decrease in luminescence indicates degradation of the JAZ-LUC fusion protein.

Protocol 2: Cell-Free In Vitro JAZ Degradation Assay

This assay reconstitutes the core components of the JA signaling pathway to directly assess ligand-dependent JAZ degradation.

Workflow Diagram:

InVitro_Assay_Workflow start Prepare Components: - Recombinant His-COI1 - Recombinant GST-JAZ9 - Plant cell extract (source of E1, E2, Ub) assemble Assemble Reaction Mixtures in Tubes start->assemble add_ligands Add Ligands: - (+)-7-iso-JA-L-Ile - this compound - No Ligand Control assemble->add_ligands incubate Incubate at Room Temperature for 1-2 hours add_ligands->incubate stop_reaction Stop reaction with SDS-PAGE sample buffer incubate->stop_reaction analyze Analyze by SDS-PAGE and Western Blot with anti-GST antibody stop_reaction->analyze end Conclusion on In Vitro JAZ Degradation analyze->end

Caption: Workflow for in vitro JAZ degradation assay.

Step-by-Step Methodology:

  • Recombinant Protein Expression and Purification:

    • Express and purify recombinant COI1 (e.g., as a His-tag fusion) and a JAZ protein (e.g., JAZ9 as a GST-tag fusion) from E. coli.

  • Preparation of Cell Extract: Prepare a total protein extract from a plant cell culture (e.g., tobacco BY-2 or Arabidopsis) to serve as a source of E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the 26S proteasome.

  • Reaction Assembly: In a microcentrifuge tube, assemble the following components on ice:

    • Plant cell extract

    • Purified His-COI1

    • Purified GST-JAZ9

    • ATP regeneration system (ATP, creatine kinase, phosphocreatine)

    • Proteasome inhibitor (MG132) for negative control reactions.

  • Ligand Addition:

    • Add (+)-7-iso-JA-L-Ile, this compound (final concentration ~10 µM), or DMSO (no ligand control) to the respective reaction tubes.

  • Incubation: Incubate the reactions at room temperature for 1-2 hours to allow for ubiquitination and degradation.

  • Analysis: Stop the reactions by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE and perform a Western blot using an anti-GST antibody to detect the GST-JAZ9 protein. A diminished or absent band in the (+)-7-iso-JA-L-Ile lane compared to the this compound and no-ligand control lanes indicates successful degradation.

Conclusion

The experimental evidence, gathered through both in vivo and in vitro methodologies, unequivocally demonstrates that the jasmonate signaling pathway is exquisitely sensitive to the stereochemistry of its hormonal ligand, JA-L-Ile. The (+)-7-iso-JA-L-Ile stereoisomer is the potent, biologically active form that efficiently promotes the COI1-JAZ interaction, leading to the degradation of JAZ repressors and the activation of downstream defense and developmental pathways.[6][12][13][14] Conversely, the this compound stereoisomer is inactive and fails to induce JAZ degradation.[6][7] This strict stereospecificity of the COI1-JAZ co-receptor complex serves as a precise molecular switch, ensuring that the jasmonate signaling cascade is only activated by the correct hormonal signal. For researchers in drug development and crop improvement, understanding this structural basis of activity is paramount for the rational design of synthetic agonists or antagonists that can modulate plant responses with high specificity.

References

  • Fonseca, S., et al. (2009). (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate. Nature Chemical Biology, 5(5), 344-350. [Link]

  • Katsir, L., et al. (2008). The Corona Affects the Jasmonate-Binding Domain of the Jasmonate Receptor. The Plant Cell, 20(10), 2834-2846. [Link]

  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089-3100. [Link]

  • Chini, A., et al. (2007). The JAZ family of repressors is the missing link in jasmonate signalling. Nature, 448(7154), 666-671. [Link]

  • Thines, B., et al. (2007). JAZ repressor proteins are targets of the SCFCOI1 complex during jasmonate signalling. Nature, 448(7154), 661-665. [Link]

  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405. [Link]

  • Monte, I., et al. (2018). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 115(49), E11615-E11624. [Link]

  • Luo, J., et al. (2019). Reconstitution of the Jasmonate Signaling Pathway in Plant Protoplasts. Cells, 8(12), 1532. [Link]

  • Ueda, M., et al. (2023). Subtype-selective agonists of plant hormone co-receptor COI1-JAZs identified from the stereoisomers of coronatine. Communications Biology, 6(1), 325. [Link]

  • Takaoka, Y., et al. (2023). (3R,7S)-12-Hydroxy-jasmonoyl-l-isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana. The Plant Journal, 114(5), 999-1010. [Link]

  • Howe, G. A., & Jander, G. (2008). Catabolism and deactivation of the lipid-derived hormone jasmonoyl-isoleucine. Frontiers in Plant Science, 3, 86. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058. [Link]

Sources

A Researcher's Guide to Distinguishing the Effects of (-)-JA-L-Ile and its Precursor, Jasmonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in plant biology, agricultural science, and drug development, understanding the nuanced roles of signaling molecules is paramount. Within the intricate web of plant defense and development, the jasmonate family of hormones stands out for its critical functions. While jasmonic acid (JA) is often spoken of as the key player, it is, in fact, a precursor to the biologically active form, (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile). This guide provides an in-depth comparison of these two molecules, offering experimental frameworks to dissect their distinct and overlapping effects. Our focus is on providing not just protocols, but the scientific rationale behind them, ensuring that your experimental designs are both robust and insightful.

The Jasmonate Signaling Cascade: A Tale of Two Molecules

The central dogma of jasmonate signaling revolves around the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In the absence of a stimulus, JAZ proteins bind to and inhibit transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.[1] The binding of a hormonal ligand to the F-box protein CORONATINE INSENSITIVE 1 (COI1), a component of the SCFCOI1 ubiquitin E3 ligase complex, targets JAZ proteins for degradation by the 26S proteasome, thereby liberating the transcription factors to activate gene expression.[2]

Crucially, it is this compound, not JA, that acts as the high-affinity ligand for the COI1-JAZ co-receptor complex.[2] The conjugation of L-isoleucine to JA by the enzyme JASMONATE RESISTANT 1 (JAR1) is a critical activation step.[1] This molecular partnership is a cornerstone of jasmonate-mediated defense and developmental processes.

Jasmonate_Signaling_Pathway Figure 1: The core jasmonate signaling pathway. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 + L-Isoleucine JA_Ile This compound JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 Binds JAZ JAZ COI1->JAZ Forms co-receptor MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation Genes Jasmonate-Responsive Genes MYC2->Genes Activates Transcription

Caption: The core jasmonate signaling pathway.

A Comparative Analysis: this compound vs. Jasmonic Acid

While this compound is the primary activator of the COI1-JAZ signaling pathway, this does not render JA biologically inert. Evidence suggests that JA can have distinct roles, particularly in the regulation of certain metabolic pathways, independent of its conversion to the isoleucine conjugate. The following table summarizes the key differences between these two molecules.

Feature(-)-Jasmonoyl-L-Isoleucine (this compound)Jasmonic Acid (JA)
Role in Signaling The biologically active hormone; the primary ligand for the COI1-JAZ co-receptor.[2]A precursor to this compound; generally considered inactive in the core signaling pathway.[2]
Binding to COI1-JAZ High-affinity ligand, promotes the interaction between COI1 and JAZ proteins.[2]Does not promote the interaction between COI1 and JAZ proteins.[2]
Root Growth Inhibition Potent inhibitor of primary root growth.Less potent inhibitor of primary root growth.
Gene Expression Strong inducer of JAZ-dependent genes (e.g., VSP2).Weak or indirect inducer of JAZ-dependent genes.
Volatile Emission Less potent in eliciting the emission of certain volatiles (e.g., (E)-α-bergamotene).[3]A more potent elicitor of specific herbivore-induced volatiles.[3]

Experimental Workflows for Distinguishing Activities

To empirically dissect the differential effects of JA and this compound, a combination of genetic tools and targeted bioassays is essential. The following experimental workflow provides a robust framework for such an investigation.

Experimental_Workflow Figure 2: Experimental workflow for comparing JA and this compound. cluster_genotypes Plant Genotypes cluster_treatments Treatments cluster_assays Phenotypic and Molecular Assays WT Wild-Type (e.g., Col-0) Mock Mock (Control) WT->Mock JA_treat Jasmonic Acid (JA) WT->JA_treat JAIle_treat This compound WT->JAIle_treat jar1 jar1 mutant (impaired JA to JA-Ile conversion) jar1->Mock jar1->JA_treat jar1->JAIle_treat coi1 coi1 mutant (impaired JA-Ile perception) coi1->Mock coi1->JA_treat coi1->JAIle_treat Root_Assay Root Growth Inhibition Assay Mock->Root_Assay Gene_Expression Gene Expression Analysis (qPCR) Mock->Gene_Expression Volatile_Analysis Volatile Compound Analysis (GC-MS) Mock->Volatile_Analysis JA_treat->Root_Assay JA_treat->Gene_Expression JA_treat->Volatile_Analysis JAIle_treat->Root_Assay JAIle_treat->Gene_Expression JAIle_treat->Volatile_Analysis

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Safety Operating Guide

Navigating the Handling of (-)-JA-L-Ile: A Practical Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with the plant hormone (-)-Jasmonoyl-L-isoleucine ((-)-JA-L-Ile), ensuring personal safety and maintaining a controlled laboratory environment are paramount. While specific toxicological data for this compound is limited, a comprehensive safety strategy built on the precautionary principle is essential. This guide provides a detailed overview of the recommended personal protective equipment (PPE), handling procedures, and disposal plans to facilitate the safe and effective use of this compound in your research.

Understanding the Hazard Profile: A Precautionary Approach

This compound is a vital signaling molecule in plants, mediating responses to stress and regulating growth.[1][2] While related compounds like methyl jasmonate are considered safe for human consumption, the toxicological properties of this compound have not been fully elucidated.[3][4] A Safety Data Sheet (SDS) for this compound indicates that the substance is a solid, but comprehensive hazard classification is currently unavailable.[3] Therefore, it is prudent to treat this compound with the care afforded to any fine chemical powder of unknown toxicity, with a primary focus on preventing inhalation and skin contact.

Core Personal Protective Equipment (PPE) for Handling this compound

The following table outlines the essential PPE for handling this compound, with recommendations based on the physical form of the compound and the potential routes of exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesPrevents direct skin contact with the powdered compound. Nitrile offers good resistance to a range of chemicals.
Body Protection Laboratory coatProtects skin and personal clothing from contamination with this compound powder.[5]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne particles of this compound.[6]
Respiratory Protection N95 respirator or equivalentRecommended when handling larger quantities or when there is a potential for dust generation to prevent inhalation of airborne particles.

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiments. The following diagram and step-by-step protocol outline the recommended procedure for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area gather_ppe Gather all necessary PPE review_sds Review the Safety Data Sheet don_ppe Don appropriate PPE review_sds->don_ppe Proceed to handling weigh_compound Weigh this compound in a fume hood or ventilated enclosure prepare_solution Prepare stock solution decontaminate_surfaces Decontaminate work surfaces prepare_solution->decontaminate_surfaces After handling dispose_waste Dispose of contaminated waste properly doff_ppe Doff PPE in the correct order wash_hands Wash hands thoroughly

Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure to minimize the potential for inhalation of dust particles.

    • Assemble all necessary PPE as outlined in the table above.

    • Before starting, review the Safety Data Sheet (SDS) for this compound.[3]

  • Handling:

    • Put on your laboratory coat, safety glasses, and gloves. If weighing larger quantities, an N95 respirator is recommended.

    • Carefully weigh the desired amount of solid this compound. Avoid creating dust. Use a spatula and handle containers gently.

    • If preparing a stock solution, add the solvent to the solid slowly to avoid splashing. Cap the container securely before mixing.

  • Cleanup and Disposal:

    • After handling, decontaminate the work surface with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.

    • Remove your PPE in the reverse order you put it on, being careful not to contaminate your skin or clothing.

    • Wash your hands thoroughly with soap and water.

Spill Management and Emergency Procedures

In the event of a spill, it is crucial to respond quickly and safely.

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaner.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional safety officer.

    • Restrict access to the spill area.

    • Follow your institution's specific procedures for large chemical spills.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection Workflow:

Waste Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (gloves, weigh boats, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions of this compound liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange for pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup

Waste disposal workflow for this compound.
  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be placed in a clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour solutions down the drain.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

By adhering to these safety and logistical guidelines, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • TargetMol. (2026, January 17).
  • Cayman Chemical. (2025, June 19).
  • Australian National Botanic Gardens. (2019, January 25). Safe use of plant growth hormones.
  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
  • UC Davis Safety Services. (2019, November 12). Guidelines for Plant-Based Research.
  • U.S. Government Publishing Office. (1968, February).
  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products.
  • Royal Brinkman. Personal protective equipment for crop protection.
  • University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Hewedy, O. A., et al. (n.d.). Jasmonic acid regulates plant development and orchestrates stress response during tough times. Bahçeşehir University.
  • Wang, L., et al. (2020). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. PMC - PubMed Central.
  • Kłos, E., et al. (2021).
  • Staniszewska, M., et al. (2021).
  • Occupational Safety and Health Administration (OSHA). 1910.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • StatPearls - NCBI Bookshelf. (2022, October 5).
  • Hosseini, S. A., et al. (n.d.).
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Cayman Chemical. (±)-Jasmonic Acid-Isoleucine ((±)-JA-Ile).
  • Wasternack, C., & Hause, B. (2013). The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature.
  • Greenbook.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).

Sources

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